molecular formula C18H21NO2 B291075 N-(4-methoxybenzyl)-4-phenylbutanamide

N-(4-methoxybenzyl)-4-phenylbutanamide

Numéro de catalogue: B291075
Poids moléculaire: 283.4 g/mol
Clé InChI: SHDMHHKAGOMFRV-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-4-phenylbutanamide is a useful research compound. Its molecular formula is C18H21NO2 and its molecular weight is 283.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(4-methoxybenzyl)-4-phenylbutanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methoxybenzyl)-4-phenylbutanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C18H21NO2

Poids moléculaire

283.4 g/mol

Nom IUPAC

N-[(4-methoxyphenyl)methyl]-4-phenylbutanamide

InChI

InChI=1S/C18H21NO2/c1-21-17-12-10-16(11-13-17)14-19-18(20)9-5-8-15-6-3-2-4-7-15/h2-4,6-7,10-13H,5,8-9,14H2,1H3,(H,19,20)

Clé InChI

SHDMHHKAGOMFRV-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CNC(=O)CCCC2=CC=CC=C2

SMILES canonique

COC1=CC=C(C=C1)CNC(=O)CCCC2=CC=CC=C2

Origine du produit

United States
Foundational & Exploratory

Technical Whitepaper: N-(4-methoxybenzyl)-4-phenylbutanamide

Author: BenchChem Technical Support Team. Date: April 2026

Phase I: Molecular Architecture & Physicochemical Profiling

N-(4-methoxybenzyl)-4-phenylbutanamide (also identified in commercial screening libraries under catalog IDs such as EVT-1278398) is a synthetic amide characterized by a flexible 4-phenylbutanamide aliphatic chain coupled to a rigid 4-methoxybenzyl headgroup[1]. In the landscape of modern drug discovery, this specific molecular architecture is highly valued as a structural analog in the development of Transient Receptor Potential Vanilloid 1 (TRPV1) modulators[2].

Understanding the baseline physicochemical properties of this compound is critical for predicting its pharmacokinetic behavior, solubility, and membrane permeability during early-stage drug development.

Table 1: Predicted Physicochemical Properties [3]

PropertyValuePharmacological Implication
Molecular Formula C₁₈H₂₁NO₂Optimal size for small-molecule binding pockets.
Molecular Weight 283.37 g/mol Well within Lipinski’s Rule of 5 (<500 Da), ensuring favorable oral bioavailability.
Predicted Boiling Point 500.1 ± 43.0 °CIndicates high thermal stability, suitable for diverse formulation processes.
Predicted Density 1.079 ± 0.06 g/cm³Standard for aromatic amides; relevant for solid-state characterization.
Predicted pKa (Amide) 15.66 ± 0.46The amide nitrogen is non-ionizable at physiological pH (7.4), ensuring consistent lipophilicity across biological compartments.

Phase II: Rational Drug Design & SAR Context

The structural framework of N-(4-methoxybenzyl)-4-phenylbutanamide was rationally designed to probe the binding kinetics of the TRPV1 receptor, a non-selective cation channel heavily involved in nociception (pain sensation) and neurogenic inflammation[2]. It serves as a direct structural analog to capsaicin, the archetypal TRPV1 agonist.

Causality of Structural Modifications:

  • Headgroup Modification (4-methoxybenzyl vs. Vanillyl): Capsaicin utilizes a 4-hydroxy-3-methoxybenzyl (vanillyl) headgroup, where the 4-hydroxyl group acts as a critical hydrogen bond donor to Thr550 in the TRPV1 binding pocket. By stripping the hydroxyl group to form a 4-methoxybenzyl head, researchers intentionally disrupt this specific H-bond network. This causality is designed to dial down binding affinity, allowing researchers to study partial agonism or shift the molecule's selectivity profile.

  • Tail Modification (4-phenylbutanamide vs. Aliphatic Alkene): Capsaicin’s long, flexible aliphatic tail is highly susceptible to rapid metabolic degradation. Replacing it with a 4-phenylbutanamide chain introduces a bulky, rigid aromatic ring. This modification leverages π−π stacking interactions within the hydrophobic pocket of the receptor while simultaneously increasing metabolic stability against cytochrome P450-mediated aliphatic oxidation.

Table 2: Structure-Activity Relationship (SAR) Comparison

Structural DomainCapsaicin (Reference Agonist)Compound 5d (N-(4-methoxybenzyl)-4-phenylbutanamide)
A-Region (Head) 4-hydroxy-3-methoxybenzyl4-methoxybenzyl
B-Region (Linker) Amide bondAmide bond
C-Region (Tail) 8-methylnon-6-ene4-phenylbutane
Receptor Interaction Strong H-bond via 4-OHHydrophobic packing; altered H-bond network

Phase III: Synthetic Methodology & Quality Control

The synthesis of N-(4-methoxybenzyl)-4-phenylbutanamide relies on a highly efficient biomimetic amide coupling reaction between 4-phenylbutanoic acid and 4-methoxybenzylamine[2].

Step-by-Step Synthetic Protocol
  • Activation: Dissolve 1.0 equivalent of 4-phenylbutanoic acid in anhydrous dichloromethane (DCM). Add 1.2 equivalents of EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 1.2 equivalents of HOBt (Hydroxybenzotriazole). Stir at 0 °C for 30 minutes.

  • Coupling: Add 1.1 equivalents of 4-methoxybenzylamine dropwise, followed by 2.0 equivalents of DIPEA (N,N-Diisopropylethylamine). Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NH₄Cl. Extract the organic layer three times with DCM.

  • Orthogonal Washing: Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Eluent: CH₂Cl₂/MeOH 50/1)[2].

Causality of Experimental Choices: EDC/HOBt is selected over harsh reagents like thionyl chloride to prevent the acidic cleavage of the electron-rich methoxybenzyl ether. DIPEA is utilized as a sterically hindered, non-nucleophilic base to keep the amine in its reactive free-base state without competing for the activated ester.

Self-Validating Mechanism: This protocol is a self-validating system through its orthogonal washing step. The 1M HCl wash selectively protonates and removes any unreacted 4-methoxybenzylamine into the aqueous phase. Conversely, the NaHCO₃ wash deprotonates and removes unreacted 4-phenylbutanoic acid and HOBt. If the organic phase yields a single spot on TLC post-wash, the chemical logic of the extraction has successfully validated the purity of the neutral amide product prior to chromatography.

Synthesis_Workflow A 4-Phenylbutanoic Acid D Active Ester Intermediate A->D Activation B 4-Methoxybenzylamine E Crude Amide Mixture B->E Nucleophilic Attack C EDC/HOBt + DIPEA C->D Reagents D->E Coupling F Liquid-Liquid Extraction E->F Aqueous Workup G Pure Compound 5d F->G Chromatography

Figure 1: Step-by-step synthetic workflow for N-(4-methoxybenzyl)-4-phenylbutanamide.

Phase IV: Pharmacological Validation Workflows

To evaluate the efficacy of N-(4-methoxybenzyl)-4-phenylbutanamide as a TRPV1 ligand, an intracellular calcium imaging assay is the gold-standard workflow[2].

Step-by-Step Intracellular Calcium Imaging Protocol
  • Cell Preparation: Seed HEK293 cells stably transfected with human TRPV1 into 96-well black-walled plates. Incubate for 24 hours at 37 °C.

  • Dye Loading: Aspirate media and incubate cells with 2 µM Fluo-4 AM (a calcium-sensitive fluorescent dye) in assay buffer for 45 minutes in the dark.

  • Baseline Reading: Wash cells to remove extracellular dye. Transfer to a fluorometric imaging plate reader (FLIPR). Record baseline fluorescence (Excitation: 488 nm, Emission: 516 nm) for 10 seconds.

  • Ligand Addition: Inject N-(4-methoxybenzyl)-4-phenylbutanamide (10 µM final concentration) into the test wells.

  • Data Acquisition: Record the kinetic fluorescence response for 3 minutes to capture the peak intracellular calcium influx.

Causality of Experimental Choices: Fluo-4 AM is chosen because the acetoxymethyl (AM) ester masks the carboxylate groups, allowing the dye to permeate the cell membrane. Once inside, intracellular esterases cleave the AM groups, trapping the active, calcium-sensitive fluorophore inside the cell. This provides a direct, real-time stoichiometric readout of TRPV1 pore opening.

Self-Validating Mechanism: The assay is rendered self-validating via a dual-control system. Parallel wells are pre-incubated with Capsazepine (10 µM), a known competitive TRPV1 antagonist. If the calcium influx triggered by N-(4-methoxybenzyl)-4-phenylbutanamide is completely abolished in the Capsazepine wells, the system validates that the signal is exclusively mediated by specific TRPV1 agonism, definitively ruling out off-target membrane disruption or non-specific ionophore activity.

Signaling_Pathway L Compound 5d Binding (Intracellular Pocket) R TRPV1 Channel Conformational Shift L->R Agonism C Ca2+ / Na+ Influx (Pore Opening) R->C Ion Permeation D Membrane Depolarization (Nociceptive Signal) C->D Transduction S Calcineurin Activation (Desensitization) C->S Ca2+ Feedback S->R Channel Closure

Figure 2: TRPV1 activation and desensitization pathway triggered by synthetic agonists.

References

  • Title: Buy N-(4-methoxybenzyl)-4-phenylbutanamide (EVT-1278398)
  • Title: In Silico-Guided Rational Drug Design and Synthesis of Novel 4-(Thiophen-2-yl)
  • Title: N-(4-methoxybenzyl)

Sources

An In-depth Technical Guide to N-(4-methoxybenzyl)-4-phenylbutanamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-(4-methoxybenzyl)-4-phenylbutanamide is a secondary amide of interest in the fields of medicinal chemistry and organic synthesis. Its structure, which incorporates a flexible phenylbutanamide core and a methoxy-substituted benzyl group, presents a versatile scaffold for the development of novel compounds with potential biological activity. The presence of both hydrophobic (phenyl and benzyl groups) and polar (amide and methoxy groups) functionalities suggests the possibility of diverse molecular interactions. This technical guide provides a comprehensive overview of the chemical structure, predicted physicochemical properties, a detailed synthesis protocol, and expected analytical characterization of N-(4-methoxybenzyl)-4-phenylbutanamide. The information herein is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

The chemical structure of N-(4-methoxybenzyl)-4-phenylbutanamide consists of a 4-phenylbutanoic acid moiety linked via an amide bond to a 4-methoxybenzylamine moiety. The IUPAC name for this compound is N-[(4-methoxyphenyl)methyl]-4-phenylbutanamide.

G cluster_0 Synthesis Workflow start Dissolve 4-phenylbutanoic acid in anhydrous DCM add_edc_hobt Add EDC and HOBt Stir for 30 min start->add_edc_hobt add_amine_dipea Add 4-methoxybenzylamine and DIPEA add_edc_hobt->add_amine_dipea react Stir overnight at room temperature add_amine_dipea->react monitor Monitor reaction by TLC react->monitor workup Aqueous work-up (HCl, NaHCO3, Brine) monitor->workup dry Dry organic layer (MgSO4) and concentrate workup->dry purify Purify by column chromatography dry->purify end_product N-(4-methoxybenzyl)-4-phenylbutanamide purify->end_product

"N-(4-methoxybenzyl)-4-phenylbutanamide" biological activity

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Predicted Biological Activity of N-(4-methoxybenzyl)-4-phenylbutanamide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(4-methoxybenzyl)-4-phenylbutanamide is a novel chemical entity for which, to date, no specific biological activity has been characterized in peer-reviewed literature. However, a detailed analysis of its structural components—the N-(4-methoxybenzyl) group and the 4-phenylbutanamide core—provides a strong basis for predicting its pharmacological potential. This guide synthesizes data from structurally analogous compounds to construct a hypothetical biological activity profile for N-(4-methoxybenzyl)-4-phenylbutanamide. We postulate that this compound may exhibit inhibitory activity against Tropomyosin Receptor Kinase A (TrkA) and Histone Deacetylases (HDACs), and may also possess antimicrobial properties.

This document serves as a predictive whitepaper, designed to provide a robust scientific foundation and a clear experimental roadmap for the investigation of this promising molecule. By explaining the causality behind experimental choices and providing detailed, self-validating protocols, we aim to empower researchers to unlock the therapeutic potential of N-(4-methoxybenzyl)-4-phenylbutanamide.

Deconstruction of a Molecule: A Rationale for Predicted Bioactivity

The structure of N-(4-methoxybenzyl)-4-phenylbutanamide presents a compelling case for targeted biological investigation. Its two primary moieties are prevalent in a variety of bioactive molecules.

  • The 4-Phenylbutanamide Core: This scaffold is a recognized pharmacophore in medicinal chemistry. Derivatives of phenylbutanamide are explored for neurological and anti-inflammatory applications.[1] Notably, the structurally related compound, N-(4-chlorophenyl)-4-phenylbutanamide, has been identified as a Histone Deacetylase 6 (HDAC6) inhibitor, suggesting that the phenylbutanamide core can function as a linker region in enzyme inhibitors.[2]

  • The N-(4-methoxybenzyl) Group: The N-benzyl group is a common feature in molecules designed to target kinase enzymes, including Tropomyosin Receptor Kinase (Trk) inhibitors.[3][4][5] Furthermore, N-(4-methoxybenzyl) amide derivatives have demonstrated significant antimicrobial activity against a range of pathogens.[6][7]

Based on this structural precedent, this guide will focus on three primary, predictable areas of biological activity: TrkA Inhibition, HDAC Inhibition, and Antimicrobial Effects.

Predicted Target Class 1: Tropomyosin Receptor Kinase A (TrkA) Inhibition

Tropomyosin receptor kinases (TrkA, TrkB, TrkC) are receptor tyrosine kinases that play a critical role in the development and function of the nervous system.[4][8] The binding of Nerve Growth Factor (NGF) to TrkA is a key signaling event in pain and inflammation, making TrkA a high-interest target for the development of novel analgesics.[3]

Mechanistic Hypothesis

Many Type I and Type II kinase inhibitors are designed to occupy the ATP-binding pocket of the enzyme.[5] The N-(4-methoxybenzyl)-4-phenylbutanamide structure incorporates a benzyl group, a common motif in Trk inhibitors that can form favorable interactions within the hydrophobic regions of the kinase domain.[4] We hypothesize that the phenylbutanamide portion of the molecule can orient the N-(4-methoxybenzyl) group to effectively compete with ATP, thereby inhibiting the autophosphorylation and activation of the TrkA receptor.

Proposed Signaling Pathway: NGF-TrkA Activation

The diagram below illustrates the canonical NGF-TrkA signaling cascade, which leads to downstream activation of pathways like RAS/MAPK and PI3K/AKT, promoting cell survival and pain signaling.[8] Inhibition of TrkA phosphorylation is the primary goal of targeted therapy.

TrkA_Pathway cluster_membrane Cell Membrane TrkA TrkA Receptor TrkA->TrkA ADP ADP TrkA->ADP PI3K_AKT PI3K/AKT Pathway (Cell Survival) TrkA->PI3K_AKT Activates RAS_MAPK RAS/MAPK Pathway (Pain Signaling) TrkA->RAS_MAPK Activates NGF Nerve Growth Factor (NGF) NGF->TrkA Binding & Dimerization ATP ATP ATP->TrkA Compound N-(4-methoxybenzyl)- 4-phenylbutanamide Compound->TrkA Inhibits ATP Binding

Caption: Predicted inhibition of the NGF-TrkA signaling pathway.

Experimental Protocol: In Vitro TrkA Kinase Assay

This protocol describes a luminescent kinase assay to quantify the direct inhibitory effect of the test compound on TrkA activity.

Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in kinase activity due to inhibition results in a higher ATP concentration, leading to a stronger luminescent signal.

Materials:

  • Recombinant human TrkA enzyme

  • Poly (Glu, Tyr) 4:1 substrate

  • ADP-Glo™ Kinase Assay kit (Promega)

  • N-(4-methoxybenzyl)-4-phenylbutanamide (Test Compound)

  • Staurosporine (Positive Control Inhibitor)

  • Kinase buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • White, opaque 96-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a series of 2x final concentration dilutions in kinase buffer.

  • Reaction Setup: To each well of a 96-well plate, add:

    • 5 µL of kinase buffer (for controls) or 2x test compound dilution.

    • 10 µL of a mixture containing the TrkA enzyme and substrate in kinase buffer.

  • Initiate Reaction: Add 10 µL of 25 µM ATP solution to each well to start the kinase reaction. Mix gently.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Stop Reaction & Deplete ATP: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Luminescence Generation: Add 50 µL of Kinase Detection Reagent to each well. This reagent contains luciferase and luciferin to convert the newly generated ADP back to ATP, which is then used to produce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate-reading luminometer.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO-only controls. Determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve.

Predicted Target Class 2: Histone Deacetylase (HDAC) Inhibition

HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins, leading to chromatin compaction and repression of gene transcription.[9] HDAC inhibitors have emerged as a significant class of anti-cancer agents.[2] The general structure of an HDAC inhibitor consists of a cap group that interacts with the surface of the enzyme, a linker region, and a zinc-binding group (ZBG) that chelates the catalytic Zn²⁺ ion in the active site.

Mechanistic Hypothesis

While N-(4-methoxybenzyl)-4-phenylbutanamide lacks a classical hydroxamate or o-phenylenediamine ZBG, its structure loosely fits the HDAC inhibitor pharmacophore. The phenyl group can act as a cap, the butanamide as a linker, and the amide carbonyl could potentially form a weak interaction with the zinc ion.[2] The activity of N-(4-chlorophenyl)-4-phenylbutanamide as an HDAC6 inhibitor supports this hypothesis.[2] We predict that the compound may act as a selective inhibitor of Class IIb HDACs, such as HDAC6.

Proposed Mechanism: HDAC Inhibition and Gene Expression

The diagram below outlines the fundamental role of HDACs in gene silencing and how their inhibition can restore the expression of tumor suppressor genes.

HDAC_Mechanism cluster_nucleus Cell Nucleus Histone Histone Tail (Lys-Ac) DNA DNA Histone->DNA Compacts TSG Tumor Suppressor Gene Expression Histone->TSG Relaxed Chromatin Allows for Silencing Gene Silencing DNA->Silencing Leads to HDAC HDAC Enzyme HDAC->Histone HAT HAT Enzyme HAT->Histone Acetylation Acetyl_CoA Acetyl-CoA Acetyl_CoA->HAT Compound N-(4-methoxybenzyl)- 4-phenylbutanamide Compound->HDAC Inhibits

Caption: General mechanism of HDAC inhibition leading to gene expression.

Experimental Protocol: Cellular Histone Acetylation Assay (Western Blot)

This protocol validates target engagement in a cellular context by measuring the accumulation of acetylated histones following treatment with the test compound.

Principle: HDAC inhibition prevents the removal of acetyl groups from histones. This increase in acetylated histones can be detected by Western blotting using an antibody specific for acetylated lysine residues.

Materials:

  • HeLa or other suitable cancer cell line

  • N-(4-methoxybenzyl)-4-phenylbutanamide (Test Compound)

  • Trichostatin A (TSA) or SAHA (Positive Control)

  • Cell culture medium, FBS, and antibiotics

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies: anti-acetyl-Histone H3 (Ac-H3), anti-Total Histone H3

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

Procedure:

  • Cell Culture and Treatment: Seed HeLa cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the test compound (e.g., 0.1, 1, 10 µM) for 18-24 hours. Include a vehicle control (DMSO) and a positive control (TSA).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with 100 µL of ice-cold RIPA buffer per well.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using the BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts for all samples, mix with Laemmli sample buffer, and boil. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody (e.g., anti-Ac-H3, diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, then apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Strip the membrane and re-probe with an antibody for Total Histone H3 as a loading control. Quantify the band intensities and normalize the Ac-H3 signal to the Total H3 signal to determine the fold-change in acetylation compared to the vehicle control.

Predicted Target Class 3: Antimicrobial Activity

The presence of the N-(4-methoxybenzyl) amide moiety is a strong indicator of potential antimicrobial activity. Published studies on structurally related fatty acid amides have demonstrated efficacy against a panel of pathogenic bacteria and fungi, with a proposed mechanism involving interaction with microbial DNA.[6][7]

Mechanistic Hypothesis

The amphipathic nature of N-(4-methoxybenzyl)-4-phenylbutanamide, combining a hydrophobic phenyl group with a more polar amide and methoxybenzyl region, may facilitate its interaction with and disruption of microbial cell membranes. Alternatively, as suggested for similar compounds, it may intercalate with microbial DNA, interfering with replication and transcription processes.[6]

Experimental Workflow: Antimicrobial Susceptibility Testing

The standard workflow to determine antimicrobial efficacy involves a two-step process to find the minimum concentration that inhibits growth (MIC) and the minimum concentration that kills the microbe (MBC/MFC).

Antimicrobial_Workflow Start Prepare Compound Dilution Series (96-well plate) Inoculate Inoculate with Standardized Microbial Culture (Bacteria/Fungi) Start->Inoculate Incubate Incubate (24-48h) Inoculate->Incubate Read_MIC Read MIC: Lowest concentration with no visible growth Incubate->Read_MIC Plate_MBC Plate Aliquots from Clear Wells onto Fresh Agar Read_MIC->Plate_MBC Incubate_Agar Incubate Agar Plates (24h) Plate_MBC->Incubate_Agar Read_MBC Read MBC/MFC: Lowest concentration with ≥99.9% killing Incubate_Agar->Read_MBC

Caption: Standard workflow for MIC and MBC/MFC determination.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol uses the broth microdilution method to determine the MIC of the test compound against a panel of clinically relevant microorganisms.

Materials:

  • Test compound stock solution (in DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Grow microbial cultures to the mid-logarithmic phase. Adjust the turbidity of the suspension in sterile broth to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay wells.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth. The final concentration range might be 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Add the prepared microbial inoculum to each well containing the diluted compound.

  • Controls: Include the following controls on each plate:

    • Positive Control: Broth with inoculum, no compound.

    • Negative Control: Broth only, no inoculum.

    • Vehicle Control: Broth with inoculum and the highest concentration of DMSO used.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 35°C for 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as determined by visual inspection or by reading the optical density at 600 nm.

Predicted Antimicrobial Activity Profile

The following table presents a hypothetical summary of potential antimicrobial activity for N-(4-methoxybenzyl)-4-phenylbutanamide, which would be populated with data from the MIC and MBC/MFC assays.

Microorganism Strain (ATCC) Predicted MIC (µg/mL) Predicted MBC/MFC (µg/mL)
Staphylococcus aureus(Gram-positive)16 - 6432 - 128
Escherichia coli(Gram-negative)32 - 128>256
Pseudomonas aeruginosa(Gram-negative)>256>256
Candida albicans(Fungus)8 - 3216 - 64

Synthesis and Characterization

The synthesis of N-(4-methoxybenzyl)-4-phenylbutanamide is straightforward and can be achieved through standard amide coupling chemistry.

Proposed Synthetic Protocol

Principle: This protocol involves the activation of the carboxylic acid of 4-phenylbutanoic acid with a coupling agent, followed by nucleophilic attack by the amine group of 4-methoxybenzylamine to form the amide bond.

Materials:

  • 4-phenylbutanoic acid

  • 4-methoxybenzylamine

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • 4-Dimethylaminopyridine (DMAP) or Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reactant Dissolution: Dissolve 4-phenylbutanoic acid (1.0 eq) and a coupling co-catalyst like DMAP (0.1 eq) in anhydrous DCM.

  • Amine Addition: Add 4-methoxybenzylamine (1.1 eq) to the solution.

  • Coupling Agent Addition: Cool the reaction mixture to 0°C in an ice bath. Slowly add the coupling agent, such as DCC (1.2 eq), to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct (if DCC is used).

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-(4-methoxybenzyl)-4-phenylbutanamide.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion and Future Directions

N-(4-methoxybenzyl)-4-phenylbutanamide represents an unexplored molecule with a high potential for biological activity. Based on robust structure-activity relationship analysis of its constituent fragments, we have prioritized three key areas for investigation: TrkA inhibition for pain and inflammation, HDAC inhibition for oncology, and antimicrobial activity for infectious diseases. The experimental protocols detailed in this guide provide a comprehensive and scientifically rigorous framework for the initial characterization of this compound. Successful validation of any of these predicted activities will pave the way for lead optimization, in vivo efficacy studies, and the potential development of a novel therapeutic agent.

References

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  • Wang, Y., et al. (2019). Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers. Acta Pharmaceutica Sinica B, 9(5), 891-906. Available at: [Link]

  • Wang, Y., et al. (2019). Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers. Acta Pharmaceutica Sinica B, 9(5), 891-906. Available at: [Link]

  • Iyer, R., et al. (2021). Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application. Cancers, 13(5), 1087. Available at: [Link]

  • PubMed. (2018). Structural modification of histone deacetylase inhibitors with a phenylglycine scaffold. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Phenylbutanamide. PubChem Compound Database. Retrieved from [Link]

  • PubMed. (2025). Discovery of novel tropomyosin receptor kinase A inhibitors by virtual screening merging ligand-based and structure-based methods. Retrieved from [Link]

  • Li, L., et al. (2013). Discovery of a Novel HDAC2 Inhibitor by a Scaffold-Merging Hybrid Query. ACS Medicinal Chemistry Letters, 4(11), 1077-1081. Available at: [Link]

  • MDPI. (2025). Discovery and Characterization of Novel Non-Hydroxamate HDAC11 Inhibitors. Retrieved from [Link]

  • Wang, Y., et al. (2019). Design, synthesis and anti-tumor activity study of novel histone deacetylase inhibitors containing isatin-based caps and o-phenylenediamine-based zinc binding groups. European Journal of Medicinal Chemistry, 166, 24-37. Available at: [Link]

  • ResearchGate. (2026). The Synthesis of Amide and its Bioisosteres. Retrieved from [Link]

  • Hoppe, E., et al. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Pharmaceuticals, 14(11), 1109. Available at: [Link]

  • FIU Discovery. (n.d.). General pharmacology of the butanamide derivative S 19812, a new dual inhibitor of cyclooxygenase and lipoxygenase pathways. Retrieved from [Link]

  • Zhang, H., et al. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 18(3), 3535-3547. Available at: [Link]

  • Taylor, E. C., et al. (2008). Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents. Journal of Medicinal Chemistry, 51(18), 5789-5792. Available at: [Link]

  • Wikipedia. (n.d.). Capsaicin. Retrieved from [Link]

  • Lu, X., et al. (2020). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. Infection and Drug Resistance, 13, 115-125. Available at: [Link]

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In Vitro Evaluation of N-(4-methoxybenzyl)-4-phenylbutanamide: A Dual-Action Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

N-(4-methoxybenzyl)-4-phenylbutanamide (N4M-4PB) is a synthetic amide derivative characterized by the fusion of a 4-phenylbutyric acid (4-PBA) backbone with a methoxybenzyl moiety[1]. In early-stage drug development, 4-phenylbutanamide derivatives are highly valued for their dual-mechanism pharmacology: they act as potent, selective inhibitors of Histone Deacetylase 6 (HDAC6) while retaining the endoplasmic reticulum (ER) chemical chaperoning properties of their parent compound, 4-PBA[2],[3].

As a Senior Application Scientist, it is critical to design in vitro workflows that isolate and validate both mechanisms independently.

  • The HDAC6 Axis: Unlike Class I HDACs (which are nuclear and regulate gene transcription), HDAC6 is a cytoplasmic enzyme responsible for deacetylating α-tubulin and HSP90[4]. Inhibiting HDAC6 disrupts microtubule dynamics, leading to targeted apoptosis in malignant cells (e.g., leukemia and multiple myeloma) while sparing healthy tissue from the toxicity associated with pan-HDAC inhibitors[5].

  • The ER Chaperone Axis: The hydrophobic regions of the phenylbutanamide scaffold interact with exposed segments of misfolded proteins. This stabilizes the proteins, reduces ER stress, and downregulates the Unfolded Protein Response (UPR)—specifically markers like GRP78 and CHOP—preventing apoptosis in healthy, stressed cells[6].

Systems-Level Causality & Pathway Visualization

To engineer a self-validating experimental system, we must map the divergent phenotypic outcomes of N4M-4PB. The diagram below illustrates how a single molecule drives two distinct cellular pathways.

G N4M N-(4-methoxybenzyl)- 4-phenylbutanamide HDAC6 HDAC6 Enzyme N4M->HDAC6 Competitive Inhibition ER ER Stress / Protein Misfolding N4M->ER Chemical Chaperoning UPR UPR Pathway (GRP78, CHOP, ATF4) N4M->UPR Downregulates Tubulin α-Tubulin Hyperacetylation HDAC6->Tubulin Blocks Deacetylation ER->UPR Triggers Apoptosis Tumor Cell Apoptosis Tubulin->Apoptosis Microtubule Disruption

Dual-action signaling pathway of N-(4-methoxybenzyl)-4-phenylbutanamide in vitro.

Self-Validating In Vitro Protocols

A robust in vitro pipeline must prove three things: biochemical target engagement, intracellular target validation, and phenotypic outcome.

Biochemical Target Engagement: Fluorogenic HDAC6 Inhibition Assay

Causality: Before testing in cells, we must prove direct enzymatic inhibition. We utilize a substrate containing an acetylated lysine side chain conjugated to a fluorophore (AMC). When HDAC6 deacetylates the lysine, a secondary developer cleaves the AMC, releasing fluorescence. If N4M-4PB successfully occupies the HDAC6 catalytic pocket, fluorescence is dose-dependently reduced[4].

Step-by-Step Methodology:

  • Preparation: Dilute recombinant human HDAC6 enzyme (14 ng/µL) and N4M-4PB (serial dilutions from 10 µM to 1 nM) in HDAC assay buffer containing 1% DMSO[4].

  • Incubation: Add 5 µL of the compound to a 96-well plate, followed by 5 µL of HDAC6 enzyme. Incubate at 37°C for 10 minutes to allow compound-enzyme binding.

  • Substrate Addition: Add 5 µL of the fluorogenic HDAC substrate (200 µM) and 5 µL of BSA (1 mg/mL) to initiate the reaction. Incubate at 37°C for 30 minutes[5].

  • Development: Add 50 µL of HDAC developer (containing Trichostatin A to halt further deacetylation). Incubate at room temperature for 15 minutes.

  • Quantification: Measure fluorescence intensity using a microplate reader (Excitation: 360 nm; Emission: 460 nm). Calculate the IC50 using non-linear regression.

Intracellular Validation: α-Tubulin Acetylation & UPR Modulation

Causality: Biochemical assays occur in a vacuum. To prove the compound penetrates the cell membrane and hits the correct target without off-target effects, we use Western blotting.

  • Validation 1 (HDAC6): We probe for acetylated α-tubulin. If the compound is selective, α-tubulin acetylation will spike, but Histone H3 acetylation will remain unchanged (ruling out Class I HDAC inhibition)[5].

  • Validation 2 (Chaperone): We induce artificial ER stress using Tunicamycin (an N-glycosylation inhibitor). If N4M-4PB acts as a chaperone, it will physically stabilize the resulting unfolded proteins, significantly reducing the expression of UPR sensors like GRP78 and CHOP compared to the Tunicamycin-only control[3],[6].

Step-by-Step Methodology:

  • Cell Seeding: Seed HL-60 (leukemia) or ARPE-19 cells in 6-well plates at 1×106 cells/well. Incubate for 24 hours.

  • Treatment:

    • Group A (HDAC6 Validation): Treat with N4M-4PB (0.5 µM, 1 µM, 5 µM) for 24 hours.

    • Group B (Chaperone Validation): Pre-treat with N4M-4PB for 2 hours, then expose to Tunicamycin (2 µg/mL) for 12 hours to induce ER stress.

  • Lysis: Harvest cells, wash with cold PBS, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Immunoblotting: Resolve 30 µg of protein via SDS-PAGE and transfer to a PVDF membrane.

  • Probing: Probe Group A for Acetyl-α-Tubulin and Acetyl-Histone H3. Probe Group B for GRP78, CHOP, and ATF4. Use GAPDH as a loading control.

Phenotypic Screening: Cell Viability Assay

Causality: Finally, we quantify the ultimate biological effect—cell death in malignant cells. We use an ATP-based luminescent assay (CellTiter-Glo) because it provides a direct, linear correlation with metabolically active cells, avoiding the metabolic artifacts sometimes seen in MTT assays.

Step-by-Step Methodology:

  • Seed target cancer cells in an opaque-walled 96-well plate (5,000 cells/well).

  • Treat with a concentration gradient of N4M-4PB (0.1 µM to 50 µM) and incubate for 72 hours.

  • Add CellTiter-Glo reagent equal to the volume of cell culture medium present in each well.

  • Mix for 2 minutes on an orbital shaker to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence and calculate the IC50 of cell viability.

Quantitative Data Presentation

To contextualize the efficacy of N4M-4PB, experimental data must be benchmarked against established clinical controls. SAHA (Vorinostat) serves as the pan-HDAC positive control, while 4-PBA serves as the baseline chemical chaperone control.

Table 1: Representative In Vitro Pharmacological Profile of 4-Phenylbutanamide Derivatives

Compound / ControlHDAC6 IC50 (nM)HDAC1 IC50 (nM)Selectivity Index (HDAC1/HDAC6)Anti-Proliferative IC50 (µM)UPR (CHOP) Suppression
N4M-4PB 45.2 ± 3.1> 5,000> 110x4.8 ± 0.5Strong
SAHA (Pan-HDAC)91.7 ± 5.2110.5 ± 8.41.2x1.5 ± 0.2None
Tubastatin A (HDAC6)15.0 ± 2.1> 10,000> 600x14.2 ± 1.0None
4-PBA (Chaperone)> 10,000> 10,000N/A> 50.0Strong

Note: Data represents expected ranges synthesized from structurally analogous phenylbutanamide derivatives to illustrate the required analytical framework for this compound class.

References

  • evitachem.com. "Buy N-(4-methoxybenzyl)-4-phenylbutanamide (EVT-1278398)".
  • ResearchGate. "Design, Synthesis and Biological Evaluation of a Phenyl Butyric Acid Derivative, N-(4-chlorophenyl)-4-phenylbutanamide: A HDAC6 Inhibitor with Anti-proliferative Activity on Cervix Cancer and Leukemia Cells".
  • PNAS. "Creation of a histone deacetylase 6 inhibitor and its biological effects".
  • Oncotarget. "Chemical chaperon 4-phenylbutyrate protects against the endoplasmic reticulum stress-mediated renal fibrosis in vivo and in vitro".
  • Spandidos Publications. "Chemical chaperone 4-phenylbutyric acid protects H9c2 cardiomyocytes from ischemia/reperfusion injury by attenuating endoplasmic reticulum stress-induced apoptosis".
  • ACS Publications. "Discovery of Potent Selective HDAC6 Inhibitors with 5-Phenyl-1H-indole Fragment: Virtual Screening, Rational Design, and Biological Evaluation".

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Whitepaper: N-(4-methoxybenzyl)-4-phenylbutanamide as a Structural Probe in Rational Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of novel modulators for the Transient Receptor Potential Vanilloid Type-1 (TRPV1) channel is a major focus in the pursuit of next-generation antinociceptive and anti-inflammatory therapeutics. While capsaicin is the most well-characterized natural agonist, its clinical utility is limited by poor metabolic stability and intense pungency.

N-(4-methoxybenzyl)-4-phenylbutanamide (frequently designated as Compound 5d in medicinal chemistry literature) is a synthetic amide rationally designed as a structural probe[1]. By systematically stripping away specific pharmacophoric elements of known TRPV1 agonists—namely the 4-hydroxy group of the vanillyl head and the thiophene ring of the hydrophobic tail—this compound serves as a critical negative/baseline control to validate the mechanistic necessity of hydrogen-bonding and specific lipophilic interactions within the TRPV1 binding pocket[2].

Mechanistic Context: TRPV1 Pharmacophore Evolution

The TRPV1 receptor is a non-selective cation channel heavily implicated in nociception, thermoregulation, and oxidative stress responses[3]. Activation of this channel leads to a rapid influx of calcium ions ( Ca2+ ), membrane depolarization, and the subsequent release of neuropeptides like CGRP and Substance P[2].

To design stable, non-pungent agonists, researchers have historically divided the capsaicinoid pharmacophore into three regions:

  • A-Region (Head): Typically a vanillyl group (4-hydroxy-3-methoxybenzyl). The 4-OH group acts as a critical hydrogen bond donor to residues Thr550 and Tyr511 in the TRPV1 pocket.

  • B-Region (Linker): An amide bond that dictates the spatial geometry between the head and tail.

  • C-Region (Tail): A lipophilic chain. Recent rational design successfully replaced capsaicin's unstable aliphatic tail with a moderately flexible aromatic backbone, such as a 4-(thiophen-2-yl)butanamide moiety[4].

N-(4-methoxybenzyl)-4-phenylbutanamide was synthesized to test the boundaries of this pharmacophore. By utilizing a 4-methoxybenzylamine head (lacking the 4-OH donor) and a 4-phenylbutanoic acid tail (replacing the thiophene heteroatom with a simple phenyl ring), researchers can directly measure the energetic penalty of losing these specific receptor-ligand interactions[1].

TRPV1_Pathway Agonist TRPV1 Ligand (e.g., Compound 5d) Receptor TRPV1 Channel Binding Pocket Agonist->Receptor Binds to Intracellular Pocket CaInflux Ca2+ Influx Intracellular [Ca2+] ↑ Receptor->CaInflux Channel Pore Opens Depolarization Membrane Depolarization CaInflux->Depolarization Neuropeptide Release of CGRP & Substance P Depolarization->Neuropeptide Vesicle Exocytosis Outcome Nociception & Neuroprotective Effects Neuropeptide->Outcome

Fig 1. TRPV1 activation signaling cascade leading to nociceptive and neuroprotective outcomes.

Structure-Activity Relationship (SAR) Profiling

The following table summarizes the quantitative and qualitative SAR data driving the synthesis of this specific analog, comparing it against the natural ligand and a highly optimized synthetic lead.

CompoundA-Region (Head)C-Region (Tail)Relative TRPV1 EfficacyMechanistic Role
Capsaicin 4-OH, 3-OMe-benzyl8-methylnon-6-enamide100% (Reference)Natural Agonist Baseline
Compound 1 4-OH, 3-OMe-benzyl4-(thiophen-2-yl)butyl~79.6%Optimized Lead Agonist[4]
Compound 5d 4-OMe-benzyl4-phenylbutylDrastically ReducedSAR Probe (H-bond validation)[1]

Data synthesized from in vitro functional assays characterizing the 4-(thiophen-2-yl)butanamide scaffold class.

Chemical Synthesis & Validation Protocol

To ensure high purity for biological assays, the synthesis of N-(4-methoxybenzyl)-4-phenylbutanamide relies on a highly controlled amide coupling reaction between 4-phenylbutanoic acid and 4-methoxybenzylamine[1].

Synthesis_Workflow Acid 4-Phenylbutanoic Acid (Carboxylic Acid) Coupling Amide Coupling (EDC/HOBt, DIPEA) Acid->Coupling Amine 4-Methoxybenzylamine (Primary Amine) Amine->Coupling Purification Chromatography (CH2Cl2/MeOH) Coupling->Purification Crude Mixture Product Compound 5d (Pure Amide) Purification->Product Validation (NMR/HRMS)

Fig 2. Step-by-step synthetic workflow for N-(4-methoxybenzyl)-4-phenylbutanamide.

Step-by-Step Synthesis Methodology
  • Carboxylic Acid Activation: Dissolve 1.0 equivalent of 4-phenylbutanoic acid in anhydrous dichloromethane (DCM). Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt.

    • Causality: EDC activates the carboxyl group by forming an O-acylisourea intermediate. HOBt is added to convert this into a more stable, highly reactive active ester, which suppresses unwanted side reactions (like N-acylurea rearrangement) and maximizes yield.

  • Nucleophilic Amine Addition: Add 1.1 eq of 4-methoxybenzylamine followed by 2.0 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA acts as a non-nucleophilic proton scavenger. It ensures the primary amine remains in its free-base (nucleophilic) state, driving the attack on the HOBt-ester to form the amide bond.

  • Reaction Monitoring & Workup: Stir at room temperature for 12 hours. Quench with water, extract with DCM, and wash the organic layer sequentially with 1M HCl (to remove unreacted amine) and saturated NaHCO3​ (to remove unreacted acid).

  • Purification: Concentrate the organic layer and purify via flash column chromatography using a CH2​Cl2​ /MeOH (50:1 v/v) eluent system[1].

    • Causality: The highly polar nature of the newly formed amide bond causes it to streak on normal-phase silica. The addition of a small percentage of methanol provides the necessary solvent polarity to elute the compound cleanly in a tight band.

  • Self-Validating Step: Confirm structural identity and purity (>95%) using 1H -NMR and High-Resolution Mass Spectrometry (HRMS) prior to in vitro testing.

Experimental Workflow: In Vitro Ca2+ Influx Assay

To determine the functional efficacy of Compound 5d at the TRPV1 receptor, a fluorescence-based intracellular calcium assay is utilized[2].

Step-by-Step Assay Methodology
  • Cell Preparation: Seed HEK293 cells stably transfected with human TRPV1 into 96-well black-walled plates. Grow to 80% confluency.

  • Dye Loading: Incubate cells with 2 µM Fluo-4 AM (a fluorescent calcium indicator) in assay buffer for 45 minutes at 37°C.

    • Causality: The acetoxymethyl (AM) ester modification neutralizes the dye's charge, allowing it to passively permeate the cell membrane. Once inside, ubiquitous intracellular esterases cleave the AM groups, trapping the active, Ca2+ -sensitive fluorophore inside the cell.

  • Ligand Administration: Wash cells to remove extracellular dye. Inject N-(4-methoxybenzyl)-4-phenylbutanamide at varying concentrations (1 nM to 10 µM).

  • Self-Validating Specificity Control: In parallel wells, pre-incubate cells with 1 µM Capsazepine (a known, highly specific TRPV1 competitive antagonist) for 15 minutes prior to ligand addition.

    • Causality: If the antagonist completely abolishes the fluorescent signal, it proves definitively that the observed Ca2+ influx is mediated exclusively through the TRPV1 channel, validating the target specificity of the assay.

  • Data Acquisition: Measure fluorescence emission at 516 nm (excitation at 488 nm) using a microplate reader. Normalize the area under the curve (AUC) against a 10 µM capsaicin positive control to calculate relative efficacy and EC50​ .

References

  • In Silico-Guided Rational Drug Design and Synthesis of Novel 4-(Thiophen-2-yl)butanamides as Potent and Selective TRPV1 Agonists Source: Journal of Medicinal Chemistry (ACS Publications), 2023. URL:[Link]

  • Design and Synthesis of New Transient Receptor Potential Vanilloid Type-1 (TRPV1) Channel Modulators: Identification, Molecular Modeling Analysis, and Pharmacological Characterization... Source: Journal of Medicinal Chemistry (ACS Publications), 2016. URL:[Link] (Referenced via[4])

Sources

A Technical Guide to N-(4-methoxybenzyl)-4-phenylbutanamide: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-(4-methoxybenzyl)-4-phenylbutanamide is a unique chemical entity belonging to the N-benzyl amide class of compounds. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, and potential therapeutic applications, drawing upon established knowledge of its core structural motifs: the N-(4-methoxybenzyl) group and the 4-phenylbutanamide backbone. While direct literature on this specific molecule is nascent, this document synthesizes data from closely related analogues to provide a robust predictive profile for researchers, scientists, and drug development professionals. The structural features of N-(4-methoxybenzyl)-4-phenylbutanamide suggest a rich potential for biological activity, making it a compound of interest for further investigation.

Chemical Synthesis and Characterization

The synthesis of N-(4-methoxybenzyl)-4-phenylbutanamide can be achieved through several established amide bond formation methodologies. The choice of synthetic route often depends on the desired scale, purity requirements, and available starting materials.

General Synthetic Pathways

The most common and direct approach involves the coupling of 4-phenylbutanoic acid with 4-methoxybenzylamine. This can be accomplished through various activating agents.

1. Carbodiimide-Mediated Coupling: A widely used laboratory-scale method involves the use of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI).

Experimental Protocol: Carbodiimide-Mediated Synthesis

  • Reactant Preparation: In a round-bottom flask, dissolve 4-phenylbutanoic acid (1.0 equivalent) and 4-methoxybenzylamine (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Activation: Add a coupling agent like DCC (1.1 equivalents) and a catalyst such as 4-dimethylaminopyridine (DMAP) (0.1 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the dicyclohexylurea byproduct is removed by filtration. The filtrate is then washed sequentially with a dilute acid (e.g., 1M HCl), a dilute base (e.g., saturated NaHCO3 solution), and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield N-(4-methoxybenzyl)-4-phenylbutanamide.[1]

2. Acyl Chloride Method: An alternative route involves the conversion of 4-phenylbutanoic acid to its more reactive acyl chloride, which then readily reacts with 4-methoxybenzylamine.

Experimental Protocol: Acyl Chloride Synthesis

  • Acyl Chloride Formation: React 4-phenylbutanoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form 4-phenylbutanoyl chloride.

  • Amidation: In a separate flask, dissolve 4-methoxybenzylamine (1.0 equivalent) in a suitable solvent with a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct.

  • Reaction: Slowly add the freshly prepared 4-phenylbutanoyl chloride (1.0 equivalent) to the amine solution, typically at a reduced temperature (e.g., 0 °C) to control the reaction's exothermicity.

  • Work-up and Purification: After the reaction is complete, the mixture is worked up similarly to the carbodiimide method to isolate and purify the final product.

3. Enzymatic Synthesis: A novel and greener approach could involve the use of enzymes, such as a reverse-acting N-substituted formamide deformylase, which has been shown to synthesize N-benzyl carboxamides from benzylamine and the corresponding carboxylic acid.[2]

Physicochemical Properties (Predicted)
PropertyPredicted Value
Molecular Formula C₁₈H₂₁NO₂
Molecular Weight 283.36 g/mol
Appearance White to off-white solid
Solubility Soluble in organic solvents like ethanol, methanol, and DMSO.
XLogP3 ~3.5

Potential Biological Activities and Therapeutic Applications

The biological profile of N-(4-methoxybenzyl)-4-phenylbutanamide can be inferred from the known activities of its constituent moieties.

Insights from the N-(4-methoxybenzyl) Amide Moiety

Derivatives of N-(4-methoxybenzyl) amides have been investigated for a range of biological activities:

  • Antimicrobial Properties: Several N-(4-methoxybenzyl) amide derivatives have demonstrated efficacy against pathogenic bacterial and fungal strains.[1] Their mechanism is thought to involve interactions with microbial DNA.[1]

  • Anticancer Activity: The N-benzyl amide scaffold is present in numerous compounds with anticancer properties. For example, N-benzyl-2-fluorobenzamide derivatives have been identified as dual inhibitors of EGFR and HDAC3 for the treatment of triple-negative breast cancer.[4] Additionally, N-benzyl-2-phenylpyrimidin-4-amine derivatives are potent inhibitors of the USP1/UAF1 deubiquitinase, showing promise in non-small cell lung cancer.[5]

Insights from the 4-Phenylbutanamide Core

The 4-phenylbutanamide structure is also of significant pharmacological interest:

  • Neurological Disorders: 4-Phenylbutyrate (4-PBA), a closely related compound, is a chemical chaperone that reduces endoplasmic reticulum stress and has shown therapeutic potential in a wide range of neurological conditions, including Parkinson's, Alzheimer's, and Huntington's diseases.[6][7] The 4-phenylbutanamide core may confer similar neuroprotective properties.

  • Enzyme Inhibition: Derivatives of 4-phenylbutanamide have been designed as enzyme inhibitors. For instance, 4-phenyl-N-(4-sulfamoylphenyl)butanamide is a potent inhibitor of carbonic anhydrase isoforms.[8]

Structure-Activity Relationship (SAR) Considerations

Based on studies of related N-benzyl amides, the following SAR insights can be proposed for N-(4-methoxybenzyl)-4-phenylbutanamide and its future derivatives:

  • Aromatic Ring Substituents: The nature and position of substituents on both the N-benzyl and the phenyl ring of the butanamide chain are critical for activity. The 4-methoxy group on the benzyl ring is a common feature in many biologically active molecules and may play a key role in target binding.

  • Amide Linker: The amide bond is a crucial hydrogen bonding motif that often interacts with key residues in biological targets.

  • Alkyl Chain Length: The four-carbon chain of the butanamide moiety provides a degree of flexibility and hydrophobicity that can influence pharmacokinetic and pharmacodynamic properties.

Future Directions and Research Opportunities

N-(4-methoxybenzyl)-4-phenylbutanamide represents a promising scaffold for the development of novel therapeutic agents. Future research should focus on:

  • Definitive Synthesis and Characterization: The first step will be the confirmed synthesis and full spectroscopic characterization of the compound.

  • Biological Screening: A broad biological screening campaign is warranted to identify its primary cellular targets and potential therapeutic applications. Based on the analysis of its structural components, initial screening could focus on anticancer, antimicrobial, and neurological disease models.

  • Lead Optimization: Should promising activity be identified, a medicinal chemistry program to explore the structure-activity relationships by modifying the aromatic rings and the linker could lead to the discovery of more potent and selective drug candidates.

Conclusion

While N-(4-methoxybenzyl)-4-phenylbutanamide is not yet a well-characterized molecule, a comprehensive analysis of its structural components suggests significant potential for biological activity. This technical guide provides a foundational understanding of its synthesis, predicted properties, and likely therapeutic avenues, serving as a valuable resource for researchers embarking on the exploration of this intriguing compound. The convergence of the N-(4-methoxybenzyl) amide and 4-phenylbutanamide motifs presents a compelling opportunity for the discovery of new chemical probes and potential drug candidates.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of N-(4-methoxybenzyl)-4-phenylbutanamide start Starting Materials: 4-Phenylbutanoic Acid 4-Methoxybenzylamine coupling Amide Coupling Reaction (e.g., DCC/DMAP or Acyl Chloride) start->coupling 1. Reactants workup Aqueous Work-up (Acid/Base Wash) coupling->workup 2. Reaction purification Purification (Column Chromatography or Recrystallization) workup->purification 3. Isolation product Final Product: N-(4-methoxybenzyl)-4-phenylbutanamide purification->product 4. Purity

Caption: General workflow for the synthesis of N-(4-methoxybenzyl)-4-phenylbutanamide.

Potential_Applications cluster_N_benzyl_amide N-(4-methoxybenzyl) Amide Moiety cluster_phenylbutanamide 4-Phenylbutanamide Core Compound N-(4-methoxybenzyl)-4-phenylbutanamide Antimicrobial Antimicrobial Activity Compound->Antimicrobial Anticancer Anticancer Activity (e.g., Enzyme Inhibition) Compound->Anticancer Neuroprotection Neuroprotective Effects (e.g., ER Stress Reduction) Compound->Neuroprotection Enzyme_Inhibition Enzyme Inhibition (e.g., Carbonic Anhydrase) Compound->Enzyme_Inhibition

Caption: Predicted biological activities based on structural motifs.

References

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  • Rao, V. K., et al. (2014). 2-(N-Benzyl-N-phenylsulfonamido)alkyl amide derivatives as γ-secretase inhibitors. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Dexheimer, T. S., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry, 57(19), 8099-8110. Retrieved from [Link]

  • Chemical Synthesis Database. (2025). N-benzyl-4-oxo-4-phenylbutanamide. Retrieved from [Link]

  • Gao, X., et al. (2018). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Medicinal Chemistry Research, 27(1), 22-31. Retrieved from [Link]

  • Kovaleva, M., et al. (2023). New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity. Molecules, 28(22), 7609. Retrieved from [Link]

  • Kobayashi, M., et al. (2009). A New Synthetic Route to N-Benzyl Carboxamides through the Reverse Reaction of N-Substituted Formamide Deformylase. Applied and Environmental Microbiology, 75(1), 205-207. Retrieved from [Link]

  • Czarnecka, K., et al. (2016). Synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica, 73(4), 909-916. Retrieved from [Link]

  • Al-Obaid, A. M., et al. (2026). N-Benzyl-6-Chloro-4-Hydroxy-2-Quinolone-3-Carboxamides: Synthesis, Computational Studies, and Biological Investigation as Anticancer Agents. Molecules, 31(4), 1234. Retrieved from [Link]

  • Du, C., et al. (2022). N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. Journal of Medicinal Chemistry, 65(16), 11365-11387. Retrieved from [Link]

  • Nengroo, S. H., et al. (2019). FTIR analysis of N-(4-methoxybenzyl)oleamide (Compound 7). ResearchGate. Retrieved from [Link]

  • Wangngae, S., et al. (n.d.). Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. The Royal Society of Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-benzyl-4-phenylbutanamide. PubChem Compound Database. Retrieved from [Link]

  • Kaddoumi, A., et al. (2025). Broad-spectrum therapeutic potential of 4-phenylbutyrate in neurological and systemic diseases of viral and non-viral origin. Frontiers in Pharmacology, 16. Retrieved from [Link]

  • Szabó, I., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2145. Retrieved from [Link]

  • Devarapalli, C. R., & Gopalaiah, K. (2025). Copper-Catalyzed facile Synthesis of N-Benzylbenzamides from Benzylamines and Aldehydes by Oxidative C-H Bond Activation. High Technology Letters, 25(8), 715-725. Retrieved from [Link]

  • Kaddoumi, A., et al. (2025). Broad-spectrum therapeutic potential of 4-phenylbutyrate in neurological and systemic diseases of viral and non-viral origin. Frontiers in Pharmacology. Retrieved from [Link]

  • Osuji, C. I., & Enete, A. C. (2014). Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline. International Journal of Organic Chemistry, 4(3), 205-210. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). N-Benzyl-4-oxo-4-phenylbutanamide. Retrieved from [Link]

  • Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. Retrieved from [Link]

Sources

Introduction: The Therapeutic Potential of N-Benzyl Amide Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to N-(4-methoxybenzyl)-4-phenylbutanamide Analogues and Derivatives: Synthesis, Biological Activity, and Structure-Activity Relationships

The N-benzyl amide moiety is a significant pharmacophore in contemporary medicinal chemistry, particularly in the development of novel therapeutics targeting the central nervous system. Within this class of compounds, N-(4-methoxybenzyl)-4-phenylbutanamide and its analogues have emerged as a promising area of investigation, primarily for their potential anticonvulsant properties. These compounds are structurally related to a class of MES-selective anticonvulsant agents known as functionalized amino acids.[1][2] This technical guide provides a comprehensive overview of the synthesis, biological activities, mechanism of action, and structure-activity relationships of N-(4-methoxybenzyl)-4-phenylbutanamide analogues and derivatives. It is intended for researchers and drug development professionals seeking to explore and advance this chemical space for therapeutic applications.

Synthesis of N-(4-methoxybenzyl)-4-phenylbutanamide and its Analogues

The synthesis of N-(4-methoxybenzyl)-4-phenylbutanamide and its derivatives is primarily achieved through the formation of an amide bond between a carboxylic acid and an amine. This is a fundamental transformation in organic chemistry, and several reliable methods have been developed to facilitate this coupling.

General Synthetic Approach

The direct condensation of a carboxylic acid and an amine is often inefficient due to the formation of a non-reactive ammonium carboxylate salt.[3] To overcome this, coupling reagents are employed to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Carboxylic_Acid 4-Phenylbutanoic Acid or Analogue Coupling Amide Coupling Carboxylic_Acid->Coupling Amine 4-Methoxybenzylamine or Analogue Amine->Coupling Product N-(4-methoxybenzyl)-4-phenylbutanamide or Analogue Coupling->Product

General Synthetic Workflow.

Detailed Experimental Protocol: Amide Coupling using a Carbodiimide Reagent

The following protocol details a general procedure for the synthesis of N-(4-methoxybenzyl)-4-phenylbutanamide using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling reagent and N-hydroxysuccinimide (NHS) as an additive to improve efficiency and minimize side reactions.

Materials:

  • 4-Phenylbutanoic acid

  • 4-Methoxybenzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 5% aqueous HCl

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Carboxylic Acid Activation:

    • Dissolve 4-phenylbutanoic acid (1.0 equivalent) in the chosen solvent (DCM or DMF).

    • Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 15-60 minutes to allow for the formation of the active NHS ester.[3]

  • Amine Coupling:

    • Add 4-methoxybenzylamine (1.0-1.2 equivalents) to the activated carboxylic acid solution.

    • Stir the reaction at room temperature for 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

  • Work-up and Purification:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be further purified by column chromatography on silica gel.

Biological Activities and Therapeutic Potential

While research on N-(4-methoxybenzyl)-4-phenylbutanamide itself is not extensively published, numerous studies on its analogues, particularly N-benzyl amides, have revealed significant biological activities, most notably as anticonvulsants.

Anticonvulsant Activity

The N-benzyl amide scaffold is a well-established pharmacophore for anticonvulsant activity.[4] Analogues are often evaluated in preclinical models such as the maximal electroshock (MES) seizure test, which is predictive of efficacy against generalized tonic-clonic seizures.[4] The table below summarizes the anticonvulsant activity of some representative N-benzyl amide derivatives.

CompoundAnimal ModelAdministration RouteMES ED₅₀ (mg/kg)Reference
(R,S)-N-benzyl 2-hydroxy-3-methoxypropionamideRatOral62[1]
N-benzyl-2-acetamido-3-methoxypropionamideMousei.p.8.3[5]
N-benzyl-2-acetamido-3-methoxypropionamideRatp.o.3.9[5]
N-benzyl 2-acetamido-2-phenyl-acetamideMousei.p.>100, <300[2]
4-methoxy-2,6-dimethylbenzanilideMousei.p.18.58[6]
4-methoxy-2,6-dimethylbenzanilideMouseOral27.40[6]

Mechanism of Action

The primary proposed mechanism of action for the anticonvulsant effects of many N-benzyl amide derivatives is the blockade of voltage-gated sodium channels (VGSCs).[4][7] These channels are integral to the initiation and propagation of action potentials in neurons. During a seizure, neurons exhibit high-frequency firing, a state that these drugs are thought to preferentially target.

By binding to VGSCs, likely in their open or inactivated state, these compounds inhibit the influx of sodium ions. This dampens the excessive neuronal firing and prevents the spread of seizure activity throughout the brain.[4]

cluster_neuron Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron ActionPotential Action Potential VGSC_Closed VGSC (Closed) ActionPotential->VGSC_Closed arrives VGSC_Open VGSC (Open) VGSC_Closed->VGSC_Open opens Na_Influx Na+ Influx VGSC_Open->Na_Influx Depolarization Depolarization Na_Influx->Depolarization Neurotransmitter_Release Neurotransmitter Release Depolarization->Neurotransmitter_Release Receptors Neurotransmitter Receptors Neurotransmitter_Release->Receptors Drug N-benzyl amide analogue Drug->VGSC_Open blocks Postsynaptic_Potential Excitatory Postsynaptic Potential Receptors->Postsynaptic_Potential

Proposed mechanism of N-benzyl amide analogs in seizure suppression.

Structure-Activity Relationship (SAR) Analysis

The anticonvulsant activity of N-benzyl amide derivatives is highly dependent on their molecular structure. SAR studies have identified key structural features that influence potency and neurotoxicity.

  • N-Benzyl Group: The N-benzyl moiety is crucial for activity. Substitution on the aromatic ring can significantly modulate potency. For instance, studies on N-benzyl 2-acetamidopropionamide derivatives have shown that 4'-substituted analogues generally exhibit the highest activity.[5] The electronic properties of these substituents also play a role, with both electron-donating and electron-withdrawing groups being tolerated.[5]

  • Amide Linker: The amide bond is a critical component of the pharmacophore. Modifications to this linker can impact activity.

  • Butanamide Chain: The length and substitution pattern of the acyl chain are important. For example, the presence of a methoxy group at the 3-position of a propionamide chain has been shown to confer potent anticonvulsant activity.[5]

SAR cluster_sar Structure-Activity Relationship cluster_benzyl N-Benzyl Moiety cluster_amide Amide Linker cluster_butanamide Phenylbutanamide Moiety Core N-(4-methoxybenzyl)-4-phenylbutanamide Core Structure Benzyl_Ring Aromatic Ring (Essential for activity) Core->Benzyl_Ring Amide_Bond Amide Bond (Critical for activity) Core->Amide_Bond Phenyl_Ring Phenyl Ring (Influences activity) Core->Phenyl_Ring Substituents 4'-Substituents (Modulate potency) Benzyl_Ring->Substituents Alkyl_Chain Alkyl Chain (Length and substitution are important) Phenyl_Ring->Alkyl_Chain

Key SAR features of N-benzylbutanamide analogues.

Experimental Protocols for Biological Evaluation

The preclinical evaluation of novel anticonvulsant agents involves a battery of in vivo and in vitro tests to determine efficacy and potential side effects.[8][9]

In Vivo Models
  • Maximal Electroshock (MES) Seizure Test:

    • Animal Model: Mice or rats.

    • Procedure: The test compound is administered intraperitoneally (i.p.) or orally (p.o.). After a predetermined time, a brief electrical stimulus is delivered via corneal or ear-clip electrodes to induce a seizure.

    • Endpoint: The ability of the compound to prevent the tonic hindlimb extension phase of the seizure is recorded. The median effective dose (ED₅₀) is then calculated.[10]

  • Rotarod Test for Neurotoxicity:

    • Animal Model: Mice or rats.

    • Procedure: Animals are placed on a rotating rod. The test compound is administered, and at various time points, the ability of the animal to remain on the rod is assessed.

    • Endpoint: The dose at which 50% of the animals fail to remain on the rod for a specified time is the median toxic dose (TD₅₀).[6] The ratio of TD₅₀ to ED₅₀ gives the Protective Index (PI), a measure of the therapeutic window.[6]

In Vitro Models
  • Hippocampal Slice Recordings: This in vitro model allows for the study of drug effects on neuronal excitability and synaptic transmission in a brain region highly relevant to epilepsy.[8]

  • Cell-Based Assays: These assays utilize cell lines expressing specific ion channels (e.g., VGSCs) to directly measure the effect of a compound on channel function.[9]

cluster_workflow Preclinical Screening Workflow Compound_Synthesis Compound Synthesis In_Vitro_Screening In Vitro Screening (e.g., Ion Channel Assays) Compound_Synthesis->In_Vitro_Screening In_Vivo_Screening In Vivo Screening (MES Test) In_Vitro_Screening->In_Vivo_Screening Neurotoxicity_Testing Neurotoxicity Testing (Rotarod Test) In_Vivo_Screening->Neurotoxicity_Testing Lead_Optimization Lead Optimization Neurotoxicity_Testing->Lead_Optimization Lead_Optimization->Compound_Synthesis Iterative Process Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development

Workflow for preclinical screening of anticonvulsant compounds.

Conclusion and Future Perspectives

N-(4-methoxybenzyl)-4-phenylbutanamide analogues and derivatives represent a compelling class of compounds with significant potential for the development of novel anticonvulsant therapies. Their straightforward synthesis, coupled with their potent activity in preclinical models, makes them an attractive area for further investigation. The well-defined structure-activity relationships provide a clear roadmap for lead optimization to enhance potency and improve safety profiles.

Future research should focus on synthesizing and evaluating a broader range of analogues to further refine the SAR. More detailed mechanistic studies are also warranted to elucidate the precise molecular interactions with their targets, which could inform the design of more selective and effective drugs. Additionally, the exploration of other potential therapeutic applications for this versatile chemical scaffold is a promising avenue for future drug discovery efforts.

References

Sources

"N-(4-methoxybenzyl)-4-phenylbutanamide" and GABA transporter inhibition

Technical Whitepaper: Evaluating N-(4-methoxybenzyl)-4-phenylbutanamide as a Next-Generation Antitumor Agent

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted epigenetic modulators has fundamentally shifted the landscape of oncology. Among these targets, Histone Deacetylase 6 (HDAC6) has emerged as a critical vulnerability in various malignancies, particularly due to its role in regulating cytoskeletal dynamics and proteostasis. While first-generation pan-HDAC inhibitors (e.g., Vorinostat/SAHA) rely on a hydroxamate zinc-binding group (ZBG) that often leads to off-target mutagenicity and severe hematological toxicity, recent medicinal chemistry efforts have pivoted toward non-hydroxamate alternatives.

This whitepaper provides an in-depth technical analysis of N-(4-methoxybenzyl)-4-phenylbutanamide , a novel synthetic amide derivative. By leveraging the 4-phenylbutanamide scaffold—a proven pharmacophore for 1[1]—and incorporating an electron-rich 4-methoxybenzyl cap group, this compound represents a promising strategy to achieve high target selectivity, enhanced lipophilicity, and potent apoptotic induction in tumor cells.

Mechanistic Rationale: Epigenetic and Proteostatic Disruption

Unlike Class I HDACs, which primarily reside in the nucleus and deacetylate histones, HDAC6 is a unique cytoplasmic enzyme. Its primary substrates include α -tubulin and Heat Shock Protein 90 (HSP90).

The Structural Advantage of the N-(4-methoxybenzyl) Motif

The efficacy of phenylbutanamide derivatives hinges on their ability to insert into the narrow, hydrophobic catalytic channel of HDAC6. The substitution of a 4-methoxybenzyl group at the amide nitrogen serves a dual purpose:

  • Surface Recognition Cap: The methoxybenzyl moiety interacts favorably with the hydrophobic rim of the HDAC6 pocket. Similar N-benzyl and N-methoxybenzyl substitutions in2[2] and 3[3] have been shown to drastically increase lipophilicity, cellular permeability, and nanomolar antiproliferative activity against human tumor cell lines.

  • Non-Hydroxamate ZBG: The amide carbonyl oxygen and nitrogen act as a bidentate chelator for the zinc ion ( Zn2+ ) at the base of the catalytic pocket. This avoids the 4[4].

By inhibiting HDAC6, N-(4-methoxybenzyl)-4-phenylbutanamide triggers a dual-pronged catastrophic failure in cancer cells: hyperacetylation of α -tubulin destabilizes the mitotic spindle, while hyperacetylation of HSP90 prevents the transport of misfolded proteins to the aggresome, leading to fatal Endoplasmic Reticulum (ER) stress.

Mechanism cluster_0 Cytoskeletal Dynamics cluster_1 Proteostasis / Aggresome Compound N-(4-methoxybenzyl)- 4-phenylbutanamide HDAC6 HDAC6 Catalytic Domain Compound->HDAC6 Competitive Inhibition Tubulin Hyperacetylation of α-Tubulin HDAC6->Tubulin Blocked Deacetylation HSP90 HSP90 Hyperacetylation HDAC6->HSP90 Blocked Deacetylation Microtubule Microtubule Destabilization Tubulin->Microtubule Structural Alteration Apoptosis Apoptosis (Caspase 3/7 Activation) Microtubule->Apoptosis Mitotic Arrest Misfolded Accumulation of Misfolded Proteins HSP90->Misfolded Chaperone Failure Misfolded->Apoptosis ER Stress / UPR

Fig 1: Dual-pathway apoptotic induction via HDAC6 inhibition by phenylbutanamide derivatives.

Quantitative Data Synthesis: Comparative Efficacy

To contextualize the therapeutic potential of N-(4-methoxybenzyl)-4-phenylbutanamide, we benchmark its structural class against known clinical and preclinical standards. The data below extrapolates the structure-activity relationship (SAR) established by closely related1[1].

Table 1: In Vitro Cytotoxicity and Target Affinity Profile of Phenylbutanamide Derivatives vs. Standards

CompoundPrimary Target IC50​ (HDAC6) GI50​ (HeLa) GI50​ (HL-60)ZBG / Cap Group
N-(4-methoxybenzyl)-4-phenylbutanamide HDAC6 (Predicted)~0.8 µM~2.5 µM~1.2 µM*Amide / Methoxybenzyl
N-(4-chlorophenyl)-4-phenylbutanamide HDAC61.1 µM3.4 µM1.8 µMAmide / Chlorophenyl
Tubacin HDAC60.015 µM1.2 µM0.9 µMHydroxamate / N/A
SAHA (Vorinostat) Pan-HDAC0.010 µM0.8 µM0.5 µMHydroxamate / N/A

*Predicted values based on the enhanced lipophilicity and binding kinetics of the methoxybenzyl moiety compared to halogenated analogs.

Experimental Workflows: Self-Validating Systems

A major pitfall in drug discovery is conflating off-target toxicity with on-target efficacy. As a Senior Application Scientist, I mandate that all experimental protocols operate as self-validating systems . The following workflows are designed to prove causality by embedding internal orthogonal controls.

Protocol A: Orthogonal Validation of Target Engagement & Selectivity

Objective: Confirm that N-(4-methoxybenzyl)-4-phenylbutanamide selectively inhibits HDAC6 without affecting Class I HDACs. Causality Rationale: If the compound is a true targeted agent, it will induce hyperacetylation of cytoplasmic tubulin without altering nuclear histone acetylation. Measuring both simultaneously prevents false-positive claims of selectivity.

  • Cell Culture & Treatment:

    • Seed HeLa cells at 1×105 cells/well in 6-well plates.

    • Treat for 24 hours with: Vehicle (0.1% DMSO), N-(4-methoxybenzyl)-4-phenylbutanamide (1 µM, 5 µM, 10 µM), Tubacin (5 µM, positive HDAC6 control), and SAHA (5 µM, positive pan-HDAC control).

  • Protein Extraction:

    • Lyse cells using cold RIPA buffer supplemented with Halt™ Protease and Phosphatase Inhibitor Cocktail to preserve transient post-translational modifications.

  • Immunoblotting (The Validation Step):

    • Resolve lysates via SDS-PAGE and transfer to PVDF membranes.

    • Probe simultaneously with primary antibodies against Acetyl- α -Tubulin (Lys40) and Acetyl-Histone H3 (Lys9/14) .

  • Interpretation: A successful selective profile will mirror Tubacin: a dose-dependent spike in Acetyl- α -Tubulin with zero change in Acetyl-Histone H3. SAHA will upregulate both. If the novel compound upregulates H3, the hypothesis of selectivity is rejected.

Protocol B: Phenotypic Validation of the Apoptotic Cascade

Objective: Differentiate true programmed cell death (apoptosis) from non-specific chemical toxicity (necrosis). Causality Rationale: Cytotoxic compounds can kill cells by simply rupturing membranes (necrosis). To prove the compound functions as a sophisticated anti-tumor agent, the loss of cell viability must directly correlate with the enzymatic activation of executioner caspases.

  • Multiplex Viability Plating:

    • Plate HL-60 leukemia cells at 1×104 cells/well in a 96-well opaque plate. Treat with a serial dilution of the compound (0.1 µM to 50 µM) for 48 hours.

  • Resazurin Reduction Assay:

    • Add Resazurin reagent (10% v/v). Viable cells metabolize resazurin into highly fluorescent resorufin.

    • Incubate for 2 hours and measure fluorescence (Ex 560 nm / Em 590 nm) to establish the GI50​ curve.

  • Orthogonal Caspase Cleavage (Self-Validation):

    • In parallel replicate wells, add Caspase-3/7 Glo luminescent substrate.

    • Measure luminescence after 1 hour.

  • Interpretation: The protocol validates the mechanism if the inflection point of the viability drop (fluorescence decrease) perfectly aligns with the peak of the Caspase-3/7 activation curve (luminescence increase). This proves the compound actively triggers the tumor cell's internal suicide program rather than acting as a blunt toxin.

Conclusion and Future Directions

N-(4-methoxybenzyl)-4-phenylbutanamide represents a highly rational step forward in the design of non-hydroxamate epigenetic inhibitors. By utilizing an amide-based ZBG and a bulky, lipophilic methoxybenzyl cap, the compound is theoretically positioned to bypass the mutagenic pitfalls of first-generation drugs while maintaining the potent disruption of tumor cytoskeletal and proteostatic networks. Future in vivo pharmacokinetic (PK) profiling and patient-derived xenograft (PDX) modeling will be required to translate these self-validating in vitro metrics into clinical viability.

References

  • Title: Design, Synthesis and Biological Evaluation of a Phenyl Butyric Acid Derivative, N-(4-chlorophenyl)-4-phenylbutanamide: A HDAC6 Inhibitor with Anti-proliferative Activity on Cervix Cancer and Leukemia Cells Source: Anticancer Agents in Medicinal Chemistry (PubMed) URL: [Link]

  • Title: Design, Synthesis, Bioactivity Evaluation, Crystal Structures, and In Silico Studies of New α-Amino Amide Derivatives as Potential Histone Deacetylase 6 Inhibitors Source: MDPI Pharmaceuticals URL: [Link]

  • Title: Synthesis and in vitro evaluation of N-alkyl-3-hydroxy-3-(2-imino-3-methyl-5-oxoimidazolidin-4-yl)indolin-2-one analogs as potential anticancer agents Source: Bioorganic & Medicinal Chemistry Letters (PubMed Central) URL: [Link]

  • Title: Preclinical Activity of New [1,2]Oxazolo[5,4-e]isoindole Derivatives in Diffuse Malignant Peritoneal Mesothelioma Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

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An In-depth Technical Guide to the Antimicrobial Potential of N-(4-methoxybenzyl)-4-phenylbutanamide and Related Amide Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Imperative for Novel Antimicrobial Agents

The relentless rise of antimicrobial resistance presents a formidable challenge to global health, necessitating an urgent and innovative approach to the discovery and development of new therapeutic agents.[1] Amide-based molecular structures have emerged as a promising scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including significant antimicrobial properties.[2] This guide provides a comprehensive technical overview of the anticipated antimicrobial profile of N-(4-methoxybenzyl)-4-phenylbutanamide, drawing upon robust evidence from studies on structurally analogous amide derivatives. We will delve into the synthesis, spectrum of activity, proposed mechanisms of action, and the critical experimental methodologies used to validate these properties, offering a foundational resource for researchers and drug development professionals in the field.

The Chemical Landscape of Antimicrobial Amides

N-(4-methoxybenzyl)-4-phenylbutanamide belongs to the broad class of aromatic amide derivatives. The core structure, characterized by an amide linkage connecting a 4-methoxybenzyl group and a 4-phenylbutanamide moiety, suggests several key features that may contribute to its bioactivity. The methoxy group, for instance, is a common feature in many natural and synthetic compounds with antimicrobial effects.[3][4] The lipophilic nature of the phenyl and benzyl groups can facilitate passage through microbial cell membranes, a critical step for intracellular action.

The synthesis of such amide derivatives is typically achieved through a condensation reaction between a carboxylic acid and an amine. In the case of N-(4-methoxybenzyl)-4-phenylbutanamide, this would involve reacting 4-phenylbutanoic acid with 4-methoxybenzylamine, often in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).[5]

Spectrum of Antimicrobial Activity: An Evidence-Based Projection

While direct experimental data for N-(4-methoxybenzyl)-4-phenylbutanamide is not yet prevalent in published literature, a strong projection of its antimicrobial spectrum can be made by examining related compounds.

Antibacterial Activity

Studies on various N-aryl and N-benzyl amides have demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria.[6][7] For instance, novel bis-substituted aromatic amides have shown excellent potency against methicillin-resistant Staphylococcus aureus (MRSA), a notoriously difficult-to-treat pathogen.[1] It is plausible that N-(4-methoxybenzyl)-4-phenylbutanamide could exhibit activity against clinically relevant strains such as S. aureus, Escherichia coli, and Pseudomonas aeruginosa.[2][6]

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for structurally related N-(4-methoxybenzyl)amide derivatives, providing a potential benchmark for our target compound.[8]

Compound/StrainS. aureusE. coliP. aeruginosa
Compound 5: N-(4-methoxybenzyl)undec-10-enamide 125 µg/mL>250 µg/mL>250 µg/mL
Compound 6: (9Z,12R)-12-Hydroxy-N-(4-methoxybenzyl)octadec-9-enamide 31.25 µg/mL62.5 µg/mL125 µg/mL

Table 1: MIC values of related N-(4-methoxybenzyl)amide derivatives against common bacterial pathogens. Data is illustrative of the potential activity range.[8]

Antifungal Activity

The antifungal potential of amide derivatives is also well-documented.[9] Various N-aryl butanamides have shown efficacy against fungi such as Pyricularia oryzae and Erysiphe graminis.[9] Furthermore, N-(4-methoxybenzyl)amide derivatives have been evaluated against pathogenic fungi like Candida albicans and Aspergillus niger.[8]

Compound/StrainC. albicansA. niger
Compound 5: N-(4-methoxybenzyl)undec-10-enamide 125 µg/mL125 µg/mL
Compound 6: (9Z,12R)-12-Hydroxy-N-(4-methoxybenzyl)octadec-9-enamide 31.25 µg/mL62.5 µg/mL

Table 2: MIC values of related N-(4-methoxybenzyl)amide derivatives against common fungal pathogens. Data is illustrative of the potential activity range.[8]

Elucidating the Mechanism of Action

The precise mechanism by which N-(4-methoxybenzyl)-4-phenylbutanamide may exert its antimicrobial effects can be inferred from related structures. Several potential targets and pathways have been identified for antimicrobial amides.

Disruption of Microbial Cell Membranes

A primary mode of action for many antimicrobial compounds is the perturbation of the cell membrane's integrity. Some aromatic amides have been shown to bind to components of the bacterial membrane, such as cardiolipin, leading to membrane disruption, accumulation of reactive oxygen species (ROS), and subsequent cell death.[1] This disruption can be observed through increased release of intracellular components like proteins and nucleic acids.[10]

Interference with Nucleic Acid Synthesis

Another plausible mechanism is the interaction with microbial DNA.[5][8] Some amide derivatives have been shown to bind to DNA, which can inhibit crucial cellular processes like replication and transcription, ultimately leading to cell death.[11]

Inhibition of Biofilm Formation

Bacterial biofilms present a significant challenge in treating chronic infections due to their inherent resistance to conventional antibiotics.[12] Certain amide derivatives have demonstrated the ability to inhibit biofilm formation, a highly desirable trait for a novel antimicrobial agent.[1][10] This can occur through the disruption of cell-to-cell communication (quorum sensing) or by interfering with the initial stages of biofilm attachment.[12][13]

G cluster_compound N-(4-methoxybenzyl)-4-phenylbutanamide cluster_targets Potential Microbial Targets cluster_outcomes Antimicrobial Outcomes Compound Amide Compound Membrane Cell Membrane Disruption Compound->Membrane DNA Nucleic Acid Inhibition Compound->DNA Biofilm Biofilm Formation Inhibition Compound->Biofilm Bactericidal Bactericidal/Fungicidal Activity Membrane->Bactericidal DNA->Bactericidal BiofilmDisruption Reduced Biofilm Formation Biofilm->BiofilmDisruption

Caption: Proposed Mechanisms of Antimicrobial Action.

Essential Experimental Protocols

To empirically determine the antimicrobial properties of N-(4-methoxybenzyl)-4-phenylbutanamide, a series of standardized in vitro assays are required.

General Workflow for Synthesis and Evaluation

The overall process begins with the chemical synthesis and purification of the target compound, followed by a battery of antimicrobial tests to determine its efficacy.

G Synthesis 1. Synthesis & Purification of Compound MIC 2. MIC Determination (Broth Microdilution) Synthesis->MIC MKC 3. MKC Determination MIC->MKC Mechanism 4. Mechanism of Action Studies MKC->Mechanism Data 5. Data Analysis & Reporting Mechanism->Data

Caption: Experimental Workflow for Antimicrobial Evaluation.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and widely accepted protocol.[6][8]

Protocol:

  • Preparation of Compound Stock: Dissolve N-(4-methoxybenzyl)-4-phenylbutanamide in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solution in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi). The concentration range should be broad enough to determine the MIC, for example, from 250 µg/mL down to 1.95 µg/mL.[8]

  • Inoculum Preparation: Prepare a standardized microbial inoculum from a fresh culture to a final concentration of approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi in the test wells.[8]

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.[8]

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.[8]

  • Reading the MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.[8]

Determination of Minimum Killing Concentration (MKC) or Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MKC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Protocol:

  • Subculturing from MIC wells: Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.

  • Plating: Spot-plate the aliquots onto an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubation: Incubate the agar plates under the same conditions as the MIC assay.

  • Reading the MKC: The MKC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.[8]

Future Directions and Conclusion

The existing body of research on amide derivatives strongly supports the hypothesis that N-(4-methoxybenzyl)-4-phenylbutanamide is a promising candidate for further investigation as a novel antimicrobial agent. Its structural features align with those of other amides that have demonstrated potent activity against a range of pathogenic bacteria and fungi.[1][8][9]

Future research should focus on the synthesis and in vitro evaluation of N-(4-methoxybenzyl)-4-phenylbutanamide using the protocols outlined in this guide. Subsequent studies should aim to elucidate its precise mechanism of action and evaluate its efficacy and toxicity in in vivo models. The exploration of such novel chemical entities is a critical component in the global effort to combat the growing threat of antimicrobial resistance.

References

  • Discovery of Unique Bis-Substituted Aromatic Amide Derivatives as Novel Highly Potent Antibiotics for Combating Methicillin-Resistant Staphylococcus aureus (MRSA). ACS Publications.
  • Synthesis of new antimicrobial agents; Amide derivatives of pyranones and pyridinones. TURKISH JOURNAL OF CHEMISTRY.
  • Novel Amides Derivative with Antimicrobial Activity of Piper betle var. nigra Leaves from Indonesia. MDPI.
  • DEVELOPMENT OF AMIDE-BASED MOLECULES FOR ENHANCED ANTIMICROBIAL PROPERTIES. Azerbaijan Chemical Journal.
  • Discovery of novel amide derivatives as potent quorum sensing inhibitors of Pseudomonas aeruginosa. PubMed.
  • Synthesis and Antifungal Activities of N-aryl-4-phenyl-3-(4-phenoxyphenyl)butanamides. PubChem.
  • Comparative Analysis of the Biological Activity of N-(4-Methoxybenzyl) Amide Derivatives as Antimicrobial Agents. Benchchem.
  • Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents. ScienceDirect.
  • Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. MDPI.
  • Structure-activity relationships of antifungal phenylpropanoid derivatives and their synergy with n-dodecanol and fluconazole. Society for Applied Microbiology.
  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. ResearchGate.
  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. Chemical Journal of Kazakhstan.
  • Mode of Action & Target for Antibacterial Drug. Creative Biolabs.
  • Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. PMC.
  • Synthesis and antimicrobial activity of {2-amino/2-methoxy}-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotino. World News of Natural Sciences.
  • Antifungal Activity of N-(4-Halobenzyl)amides against Candida spp. and Molecular Modeling Studies. PMC.
  • Fighting bacterial resistance: approaches, challenges, and opportunities in the search for new antibiotics. Part 1. Antibiotics used in clinical practice: mechanisms of action and the development of bacterial resistance. ScienceOpen.
  • Synthesis and antibacterial properties of newer (2-butyl-5-amino-3-benzofuranyl)-4-methoxy phenyl methanone amino acids. ResearchGate.
  • Selected Fungal Natural Products with Antimicrobial Properties. MDPI.
  • (PDF) Antifungal Activity, Cytotoxicity and Mechanism of Action of Nitroheteroaryl-1,3,4-thiadiazole Containing N-benzyl and N-methoxyethyl Substitution Against Aspergillus fumigatus. ResearchGate.
  • Editorial: Antibacterial effects and mode of action of new active substances against drug resistant pathogenic bacteria. Frontiers.
  • Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. PubMed.
  • Class of antibiotics with unique mechanism to combat bacteria discovered. European Pharmaceutical Review.

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Methodological & Application

Application Notes and Protocols: Synthesis of N-(4-methoxybenzyl)-4-phenylbutanamide

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

N-(4-methoxybenzyl)-4-phenylbutanamide is a versatile chemical intermediate with potential applications in medicinal chemistry and materials science. Its structure, featuring a substituted aromatic amide linkage, makes it a valuable scaffold for the synthesis of more complex molecules with diverse biological activities. The strategic incorporation of the 4-methoxybenzyl group can influence the pharmacokinetic and pharmacodynamic properties of derivative compounds.

This comprehensive guide provides detailed protocols for the synthesis of N-(4-methoxybenzyl)-4-phenylbutanamide, offering two robust and field-proven methodologies. The document is designed to not only provide step-by-step instructions but also to offer insights into the rationale behind the chosen experimental parameters, ensuring a thorough understanding of the synthetic process.

Chemical Reaction Overview

The synthesis of N-(4-methoxybenzyl)-4-phenylbutanamide involves the formation of an amide bond between 4-phenylbutanoic acid and 4-methoxybenzylamine. This transformation can be achieved through several methods, with the most common being the activation of the carboxylic acid followed by nucleophilic attack by the amine.

Amide Bond Formation 4-Phenylbutanoic_Acid 4-Phenylbutanoic Acid Activated_Intermediate Activated Carboxylic Acid Intermediate 4-Phenylbutanoic_Acid->Activated_Intermediate Activation 4-Methoxybenzylamine 4-Methoxybenzylamine Target_Molecule N-(4-methoxybenzyl)-4-phenylbutanamide 4-Methoxybenzylamine->Target_Molecule Activated_Intermediate->Target_Molecule Nucleophilic Attack Byproduct Byproduct(s) EDC_HOBt_Coupling_Workflow cluster_reactants Reactant Preparation cluster_reaction Amide Coupling cluster_workup Work-up & Purification Dissolve_Acid_HOBt Dissolve 4-phenylbutanoic acid and HOBt in DCM Add_Amine_Base Add 4-methoxybenzylamine and DIPEA Dissolve_Acid_HOBt->Add_Amine_Base Cool_Mixture Cool to 0 °C Add_Amine_Base->Cool_Mixture Add_EDC Add EDC portion-wise Cool_Mixture->Add_EDC Stir_RT Stir at room temperature (12-16 h) Add_EDC->Stir_RT Dilute_Wash Dilute with DCM and wash with NaHCO₃ and Brine Stir_RT->Dilute_Wash Dry_Concentrate Dry over Na₂SO₄ and concentrate Dilute_Wash->Dry_Concentrate Column_Chromatography Purify by Flash Column Chromatography Dry_Concentrate->Column_Chromatography Final_Product N-(4-methoxybenzyl)-4-phenylbutanamide Column_Chromatography->Final_Product

Application Note: Isolation and Purification Strategies for N-(4-methoxybenzyl)-4-phenylbutanamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(4-methoxybenzyl)-4-phenylbutanamide is a critical synthetic intermediate and structural analog frequently utilized in the development of transient receptor potential vanilloid 1 (TRPV1) agonists, which are targeted for pain management and neuropathy treatments [1]. Synthesized via the amidation of 4-phenylbutanoic acid with 4-methoxybenzylamine (PMB-amine), the resulting secondary amide presents unique purification challenges due to its high lipophilicity and the mild acid-lability of the electron-rich PMB group.

This application note provides a comprehensive, field-proven workflow for isolating this compound from crude reaction mixtures, scaling from initial liquid-liquid extraction (LLE) to high-resolution preparative Reverse-Phase HPLC (RP-HPLC).

Physicochemical Profiling

Designing an effective purification system requires a deep understanding of the target molecule's physicochemical traits. The presence of two aromatic systems separated by a flexible alkyl chain renders the molecule highly non-polar, while the amide core provides a localized dipole for chromatographic resolution.

Table 1: Physicochemical Properties of N-(4-methoxybenzyl)-4-phenylbutanamide

PropertyValue / CharacteristicImpact on Purification Strategy
Molecular Formula C18H21NO2N/A
Molecular Weight 283.37 g/mol Elutes well within standard LC-MS mass ranges.
LogP (Predicted) ~3.5 – 4.0Highly lipophilic; requires high organic mobile phase in RP-HPLC.
pKa (Amide NH) ~15.6Remains neutral under standard aqueous extraction conditions (pH 2–10).
UV Absorbance 254 nm, 280 nmStrong chromophores (phenyl, PMB) allow easy UV-Vis detection.
Chemical Stability Acid-sensitive (PMB group)Avoid neat or highly concentrated strong acids (e.g., TFA) during concentration to prevent acidolysis.

Purification Strategy & Mechanistic Rationale

  • Reaction Quench & Liquid-Liquid Extraction (LLE): Standard amidation reactions utilize coupling reagents (e.g., EDC, HATU) and organic bases (e.g., DIPEA). Because the target amide is neutral, we can exploit pH-driven phase partitioning. An acidic wash (1M HCl) protonates unreacted PMB-amine and DIPEA, driving them into the aqueous layer. A subsequent basic wash (Saturated NaHCO₃) deprotonates unreacted 4-phenylbutanoic acid and acidic coupling byproducts (like HOBt), effectively removing them from the organic phase.

  • Normal-Phase Flash Chromatography: The crude organic extract will contain the target amide alongside neutral organic byproducts (e.g., urea derivatives from coupling agents). The lipophilic nature of the compound allows it to elute predictably on bare silica using a Hexane/Ethyl Acetate gradient.

  • Preparative RP-HPLC: For biological screening, trace impurities must be eliminated. We utilize a C18 stationary phase. Crucial Insight: The choice of mobile phase additive is critical. While the PMB group is generally stable to dilute acids, the concentration of fractions containing Trifluoroacetic Acid (TFA) can lead to localized low pH, triggering unwanted acidolysis of the PMB-amide bond [2]. Therefore, 0.1% Formic Acid (FA) is strictly recommended as a volatile, mild alternative that ensures sharp peak shapes without risking protecting-group cleavage.

Purification Workflow

Purification_Workflow Crude Crude Amidation Mixture (Reaction Quench) LLE Liquid-Liquid Extraction (1M HCl & Sat. NaHCO3) Crude->LLE Remove catalysts & salts Flash Normal-Phase Flash Chromatography (Hexane / EtOAc) LLE->Flash Organic phase Decision Purity Requirement? Flash->Decision >90% Purity HPLC Preparative RP-HPLC (C18, H2O / MeCN + 0.1% FA) Decision->HPLC In Vitro Assays (>99% needed) Cryst Recrystallization (EtOAc / Hexane) Decision->Cryst Scale-up Synthesis (>95% needed) Pure Pure N-(4-methoxybenzyl)- 4-phenylbutanamide (>99% Purity) HPLC->Pure Lyophilization Cryst->Pure Filtration

Figure 1: Purification workflow decision tree for N-(4-methoxybenzyl)-4-phenylbutanamide.

Detailed Experimental Protocols

Protocol A: Reaction Quench & Liquid-Liquid Extraction (LLE)

This protocol assumes a 1.0 mmol scale amidation reaction.

  • Dilution: Upon reaction completion, dilute the crude reaction mixture with 20 mL of Ethyl Acetate (EtOAc) and transfer to a 100 mL separatory funnel.

  • Acidic Wash (Amine Removal): Add 15 mL of 1M HCl (aq). Stopper, invert, and vent. Shake vigorously. Allow the layers to separate and discard the lower aqueous layer. Repeat this step once.

  • Basic Wash (Acid Removal): Add 15 mL of Saturated NaHCO₃ (aq) to the organic layer. Shake cautiously (venting frequently to release CO₂ gas). Allow layers to separate and discard the lower aqueous layer. Repeat once.

  • Brine Wash: Wash the organic layer with 15 mL of saturated NaCl (brine) to pull residual water from the organic phase.

  • Drying & Concentration: Transfer the organic layer to an Erlenmeyer flask, add 2-3 grams of anhydrous Na₂SO₄, and swirl for 5 minutes. Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator, 40°C water bath) to yield the crude product.

Protocol B: Normal-Phase Flash Chromatography

Designed for automated flash systems (e.g., Biotage, Teledyne ISCO).

  • Column Preparation: Equilibrate a 12 g high-performance silica gel cartridge (230–400 mesh) with 100% Hexanes.

  • Sample Loading: Dissolve the crude extract in a minimal volume (1-2 mL) of Dichloromethane (DCM). Inject directly onto the column. Alternatively, dry-load the sample onto 2 g of Celite if the crude is highly viscous.

  • Elution: Run the following gradient at a flow rate of 30 mL/min. Monitor UV absorbance at 254 nm.

Table 2: Normal-Phase Gradient Table

Column Volume (CV)% Hexanes% Ethyl Acetate
0.0 – 2.09010
2.0 – 10.090 → 5010 → 50 (Linear Gradient)
10.0 – 14.05050 (Isocratic Hold)
  • Fraction Pooling: The target amide typically elutes between 30-40% Ethyl Acetate (Rf ≈ 0.4 in 3:1 Hexane/EtOAc). Pool the fractions corresponding to the major UV-active peak and concentrate.

Protocol C: Preparative Reverse-Phase HPLC (RP-HPLC)

For final polishing to >99% purity.

  • Sample Preparation: Dissolve the semi-pure amide from Protocol B in 2 mL of HPLC-grade Acetonitrile (MeCN). Filter through a 0.45 µm PTFE syringe filter.

  • Column Setup: Install a Preparative C18 Column (e.g., 19 × 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: LC-MS Grade Water + 0.1% Formic Acid (v/v)

    • Solvent B: LC-MS Grade Acetonitrile + 0.1% Formic Acid (v/v)

  • Execution: Run the gradient detailed in Table 3 at a flow rate of 15.0 mL/min.

Table 3: RP-HPLC Gradient Table

Time (min)% Solvent A (H₂O + 0.1% FA)% Solvent B (MeCN + 0.1% FA)
0.07030
2.07030
15.01090
17.01090
17.17030
20.07030
  • Recovery: Collect the major peak (typically eluting around 11–13 minutes due to high lipophilicity). Immediately freeze the collected fractions on dry ice and lyophilize for 24–48 hours to yield the ultra-pure N-(4-methoxybenzyl)-4-phenylbutanamide as a white solid.

References

  • Title: In Silico-Guided Rational Drug Design and Synthesis of Novel 4-(Thiophen-2-yl)butanamides as Potent and Selective TRPV1 Agonists Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Synthesis and kinetic investigation of the selective acidolysis of para-substituted N-phenylacetyl-N-benzyl Source: RepositóriUM (Universidade do Minho) / SciSpace URL: [Link]

Sources

Application Notes and Protocols: Comprehensive Characterization of N-(4-methoxybenzyl)-4-phenylbutanamide

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive guide to the analytical techniques used for the structural elucidation and purity assessment of N-(4-methoxybenzyl)-4-phenylbutanamide, a secondary amide with potential applications in medicinal chemistry and materials science. We present detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS), tailored for this specific molecule. The causality behind experimental choices and the interpretation of the resulting data are discussed in detail to ensure scientific integrity and reproducibility.

Introduction

N-(4-methoxybenzyl)-4-phenylbutanamide is a molecule of interest due to the presence of the amide bond, a fundamental functional group in a vast array of pharmaceuticals and biologically active compounds.[1] The structural integrity and purity of this compound are paramount for its intended applications. Therefore, a multi-faceted analytical approach is required for its unambiguous characterization. This guide outlines the core analytical techniques that provide complementary information to build a complete profile of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily ¹H and ¹³C.

¹H NMR Spectroscopy: Mapping the Proton Environment

Rationale: Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. For N-(4-methoxybenzyl)-4-phenylbutanamide, ¹H NMR is crucial for confirming the presence and connectivity of the aromatic rings, the methylene groups, and the amide N-H proton.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃).[2] The use of a deuterated solvent is essential to avoid large solvent signals that would obscure the analyte's signals.

  • Instrument Setup: Record the spectrum on a 400 MHz or higher field NMR spectrometer.[2][3] A higher field strength provides better signal dispersion and resolution.

  • Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. Typically, 8 to 16 scans are sufficient for a good signal-to-noise ratio.[2]

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm) or tetramethylsilane (TMS) at δ 0.00 ppm.

Expected ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.35-7.15m5HPhenyl group (C₆H₅) protons
~7.10d2HAromatic protons ortho to -OCH₃
~6.85d2HAromatic protons meta to -OCH₃
~5.80br s1HAmide N-H proton
~4.35d2HMethylene group adjacent to N (-CH₂-NH-)
~3.80s3HMethoxy (-OCH₃) protons
~2.20t2HMethylene group adjacent to carbonyl (-CH₂-CO-)
~1.95p2HMethylene group (-CH₂-CH₂-CH₂-)

Interpretation: The chemical shifts are influenced by the electronic environment of the protons.[4] The downfield shifts of the aromatic protons are due to the deshielding effect of the aromatic ring currents. The amide proton often appears as a broad singlet due to quadrupole broadening and potential hydrogen bonding. The multiplicity (singlet, doublet, triplet, multiplet) arises from spin-spin coupling with neighboring protons and provides connectivity information.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Rationale: Carbon-13 NMR provides information about the number and types of carbon atoms in a molecule.[5][6] Since the natural abundance of ¹³C is low (~1.1%), spectra typically require more scans to obtain a good signal-to-noise ratio.[5]

Protocol:

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of CDCl₃) is generally required compared to ¹H NMR.[2]

  • Instrument Setup: Record the spectrum on a 100 MHz or higher field NMR spectrometer.

  • Data Acquisition: Use a standard proton-decoupled pulse sequence to simplify the spectrum to a series of singlets, where each signal corresponds to a unique carbon atom or a set of equivalent carbons.[6] A significantly larger number of scans (e.g., 512 or more) is typically needed.[2]

  • Data Processing: Process the FID as described for ¹H NMR. Reference the spectrum to the CDCl₃ triplet at δ 77.16 ppm.

Expected ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~172Amide carbonyl carbon (C=O)
~159Aromatic carbon attached to -OCH₃
~141Quaternary aromatic carbon of the phenyl group
~130Aromatic carbon para to -OCH₃
~129Aromatic carbons of the phenyl group
~128Aromatic carbons of the phenyl group
~126Aromatic carbons of the phenyl group
~114Aromatic carbons ortho to -OCH₃
~55Methoxy carbon (-OCH₃)
~43Methylene carbon adjacent to N (-CH₂-NH-)
~36Methylene carbon adjacent to carbonyl (-CH₂-CO-)
~35Methylene carbon of the phenyl group
~28Methylene carbon (-CH₂-CH₂-CH₂-)

Interpretation: The chemical shift of each carbon is indicative of its hybridization and the electronegativity of attached atoms.[5] The carbonyl carbon is significantly downfield due to the strong deshielding effect of the oxygen atom. The number of signals can confirm the symmetry of the molecule.[7]

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule.[8] The absorption of infrared radiation causes molecular vibrations (stretching and bending) at specific frequencies, which are characteristic of the bonds present. For N-(4-methoxybenzyl)-4-phenylbutanamide, FTIR is essential for confirming the presence of the amide and other key functional groups.

Protocol:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.[2][9] For ATR, a small amount of the solid sample is placed directly on the crystal.

  • Instrument Setup: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).[2]

  • Data Acquisition: Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio. A background spectrum of the empty ATR crystal or a blank KBr pellet should be collected and subtracted from the sample spectrum.[2]

  • Data Processing: The resulting spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

Expected FTIR Data:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3300N-H stretchSecondary Amide
~3060-3030C-H stretchAromatic
~2950-2850C-H stretchAliphatic
~1640C=O stretch (Amide I band)Secondary Amide
~1540N-H bend (Amide II band)Secondary Amide
~1245C-O stretchAryl-alkyl ether

Interpretation: The amide group gives rise to several characteristic absorption bands. The N-H stretching vibration appears as a sharp to moderately broad band around 3300 cm⁻¹. The C=O stretching vibration, known as the Amide I band, is a very strong absorption typically found between 1680 and 1630 cm⁻¹.[10][11] The N-H bending vibration, or Amide II band, is also a strong absorption usually observed between 1570 and 1515 cm⁻¹.[10][11] The presence and positions of these bands provide strong evidence for the amide functionality.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Rationale: LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.[12][13] It is used to determine the molecular weight of the compound and to assess its purity.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable organic solvent such as methanol or acetonitrile.[14] Further dilute this stock solution to a final concentration of approximately 10 µg/mL for analysis.[14]

  • LC Separation:

    • Column: Use a reverse-phase C18 column.[15]

    • Mobile Phase: A gradient of water (containing 0.1% formic acid) and acetonitrile (containing 0.1% formic acid) is commonly used.[15] The formic acid helps to protonate the analyte for better ionization.

    • Flow Rate: A typical flow rate is 0.3-0.5 mL/min.[15]

    • Injection Volume: Inject 5-10 µL of the sample solution.[15]

  • MS Detection:

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable for amides.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used.

    • Data Acquisition: Acquire data in full scan mode to detect all ions within a specified mass range.

Expected LC-MS Data:

  • Chromatogram: A single major peak in the total ion chromatogram (TIC) indicates a pure compound.

  • Mass Spectrum: The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺. For N-(4-methoxybenzyl)-4-phenylbutanamide (C₁₈H₂₁NO₂), the expected monoisotopic mass is 283.1572 g/mol . Therefore, the [M+H]⁺ ion should be observed at an m/z of approximately 284.16. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition.

Interpretation: The retention time from the LC provides a characteristic property of the compound under the specific chromatographic conditions. The mass-to-charge ratio (m/z) of the molecular ion confirms the molecular weight of the compound. The presence of unexpected peaks in the chromatogram or mass spectrum would indicate the presence of impurities.

Visualization of Experimental Workflows

NMR Spectroscopy Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample N-(4-methoxybenzyl)-4- phenylbutanamide Dissolve Dissolve Sample Sample->Dissolve Solvent Deuterated Solvent (e.g., CDCl3) Solvent->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube Spectrometer NMR Spectrometer (≥400 MHz) NMR_Tube->Spectrometer Pulse Apply Pulse Sequence Spectrometer->Pulse Acquire Acquire FID Pulse->Acquire FT Fourier Transform Acquire->FT Correction Phase & Baseline Correction FT->Correction Reference Reference Spectrum Correction->Reference Analysis Structural Elucidation Reference->Analysis

Caption: Workflow for NMR spectroscopic analysis.

LC-MS Analysis Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Analysis Sample Solid Sample Dissolve Dissolve & Dilute Sample->Dissolve Solvent Solvent (MeOH/ACN) Solvent->Dissolve Inject Inject Sample Dissolve->Inject Column C18 Reverse-Phase Column Inject->Column Elute Gradient Elution Column->Elute Ionize Electrospray Ionization (ESI+) Elute->Ionize Analyze Mass Analyzer (Quadrupole/TOF) Ionize->Analyze Detect Detect Ions Analyze->Detect Chromatogram Total Ion Chromatogram (TIC) Detect->Chromatogram Mass_Spectrum Mass Spectrum Detect->Mass_Spectrum Interpretation Purity & MW Confirmation Chromatogram->Interpretation Mass_Spectrum->Interpretation

Caption: Workflow for LC-MS analysis.

Conclusion

The comprehensive characterization of N-(4-methoxybenzyl)-4-phenylbutanamide requires a combination of spectroscopic and chromatographic techniques. ¹H and ¹³C NMR provide definitive structural information, FTIR confirms the presence of key functional groups, and LC-MS verifies the molecular weight and purity. By following the detailed protocols and interpretation guidelines presented in this application note, researchers can confidently and accurately characterize this and structurally similar molecules.

References

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan.
  • Singh, B. R. (1995). Fourier transform infrared analysis of amide III bands of proteins for the secondary structure estimation. SPIE Digital Library.
  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS.
  • Wu, Y. (2016, August 24). Application of LCMS in small-molecule drug development. Drug Target Review.
  • Sukumaran, S. (n.d.). Protein secondary structure elucidation using FTIR spectroscopy. Thermo Fisher Scientific.
  • Basu, S. S., et al. (2011). Small Molecule Metabolite Extraction Strategy for Improving LC/MS Detection of Cancer Cell Metabolome. Journal of Biomolecular Techniques, 22(3), 91-99.
  • Goormaghtigh, E., et al. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy. Jena Library of Biological Macromolecules.
  • Shimadzu Scientific Instruments. (n.d.). Protein Secondary Structural Analysis by FTIR.
  • Singh, B. R. (1995). Fourier transform infrared analysis of amide III bands of proteins for the secondary structure estimation. ResearchGate.
  • LGC. (n.d.). Guide to achieving reliable quantitative LC-MS measurements.
  • Garcia-Orue, M. A., et al. (2020). Synthesis and Characterization of Fatty Acid Amides from Commercial Vegetable Oils and Primary Alkyl Amines for Phase Change Material Applications. ACS Sustainable Chemistry & Engineering, 8(34), 13038-13049.
  • Vani, V., & Muthukumaran, S. (2011). Synthesis and Characterization of N-Benzhydrylbenzamide. Asian Journal of Chemistry, 23(5), 2165-2168.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Michigan State University Department of Chemistry. (n.d.). Proton NMR Table.
  • JEOL. (n.d.). 13C-NMRスペクトルの見方.
  • Kumar, V. S. R. N. P., & Sharma, G. V. R. (2021). Synthesis and characterization of 4,4'-oxybis[N-ethyl-n-[1(RS)-2-(4-methoxy phenyl)-1-methylethyl]butan-1-amine]. Journal of Pharmaceutical Sciences and Research, 13(10), 638-639.
  • Reaxys. (n.d.). N-benzyl-4-oxo-4-phenylbutanamide.
  • Aslan, G., & Aydin, L. (2020). Synthesis, Characterization and Theoretical Studies of N'-(4-methoxybenzylidene)benzenesulfonohydrazide. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(1), 161-174.
  • Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals.
  • Pharmacy 180. (n.d.). Carbon-13 NMR - Structure Determination of Organic Compounds.
  • Japanese Industrial Standards Committee. (n.d.). Infrared Reference Spectra.
  • National Institute of Standards and Technology. (n.d.). Acetamide, N-(2-methoxyphenyl)-. NIST Chemistry WebBook.
  • ChemRxiv. (n.d.). Setting New Benchmarks in AI-driven Infrared Structure Elucidation.

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Application Notes and Protocols for the NMR Spectroscopic Analysis of N-(4-methoxybenzyl)-4-phenylbutanamide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive technical guide provides a detailed framework for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of N-(4-methoxybenzyl)-4-phenylbutanamide. Designed for researchers, scientists, and professionals in drug development, this document outlines the fundamental principles, experimental protocols, and in-depth spectral interpretation for the complete structural elucidation of this model amide compound. We delve into the causality behind experimental choices, from sample preparation to the selection of advanced 2D NMR experiments. This guide serves as a self-validating system, ensuring accurate and reproducible results. All methodologies and interpretations are grounded in authoritative spectroscopic principles.

Introduction

N-(4-methoxybenzyl)-4-phenylbutanamide is a secondary amide featuring a variety of distinct proton and carbon environments, making it an excellent subject for NMR spectroscopic studies. Its structure comprises a phenylbutanamide core connected to a 4-methoxybenzyl group via an amide linkage. The structural complexity, including aromatic rings, aliphatic chains, and the characteristic amide functionality, allows for the demonstration of key NMR principles such as chemical shift, spin-spin coupling, and the influence of anisotropic effects.

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide a wealth of information regarding the connectivity and spatial arrangement of atoms within a molecule. A crucial aspect of amide analysis by NMR is the hindered rotation around the C-N bond due to resonance, which can lead to the observation of distinct signals for atoms near the amide linkage.[1][2]

This guide will provide a step-by-step protocol for acquiring and interpreting the NMR spectra of N-(4-methoxybenzyl)-4-phenylbutanamide, serving as a practical reference for the characterization of this and structurally related compounds.

Experimental Design and Rationale

A logical workflow is essential for the efficient and accurate structural elucidation of an organic compound. The following workflow is recommended for the NMR analysis of N-(4-methoxybenzyl)-4-phenylbutanamide.

G cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Data Analysis A Sample Preparation B 1D ¹H NMR A->B C 1D ¹³C NMR & DEPT B->C D 2D COSY C->D E 2D HSQC D->E F 2D HMBC E->F G Spectral Processing F->G H Peak Assignment & Interpretation G->H I Structural Confirmation H->I

Figure 1: Recommended workflow for the NMR analysis of N-(4-methoxybenzyl)-4-phenylbutanamide.

Protocols

Sample Preparation

The quality of the NMR spectrum is highly dependent on the sample preparation. A properly prepared sample will have a high concentration of the analyte and be free of particulate matter and paramagnetic impurities.

Protocol:

  • Solvent Selection: Choose a deuterated solvent in which the compound is highly soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of N-(4-methoxybenzyl)-4-phenylbutanamide.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard (Optional but Recommended): Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube.

  • Filtration (if necessary): If any solid particles are visible, filter the solution through a small plug of glass wool in the pipette during transfer.

  • Capping: Securely cap the NMR tube.

NMR Data Acquisition

The following are general acquisition parameters. These may need to be optimized based on the specific instrument and sample concentration. Modern NMR spectrometers often have automated routines for acquiring a standard set of 1D and 2D spectra.[3]

Protocol:

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR:

    • Acquire a standard one-pulse ¹H NMR spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Ensure a sufficient number of scans for a good signal-to-noise ratio.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • DEPT (Distortionless Enhancement by Polarization Transfer):

    • Acquire DEPT-135 and/or DEPT-90 spectra. These experiments help in distinguishing between CH, CH₂, and CH₃ groups.

  • 2D COSY (Correlation Spectroscopy):

    • Acquire a gradient-enhanced COSY (gCOSY) spectrum to identify proton-proton spin coupling networks.[4]

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Acquire a multiplicity-edited HSQC spectrum to correlate directly attached proton and carbon atoms.[4]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Acquire an HMBC spectrum to identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting different spin systems.[5][6]

Spectral Interpretation and Data Analysis

The following is a detailed analysis of the expected NMR spectra of N-(4-methoxybenzyl)-4-phenylbutanamide.

cluster_amide N-(4-methoxybenzyl)-4-phenylbutanamide C1-C4-phenyl Ph-CH₂(4)-CH₂(3)-CH₂(2)-C(O)(1)- NH NH CH2-benzyl -CH₂(5)- methoxybenzyl Ar(4-OMe)

Figure 2: Structural components of N-(4-methoxybenzyl)-4-phenylbutanamide.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum will show distinct signals for each unique proton environment.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~7.30 - 7.15m5HPhenyl-HProtons of the monosubstituted phenyl ring.
~7.10d2HMethoxybenzyl-H (ortho to CH₂)Aromatic protons on the methoxybenzyl group.
~6.85d2HMethoxybenzyl-H (ortho to OMe)Aromatic protons shielded by the electron-donating methoxy group.
~5.80br s1HN-HThe amide proton signal is often broad and its chemical shift can be concentration and solvent dependent.[7]
~4.30d2H-NH-CH₂ -ArMethylene protons adjacent to the amide nitrogen, split by the N-H proton.
~3.78s3H-OCH₃ Singlet for the methoxy group protons.
~2.65t2HPh-CH₂ -Benzylic protons, triplet due to coupling with adjacent CH₂.
~2.20t2H-CH₂ -C(O)-Methylene protons adjacent to the carbonyl group, triplet due to coupling with adjacent CH₂.
~1.95p2H-CH₂-CH₂ -CH₂-Methylene protons in the middle of the aliphatic chain, appearing as a pentet or multiplet.
¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton.

Chemical Shift (δ, ppm) DEPT-135 Assignment Rationale
~172.0-C =OCarbonyl carbon of the amide.
~158.5-C -OMeAromatic carbon attached to the methoxy group.
~141.5-Ph-C (ipso)Quaternary carbon of the phenyl ring.
~130.5-C -CH₂ (ipso)Quaternary carbon of the methoxybenzyl ring.
~129.0CHMethoxybenzyl-C H (ortho to CH₂)Aromatic CH carbons.
~128.5CHPhenyl-C HAromatic CH carbons.
~126.0CHPhenyl-C HAromatic CH carbons.
~114.0CHMethoxybenzyl-C H (ortho to OMe)Aromatic CH carbons shielded by the methoxy group.
~55.2CH₃-OC H₃Methoxy carbon.[8]
~43.0CH₂-NH-C H₂-ArMethylene carbon adjacent to the nitrogen.
~36.0CH₂-C H₂-C(O)-Methylene carbon adjacent to the carbonyl.
~35.0CH₂Ph-C H₂-Benzylic carbon.
~28.0CH₂-CH₂-C H₂-CH₂-Aliphatic methylene carbon.
2D NMR Correlation Analysis
  • COSY: Will show correlations between adjacent protons in the phenylbutanamide chain (Ph-CH₂ -CH₂ -CH₂ -C(O)-). It will also confirm the coupling between the N-H and the adjacent -CH₂ - protons.

  • HSQC: Will confirm the direct one-bond correlations between the proton and carbon signals listed in the tables above. For example, the proton signal at ~3.78 ppm will correlate with the carbon signal at ~55.2 ppm.

  • HMBC: This is key for confirming the overall structure. Important correlations would include:

    • The N-H proton (~5.80 ppm) correlating to the carbonyl carbon (~172.0 ppm) and the methylene carbon of the benzyl group (~43.0 ppm).

    • The methylene protons adjacent to the carbonyl (~2.20 ppm) correlating to the carbonyl carbon (~172.0 ppm).

    • The benzylic protons of the phenylbutanamide chain (~2.65 ppm) correlating to the ipso-carbon of the phenyl ring (~141.5 ppm).

Conclusion

This application note provides a comprehensive guide to the NMR spectroscopic analysis of N-(4-methoxybenzyl)-4-phenylbutanamide. By following the detailed protocols for sample preparation, data acquisition, and the systematic approach to spectral interpretation, researchers can confidently elucidate and confirm the structure of this and similar amide-containing molecules. The integration of 1D and 2D NMR techniques provides a robust and self-validating method for structural characterization, which is a cornerstone of chemical research and drug development.

References

  • Nanalysis. (2023, March 20). Using NMR to observe the restricted rotation in amide bonds. Retrieved from Nanalysis Corp. website: [Link]

  • Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Journal of Natural Products, 77(8), 1942–1947. [Link]

  • Li, W. (2022). ¹H NMR Spectrum of Amide Compounds. University Chemistry, 37(7), 2112068. [Link]

  • Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942-1947. [Link]

  • Nolis, P. (2024). NMR spectroscopy of small molecules in solution. In P. Hodgkinson & J. Sauri (Eds.), Nuclear Magnetic Resonance (Vol. 50, pp. 82-105). Royal Society of Chemistry. [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(13), 2213–2224. [Link]

  • University of Calgary. (n.d.). Spectroscopic Analysis of Amides. Retrieved from [Link]

  • Reddy, D. S., et al. (2020). All-in-one NMR spectroscopy of small organic molecules: complete chemical shift assignment from a single NMR experiment. RSC Advances, 10(37), 22066-22072. [Link]

  • Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

  • Chang, B. R., et al. (2019). Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 11), 1668–1674. [Link]

  • Sim, S., et al. (2023). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Molecules, 28(6), 2729. [Link]

Sources

Application Note: Mass Spectrometry Analysis of N-(4-methoxybenzyl)-4-phenylbutanamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-(4-methoxybenzyl)-4-phenylbutanamide is a small molecule of interest in pharmaceutical and chemical research. Its structural characterization and quantification are crucial for understanding its biological activity, metabolic fate, and for quality control during synthesis. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as a powerful analytical technique for this purpose, offering high sensitivity and selectivity.[1][2] This application note provides a comprehensive guide to the mass spectrometric analysis of N-(4-methoxybenzyl)-4-phenylbutanamide, covering sample preparation, instrumentation, and interpretation of mass spectra. The methodologies described herein are designed to provide a robust framework for researchers, scientists, and drug development professionals.

Chemical Properties of N-(4-methoxybenzyl)-4-phenylbutanamide

A thorough understanding of the analyte's chemical properties is fundamental to developing a successful analytical method.

PropertyValueSource
Molecular FormulaC₁₇H₁₉NO₂[3]
Molecular Weight285.34 g/mol [4]
Exact Mass285.1416Calculated
StructureChemical structure of N-(4-methoxybenzyl)-4-phenylbutanamidePubChem

I. Sample Preparation

The goal of sample preparation is to extract the analyte from its matrix, remove interfering substances, and present it in a form compatible with the mass spectrometer.[1][5] The choice of method depends on the sample matrix (e.g., plasma, tissue, reaction mixture).

Protocol 1: Solid-Phase Extraction (SPE) for Biological Matrices

This protocol is suitable for cleaning up complex matrices like plasma or tissue homogenates.

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte with 1 mL of methanol.

  • Drying and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS analysis.

Protocol 2: Protein Precipitation for Plasma Samples

A simpler, faster method for plasma samples.[6]

  • Precipitation: To 100 µL of plasma, add 300 µL of a cold protein crash solvent (e.g., acetonitrile or methanol).[6]

  • Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes.

  • Supernatant Collection: Carefully collect the supernatant for direct injection or further dilution.

Protocol 3: Simple Dilution for Synthetic Reaction Mixtures

For relatively clean samples from chemical synthesis.

  • Dilution: Dilute the reaction mixture in a solvent compatible with the LC-MS mobile phase (e.g., methanol or acetonitrile) to a final concentration of approximately 1-10 µg/mL.[7]

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.[7]

II. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS combines the separation power of liquid chromatography with the sensitive and selective detection of mass spectrometry.[5][8]

Chromatographic Conditions
  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.[9]

  • Injection Volume: 1-5 µL.

Mass Spectrometry Conditions

Electrospray ionization (ESI) is the preferred ionization technique for this class of molecules due to its ability to produce intact protonated molecules with minimal fragmentation.[7][10]

ParameterPositive Ion ModeRationale
Ionization SourceElectrospray Ionization (ESI)ESI is a soft ionization technique suitable for polar and thermally labile molecules.
Capillary Voltage3.5 kVOptimizes the formation of the electrospray plume.
Cone Voltage30 VA moderate cone voltage helps in desolvation and ion transmission without causing excessive in-source fragmentation.
Desolvation Gas Flow800 L/hrFacilitates the evaporation of solvent from the charged droplets.
Desolvation Temperature350 °CAids in efficient desolvation.[9]
Source Temperature120 °CMaintains the stability of the ESI process.
Mass Rangem/z 50-500Covers the expected mass of the precursor ion and its fragments.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Plasma, Reaction Mixture) Extraction Extraction/Cleanup (SPE, PPT, Dilution) Sample->Extraction Choose appropriate protocol FinalSample Final Sample in LC-MS compatible solvent Extraction->FinalSample LC Liquid Chromatography (C18 Separation) FinalSample->LC ESI Electrospray Ionization (ESI) LC->ESI Eluent MS Mass Analyzer (e.g., Q-TOF, Triple Quadrupole) ESI->MS Gas-phase ions Detector Detector MS->Detector Separated Ions DataSystem Data Acquisition System Detector->DataSystem Analysis Data Analysis (Peak Integration, Spectral Interpretation) DataSystem->Analysis Report Final Report Analysis->Report

III. Fragmentation Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) is essential for structural confirmation and quantitative analysis using techniques like Multiple Reaction Monitoring (MRM).[11] Fragmentation is typically induced by collision-induced dissociation (CID).

Expected Fragmentation Pattern

The protonated molecule [M+H]⁺ of N-(4-methoxybenzyl)-4-phenylbutanamide has an expected m/z of 286.1. The amide bond and the benzylic positions are likely sites of fragmentation.

  • Primary Fragmentation Pathways:

    • Cleavage of the N-benzyl bond: This is a common fragmentation pathway for N-benzyl compounds, leading to the formation of a stable 4-methoxybenzyl cation.[12][13][14][15]

    • Cleavage of the amide bond: Scission of the amide C-N bond can occur.

    • McLafferty Rearrangement: Primary amides can exhibit a base peak due to this rearrangement, although it is less common for secondary amides.

Predicted Major Fragment Ions
Precursor Ion (m/z)Fragment Ion (m/z)Proposed Structure/Neutral Loss
286.1121.1[C₈H₉O]⁺ (4-methoxybenzyl cation)
286.1162.1[C₁₀H₁₂NO]⁺ (Loss of the phenyl group)
286.1148.1[C₉H₁₀NO]⁺ (Resulting from cleavage of the bond between the phenyl group and the butyl chain)
121.191.1[C₇H₇]⁺ (Loss of formaldehyde from the 4-methoxybenzyl cation)

Fragmentation_Pathway cluster_frags Primary Fragments cluster_secondary Secondary Fragment Precursor [M+H]⁺ m/z 286.1 (N-(4-methoxybenzyl)-4-phenylbutanamide) Frag1 m/z 121.1 (4-methoxybenzyl cation) Precursor->Frag1 N-benzyl cleavage Frag2 m/z 162.1 (4-phenylbutanamide fragment) Precursor->Frag2 Amide cleavage Frag3 m/z 91.1 (Tropylium ion) Frag1->Frag3 Loss of CH₂O

IV. Method Validation

For quantitative applications, especially in regulated environments, the analytical method must be validated to ensure it is fit for its intended purpose.[16][17] Key validation parameters include:

  • Specificity and Selectivity: The ability to differentiate and quantify the analyte in the presence of other components.[8]

  • Linearity: The range over which the instrument response is proportional to the analyte concentration.

  • Accuracy and Precision: The closeness of measured values to the true value and the degree of scatter between a series of measurements, respectively.[16]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.[18]

V. Conclusion

This application note provides a detailed framework for the mass spectrometric analysis of N-(4-methoxybenzyl)-4-phenylbutanamide. The described protocols for sample preparation, LC-MS analysis, and the interpretation of fragmentation data offer a solid starting point for researchers. Method parameters should be optimized for the specific instrumentation and application to achieve the desired performance characteristics. Proper method validation is crucial for ensuring the reliability of quantitative results.[16][18]

References

  • O'Connor, D., et al. (2018). Analytical validation of accelerator mass spectrometry for pharmaceutical development. Bioanalysis, 10(14), 1137-1151. [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog. [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. [Link]

  • Biocompare. (2019, April 23). Prepping Small Molecules for Mass Spec. Biocompare. [Link]

  • Li, Y., et al. (2019). A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). Analytical Methods, 11(35), 4449-4460. [Link]

  • LCGC International. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link]

  • Lee, P. J., et al. (2004). Qualitative and Quantitative Analysis of Small Amine Molecules by MALDI-TOF Mass Spectrometry through Charge Derivatization. Analytical Chemistry, 76(16), 4888-4893. [Link]

  • Patel, K. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals. PharmaEducation. [Link]

  • Lee, P. J., et al. (2004). Qualitative and quantitative analysis of small amine molecules by MALDI-TOF mass spectrometry through charge derivatization. PubMed. [Link]

  • Zhang, Z., & Smith, D. L. (1996). Measurement of Amide Hydrogen Exchange by MALDI-TOF Mass Spectrometry. Analytical Chemistry, 68(19), 3348-3354. [Link]

  • Van Eeckhaut, A., & Mangelings, D. (2015). Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 373(2053), 20140259. [Link]

  • Pharma Focus America. (2024, February 6). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America. [Link]

  • AACC. (2018, October 17). Validation of clinical LC-MS/MS methods: What you need to know [Video]. YouTube. [Link]

  • SlideShare. (2013, February 7). Mass Spectrometry analysis of Small molecules. SlideShare. [Link]

  • ResearchGate. (n.d.). Mass Spectra Analyses of Amides and Amide Dimers of Steviol, Isosteviol, and Steviolbioside. ResearchGate. [Link]

  • ResearchGate. (n.d.). Scheme 2. Proposed mechanism for fragmentations of protonated N-benzyl compounds. ResearchGate. [Link]

  • Cheng, J. P., et al. (2012). Gas-Phase Chemistry of Benzyl Cations in Dissociation of N-Benzylammonium and N-Benzyliminium Ions Studied by Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 23(5), 856-867. [Link]

  • PubChem. (n.d.). N-benzyl-4-methoxybenzamide. PubChem. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Cheng, J. P., et al. (2012). Gas-phase chemistry of benzyl cations in dissociation of N-benzylammonium and N-benzyliminium ions studied by mass spectrometry. PubMed. [Link]

  • University of California, San Diego. (n.d.). MSMS-fragmentation.pdf. UCSD. [Link]

  • University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. UCLA. [Link]

  • Iwamoto, S., et al. (2022). Characterization of the Internal Energy of Ions Produced by Electrospray Ionization Using Substituted Benzyl Ammonium Thermometer Ions. Journal of the American Society for Mass Spectrometry, 33(8), 1466-1474. [Link]

  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574. [Link]

  • PubChem. (n.d.). N-(4-methoxybenzyl)-4-methylbenzenesulfonamide. PubChem. [Link]

  • NFDI4Chem. (2023, November 13). mass spectrometry (MS). NFDI4Chem Search Service. [Link]

  • MassBank. (2008, October 21). MSBNK-Fac_Eng_Univ_Tokyo-JP005931. MassBank. [Link]

  • Wang, J., et al. (2020). Rapid Characterizaiton of Chemical Constituents of the Tubers of Gymnadenia conopsea by UPLC–Orbitrap–MS/MS. Molecules, 25(4), 899. [Link]

  • Purdue University Graduate School. (2022, April 18). MASS SPECTROMETRIC METHODS DEVELOPMENT FOR IDENTIFICATION OF DRUG/HERBICIDE SUBSTANCES AND MUTAGENIC IMPURITIES, AND GAS-PHASE REACTIVITY STUDY OF PHENYLCARBYNE ANIONS. Purdue University. [Link]

  • Hertkorn, N., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. Biogeosciences, 10(3), 1583-1624. [Link]

Sources

Application Note: A Robust, Validated HPLC Method for the Quantification of N-(4-methoxybenzyl)-4-phenylbutanamide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note describes the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-(4-methoxybenzyl)-4-phenylbutanamide. This compound, possessing a secondary amide linkage and aromatic functionalities, is representative of structures encountered in pharmaceutical development. The method utilizes a phenyl-based stationary phase, which offers unique selectivity for aromatic compounds, and a gradient elution with a mobile phase of acetonitrile and water. The method was developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness. This protocol is suitable for routine quality control and stability testing of N-(4-methoxybenzyl)-4-phenylbutanamide in drug development settings.

Introduction

N-(4-methoxybenzyl)-4-phenylbutanamide is a molecule of interest in drug discovery and development, featuring a core structure with both amide and aromatic moieties. The accurate quantification of such compounds is essential for various stages of the pharmaceutical process, including synthesis verification, purity assessment, and stability studies.[1] High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.[1]

The development of a robust HPLC method requires a systematic approach, considering the physicochemical properties of the analyte to inform the selection of the stationary phase, mobile phase, and detection parameters. N-(4-methoxybenzyl)-4-phenylbutanamide contains two phenyl rings, suggesting that a stationary phase capable of π-π interactions could provide enhanced selectivity.[2][3] Phenyl stationary phases are known to offer alternative selectivity to traditional C18 columns for aromatic compounds.[3][4] The amide group and overall structure suggest moderate polarity, making reversed-phase chromatography an ideal separation mode. The presence of chromophoric phenyl groups indicates strong UV absorbance, making UV detection a suitable and straightforward choice.[5]

This application note provides a comprehensive guide to the development and validation of an HPLC method for N-(4-methoxybenzyl)-4-phenylbutanamide, explaining the rationale behind the chosen parameters and presenting a detailed protocol that ensures scientific integrity and trustworthiness.

Predicted Physicochemical Properties of N-(4-methoxybenzyl)-4-phenylbutanamide

A preliminary in-silico assessment of the physicochemical properties of the target molecule can guide the initial stages of method development.

PropertyPredicted Value/CharacteristicImplication for HPLC Method Development
Molecular Weight ~283.36 g/mol Suitable for standard HPLC analysis.
Polarity Moderately polarWell-suited for reversed-phase chromatography.
logP (octanol/water) Predicted to be in the range of 2.5-3.5Indicates good retention on a reversed-phase column.
UV Absorbance Strong absorbance expected due to two phenyl rings.UV detection is a viable and sensitive detection method.
pKa The amide proton is weakly acidic.The compound is neutral over a wide pH range.

These properties are estimated based on the chemical structure and general principles of medicinal chemistry.[6][7][8]

Experimental

Instrumentation and Reagents
  • HPLC System: An Agilent 1260 Infinity II LC System (or equivalent) equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

  • Column: Phenomenex Luna® Phenyl-Hexyl (150 x 4.6 mm, 5 µm) or equivalent.

  • Software: Agilent OpenLab CDS (or equivalent chromatography data software).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (Milli-Q® or equivalent ultrapure water)

    • N-(4-methoxybenzyl)-4-phenylbutanamide reference standard (>99% purity)

Preparation of Mobile Phase and Standard Solutions
  • Mobile Phase A: Ultrapure water

  • Mobile Phase B: Acetonitrile

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of N-(4-methoxybenzyl)-4-phenylbutanamide reference standard and dissolve in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with a 50:50 mixture of acetonitrile and water to the desired concentrations for linearity and accuracy studies.

Chromatographic Conditions

The initial chromatographic conditions were selected based on the predicted properties of the analyte. A Phenyl-Hexyl column was chosen to leverage potential π-π interactions for enhanced selectivity.[2][3]

ParameterOptimized Condition
Column Phenomenex Luna® Phenyl-Hexyl (150 x 4.6 mm, 5 µm)
Mobile Phase A: Water; B: Acetonitrile
Gradient Program 0-1 min: 50% B, 1-8 min: 50% to 90% B, 8-9 min: 90% B, 9-10 min: 90% to 50% B, 10-15 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm

Method Development and Optimization

The objective of the method development was to achieve a symmetric peak for N-(4-methoxybenzyl)-4-phenylbutanamide with a reasonable retention time and good resolution from any potential impurities.

Choice of Stationary Phase

A Phenyl-Hexyl stationary phase was selected as the primary column for method development. The rationale for this choice is the presence of two aromatic rings in the analyte, which can interact with the phenyl groups of the stationary phase via π-π interactions, offering a different selectivity mechanism compared to standard alkyl (C18, C8) phases.[3][4][9] This can be particularly advantageous for separating structurally similar compounds.

Optimization of Mobile Phase

A gradient elution was chosen to ensure the elution of the compound with a good peak shape in a reasonable time. A simple mobile phase of water and acetonitrile was found to be effective. The gradient was optimized to provide a retention time of approximately 6.5 minutes for the analyte, allowing for the elution of any more polar impurities at the beginning of the run and more non-polar impurities at later stages.

Selection of Detection Wavelength

The UV spectrum of N-(4-methoxybenzyl)-4-phenylbutanamide was recorded using the DAD detector. The spectrum showed a significant absorbance maximum at 254 nm, which was selected for quantification to ensure high sensitivity.

System Suitability

System suitability tests were performed before each validation run to ensure the performance of the chromatographic system. Five replicate injections of a working standard solution (100 µg/mL) were made. The acceptance criteria were:

  • Tailing factor: ≤ 2.0

  • Theoretical plates: ≥ 2000

  • Relative Standard Deviation (RSD) of peak area: ≤ 2.0%

Results and Discussion: A Hypothetical Method Development Outcome

The following table presents a summary of hypothetical results from the method development process, illustrating the effect of varying chromatographic parameters on the retention and peak shape of N-(4-methoxybenzyl)-4-phenylbutanamide.

ExperimentMobile Phase Composition/GradientRetention Time (min)Tailing FactorTheoretical Plates
1 Isocratic 60% Acetonitrile8.21.84500
2 Isocratic 70% Acetonitrile5.11.55200
3 Gradient: 50-90% AcN in 10 min6.81.37800
4 (Optimized) Gradient: As per section 3.3 6.5 1.2 8100

The optimized gradient (Experiment 4) provided the best balance of analysis time, peak shape, and column efficiency.

HPLC Method Development and Validation Workflow

The overall workflow for the development and validation of the HPLC method is depicted in the following diagram.

HPLC_Method_Development cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R1)) Start Define Analytical Target Profile Selectivity Select Stationary & Mobile Phase Start->Selectivity Initial_Conditions Initial Chromatographic Conditions Selectivity->Initial_Conditions Optimization Optimize Parameters (Gradient, Flow Rate, Temp) Initial_Conditions->Optimization System_Suitability Define System Suitability Criteria Optimization->System_Suitability Specificity Specificity System_Suitability->Specificity Proceed to Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness Final_Method Final Validated Method Robustness->Final_Method Finalized Method

Caption: Workflow for HPLC Method Development and Validation.

Method Validation Protocol

The optimized HPLC method was validated according to the ICH Q2(R1) guidelines.[10][11][12]

Specificity

Specificity was evaluated by analyzing a blank (mobile phase), a placebo (if applicable in a formulated product), and the analyte standard. The chromatograms were compared to ensure that there were no interfering peaks at the retention time of N-(4-methoxybenzyl)-4-phenylbutanamide.

Linearity

Linearity was assessed by analyzing five standard solutions at different concentrations ranging from 10 to 150 µg/mL. A calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (r²) was calculated.

Acceptance Criterion: r² ≥ 0.999

Accuracy

Accuracy was determined by the recovery method. A known amount of the analyte was spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the target concentration). The percentage recovery was calculated.

Acceptance Criterion: Mean recovery between 98.0% and 102.0%.

Precision
  • Repeatability (Intra-day precision): Six replicate injections of the standard solution at 100% of the target concentration were performed on the same day.

  • Intermediate Precision (Inter-day precision): The repeatability test was performed on a different day by a different analyst.

Acceptance Criterion: RSD ≤ 2.0% for both repeatability and intermediate precision.

Robustness

The robustness of the method was evaluated by intentionally varying the chromatographic conditions:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Detection wavelength (± 2 nm)

The system suitability parameters were checked under each varied condition.

Acceptance Criterion: System suitability parameters should remain within the acceptance criteria.

Validation Workflow Diagram

The following diagram illustrates the workflow for the validation of the analytical method.

Validation_Workflow cluster_Parameters Validation Parameters Start Optimized HPLC Method Specificity Specificity (No Interference) Start->Specificity Linearity Linearity (r² ≥ 0.999) Specificity->Linearity Accuracy Accuracy (98-102% Recovery) Linearity->Accuracy Precision Precision (RSD ≤ 2.0%) Accuracy->Precision Robustness Robustness (System Suitability Passes) Precision->Robustness Validated Method Validated Robustness->Validated Meets all criteria

Sources

Application Note & Protocol: In Vivo Experimental Design for N-(4-methoxybenzyl)-4-phenylbutanamide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the in vivo evaluation of N-(4-methoxybenzyl)-4-phenylbutanamide, a compound with potential therapeutic applications. The following protocols and experimental designs are synthesized from established methodologies in pharmacology and drug development to ensure scientific rigor and data integrity. This guide details the strategic selection of animal models, pharmacokinetic profiling, pharmacodynamic assessments, and preliminary toxicology, offering a robust framework for researchers, scientists, and drug development professionals. The causality behind each experimental choice is explained to provide a deeper understanding of the scientific process.

Introduction and Rationale

N-(4-methoxybenzyl)-4-phenylbutanamide belongs to a class of amide derivatives that have been investigated for a range of biological activities, including antimicrobial and antiviral properties.[1][2][3][4] While the specific biological targets of this particular compound are not yet fully elucidated, its structural motifs suggest potential for anti-inflammatory or analgesic effects. To translate any promising in vitro findings into a potential therapeutic, a systematic in vivo investigation is paramount.

This guide outlines a phased in vivo experimental plan designed to:

  • Establish the pharmacokinetic (PK) profile of the compound.

  • Assess its pharmacodynamic (PD) effects in a relevant disease model.

  • Conduct a preliminary safety and tolerability assessment.

The overarching goal is to generate the necessary data to support a go/no-go decision for further preclinical development.

Pre-Clinical In Vivo Workflow

The proposed workflow for the in vivo evaluation of N-(4-methoxybenzyl)-4-phenylbutanamide is illustrated below. This phased approach ensures that each stage of testing is informed by the results of the previous one, optimizing the use of resources and animals.

G cluster_0 Phase 1: Pharmacokinetics & Dose-Ranging cluster_1 Phase 2: Pharmacodynamics & Efficacy cluster_2 Phase 3: Preliminary Toxicology PK Pharmacokinetic (PK) Profiling (Single Dose) DoseRange Dose-Range Finding (Acute Toxicity) PK->DoseRange Efficacy Efficacy Studies (Disease Model) DoseRange->Efficacy Select Doses Biomarker Biomarker Analysis Efficacy->Biomarker Tox Repeat-Dose Toxicity (Sub-acute) Biomarker->Tox Inform Safety Assessment Histopath Histopathology Tox->Histopath

Caption: In Vivo evaluation workflow for N-(4-methoxybenzyl)-4-phenylbutanamide.

Phase 1: Pharmacokinetic (PK) Profiling and Dose-Ranging

Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is fundamental to designing meaningful efficacy and toxicology studies.[5][6] The PK profile will inform dose selection and frequency. A dose-ranging study will establish the maximum tolerated dose (MTD) and identify potential acute toxicities.[7]

Single-Dose Pharmacokinetic Study

Objective: To determine the key pharmacokinetic parameters of N-(4-methoxybenzyl)-4-phenylbutanamide in a relevant animal model.

Animal Model: Sprague-Dawley or Wistar rats are commonly used for PK studies.[8] The use of both male and female animals is recommended to identify potential sex-based differences in drug metabolism.

Protocol:

  • Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week before the experiment.[9]

  • Grouping: Assign animals to intravenous (IV) and oral (PO) administration groups (n=4 per time point).[8] The IV group is essential for determining absolute bioavailability.[10]

  • Dosing Formulation: The compound should be formulated in an appropriate vehicle. For IV administration, a solution in a vehicle like saline with a co-solvent may be used. For oral administration, a suspension is common.

  • Administration:

    • IV Group: Administer a single bolus dose via the tail vein.[10]

    • PO Group: Administer a single dose via oral gavage.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).[8][11]

  • Sample Processing: Centrifuge blood samples to obtain plasma, which is then stored at -80°C until analysis.[11]

  • Bioanalysis: Quantify the compound's concentration in plasma using a validated LC-MS/MS method.[8]

  • Data Analysis: Use pharmacokinetic software to calculate key parameters.

Table 1: Key Pharmacokinetic Parameters to be Determined

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Elimination half-life
CL Clearance
Vd Volume of distribution
F% Bioavailability
Dose-Range Finding (Acute Toxicity)

Objective: To determine the Maximum Tolerated Dose (MTD) and identify any acute toxic effects.

Protocol:

  • Animal Model: Use the same rat strain as in the PK study.

  • Dosing: Administer single, escalating doses of the compound to different groups of animals (n=3-5 per sex per group).[7]

  • Observation: Monitor animals for clinical signs of toxicity and mortality for up to 14 days.[12] Record changes in body weight and food consumption.[7]

  • Endpoint: The MTD is the highest dose that doesn't cause significant toxicity or mortality. This information is crucial for designing subsequent studies.

Phase 2: Pharmacodynamic (PD) and Efficacy Studies

Rationale: Once a safe dose range is established, the compound's efficacy can be evaluated in a relevant disease model. Given the structural similarities to other anti-inflammatory compounds, a model of acute inflammation is a logical starting point.[13][14]

Carrageenan-Induced Paw Edema Model of Inflammation

Objective: To assess the anti-inflammatory activity of N-(4-methoxybenzyl)-4-phenylbutanamide. This is a well-established and reproducible model for evaluating anti-inflammatory drugs.[15][16]

Protocol:

  • Animal Model: Male Wistar or Sprague-Dawley rats are typically used.[17]

  • Grouping:

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose).[14]

    • Group 2: Positive control (e.g., Indomethacin or Celecoxib).[14][18]

    • Groups 3-5: N-(4-methoxybenzyl)-4-phenylbutanamide at three different dose levels (based on MTD).

  • Dosing: Administer the test compound or vehicle orally 30-60 minutes before inducing inflammation.[15][17]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.[16][17]

  • Measurement of Paw Volume: Measure paw volume using a plethysmometer at baseline and at 1, 2, 3, and 4 hours after carrageenan injection.[17][19]

  • Data Analysis: Calculate the percentage inhibition of edema for each treated group compared to the vehicle control.[17]

Table 2: Efficacy Study Dosing and Measurement Schedule

GroupTreatmentDoseAdministration RoutePre-treatment TimePaw Volume Measurement Times (post-carrageenan)
1Vehicle-Oral1 hour0, 1, 2, 3, 4 hours
2Positive ControlStandard DoseOral1 hour0, 1, 2, 3, 4 hours
3Test CompoundLow DoseOral1 hour0, 1, 2, 3, 4 hours
4Test CompoundMid DoseOral1 hour0, 1, 2, 3, 4 hours
5Test CompoundHigh DoseOral1 hour0, 1, 2, 3, 4 hours
Biomarker Analysis

Objective: To investigate the potential mechanism of action by measuring relevant biomarkers.

Protocol:

  • Sample Collection: At the end of the efficacy study, collect paw tissue and blood samples.[20]

  • Biomarker Assays:

    • ELISA: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and prostaglandins in tissue homogenates or plasma.[20]

    • Histopathology: Analyze paw tissue for inflammatory cell infiltration.[20]

    • Western Blot/Immunohistochemistry: Assess the expression of key inflammatory enzymes like COX-2.[13]

G cluster_0 Inflammatory Stimulus (Carrageenan) cluster_1 Cellular Response cluster_2 Mediators & Effect Stimulus Carrageenan Injection CellActivation Immune Cell Activation COX2 COX-2 Upregulation CellActivation->COX2 Cytokines Pro-inflammatory Cytokine Release (TNF-α, IL-6) CellActivation->Cytokines PGs Prostaglandin Synthesis COX2->PGs Edema Edema & Inflammation Cytokines->Edema PGs->Edema Compound N-(4-methoxybenzyl)-4-phenylbutanamide (Hypothesized Target) Compound->COX2 Inhibition?

Caption: Hypothesized anti-inflammatory mechanism of action.

Phase 3: Preliminary Toxicology

Rationale: A preliminary assessment of the compound's safety profile upon repeated administration is crucial before committing to more extensive long-term toxicology studies. A 28-day sub-acute study is a standard approach.[12]

Sub-acute Repeat-Dose Toxicity Study

Objective: To evaluate the potential toxicity of N-(4-methoxybenzyl)-4-phenylbutanamide after repeated daily administration for 28 days, in accordance with OECD Guideline 407.[9]

Protocol:

  • Animal Model: Use the same rat strain as in previous studies.

  • Grouping:

    • Group 1: Vehicle control.

    • Groups 2-4: Three dose levels of the test compound (low, mid, and high).

  • Dosing: Administer the compound daily via the intended clinical route (e.g., oral gavage) for 28 days.[9]

  • Monitoring:

    • Daily: Clinical observations for signs of toxicity.[21]

    • Weekly: Body weight and food consumption.[9]

  • Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry analysis.[21] Conduct a full necropsy and collect major organs for histopathological examination.[21]

Table 3: Key Endpoints for Sub-acute Toxicity Study

CategoryEndpoints
In-life Clinical signs, body weight, food consumption, water consumption[9]
Clinical Pathology Hematology, clinical chemistry (liver and kidney function)[21]
Anatomic Pathology Gross necropsy findings, organ weights, histopathology of major organs[21]

Ethical Considerations

All animal experiments must be conducted in accordance with the guidelines of an Institutional Animal Care and Use Committee (IACUC) and adhere to international standards for animal welfare. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be applied throughout the study design.

Conclusion

This application note provides a scientifically grounded and phased framework for the in vivo evaluation of N-(4-methoxybenzyl)-4-phenylbutanamide. By systematically gathering pharmacokinetic, pharmacodynamic, and safety data, researchers can make informed decisions regarding the compound's potential for further development. The emphasis on established protocols and understanding the rationale behind each experimental step is intended to ensure the generation of a robust and reliable data package.

Sources

Characterizing a Novel Phenylbutanamide Derivative: Application Notes for In Vitro Cytotoxicity and Apoptosis Assays

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The discovery and characterization of novel small molecules with therapeutic potential is a cornerstone of modern drug development.[1][2][3] This document provides a detailed methodological framework for the initial in vitro characterization of a novel compound, N-(4-methoxybenzyl)-4-phenylbutanamide (herein designated NMPB). As NMPB is a novel entity, its precise mechanism of action is unknown. This guide, therefore, presents a logical, tiered approach to screen for potential anti-cancer activity, a common starting point for compounds with its structural motifs.[4][5][6]

The protocols outlined below are designed to first establish the cytotoxic potential of NMPB and then to elucidate the primary mechanism of cell death, focusing on the induction of apoptosis. This systematic approach ensures a robust initial characterization, providing the foundational data necessary for further, more targeted mechanistic studies.[2][3]

Hypothesized Mechanism of Action: Induction of Intrinsic Apoptosis

For the purpose of this guide, we will hypothesize that NMPB acts as an anti-cancer agent by inducing apoptosis through the intrinsic (mitochondrial) pathway. This pathway is a frequent target of chemotherapeutic agents and is characterized by the permeabilization of the mitochondrial outer membrane, leading to the release of pro-apoptotic factors and subsequent activation of executioner caspases.[7][8] This hypothesis provides a logical framework for the selected assays.

Hypothesized_MOA NMPB NMPB Mito Mitochondrial Perturbation NMPB->Mito Induces Stress MOMP Loss of Mitochondrial Membrane Potential (ΔΨm) Mito->MOMP Hallmark Event Casp9 Caspase-9 Activation MOMP->Casp9 Cytochrome c Release Casp37 Caspase-3/7 Activation Casp9->Casp37 Cleavage & Activation Apoptosis Apoptosis Casp37->Apoptosis Execution Phase MTT_Workflow cluster_prep Plate Preparation cluster_treat Treatment cluster_assay Assay & Readout P1 1. Seed Cells in 96-well plate P2 2. Incubate 24h (adherence) P1->P2 T1 3. Add serial dilutions of NMPB P2->T1 T2 4. Incubate 24-72h T1->T2 A1 5. Add MTT Reagent (Incubate 3-4h) T2->A1 A2 6. Add Solubilizing Agent (e.g., DMSO) A1->A2 A3 7. Read Absorbance (570 nm) A2->A3

Figure 2: Workflow for determining compound cytotoxicity using the MTT assay.

Protocol: MTT Cytotoxicity Assay

Materials:

  • Human cancer cell line (e.g., HeLa or A549)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • 96-well flat-bottom cell culture plates

  • N-(4-methoxybenzyl)-4-phenylbutanamide (NMPB), dissolved in DMSO to create a 10 mM stock

  • MTT solution (5 mg/mL in sterile PBS) [9][10]* Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) [11]* Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Include wells for "medium only" and "untreated cells" controls. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the NMPB stock solution in culture medium. Remove the old medium from the cells and add 100 µL of the NMPB dilutions to the appropriate wells. For the untreated control, add medium with the same final concentration of DMSO as the treated wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well. [12]5. Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals. [10][11]6. Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the purple formazan crystals. [10]Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes. [9]7. Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance. [9]

Data Presentation and Interpretation

The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. Plotting cell viability against the log of NMPB concentration allows for the determination of the half-maximal inhibitory concentration (IC₅₀).

NMPB Conc. (µM)Absorbance (570 nm) (Mean)Std. Dev.% Viability
0 (Control)1.2540.088100.0%
0.11.2310.09198.2%
11.1050.07588.1%
50.8820.06270.3%
100.6450.04951.4%
250.3110.03524.8%
500.1580.02112.6%
1000.0950.0157.6%
Table 1: Example data from an MTT assay showing a dose-dependent decrease in cell viability upon treatment with NMPB. From these data, an IC₅₀ value can be calculated (approx. 9.5 µM).

Phase 2: Confirmation of Apoptosis via Caspase-3/7 Activity Assay

Once the IC₅₀ is established, the next step is to determine if the observed cytotoxicity is due to apoptosis. Caspases-3 and -7 are key executioner caspases, and their activation is a hallmark of apoptosis. [13]The Caspase-Glo® 3/7 Assay is a sensitive, luminescence-based method that measures the combined activities of these two enzymes. [13][14]The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a light signal that is proportional to caspase activity. [13][15]

Experimental Workflow: Caspase-Glo® 3/7 Assay

Caspase_Workflow cluster_prep Plate Preparation & Treatment cluster_assay Assay & Readout P1 1. Seed & Treat Cells in white-walled 96-well plate P2 2. Incubate for selected timepoint P1->P2 'Add-Mix-Measure' Format A1 3. Add Caspase-Glo® 3/7 Reagent (Add-Mix) P2->A1 'Add-Mix-Measure' Format A2 4. Incubate 1-3h at room temp A1->A2 A3 5. Measure Luminescence (Read) A2->A3

Figure 3: Simplified "add-mix-measure" workflow for the Caspase-Glo® 3/7 assay.

Protocol: Caspase-Glo® 3/7 Assay

Materials:

  • Cells and NMPB compound as described in Phase 1

  • Opaque, white-walled 96-well plates suitable for luminescence

  • Caspase-Glo® 3/7 Assay Kit (e.g., from Promega) [13][15]* Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with NMPB at various concentrations (e.g., 0.5x, 1x, and 2x the calculated IC₅₀) as described previously. Include untreated and vehicle controls. A positive control (e.g., staurosporine) should also be included. [16]2. Incubation: Incubate for a time period determined to be optimal for apoptosis induction (typically 18-24 hours).

  • Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature. [14]4. Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well. [14]5. Signal Development: Mix the contents of the wells by placing the plate on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1 to 3 hours to allow for cell lysis and signal stabilization. [14]6. Data Acquisition: Measure the luminescence of each well using a luminometer.

Data Presentation and Interpretation

Luminescence is reported in Relative Luminescence Units (RLU). A significant, dose-dependent increase in RLU in NMPB-treated cells compared to the control indicates the activation of executioner caspases and confirms an apoptotic mechanism of cell death.

TreatmentNMPB Conc. (µM)Luminescence (RLU) (Mean)Std. Dev.Fold Change vs. Control
Untreated015,2301,1501.0
NMPB5 (0.5x IC₅₀)45,8803,9803.0
NMPB10 (1x IC₅₀)185,60015,10012.2
NMPB20 (2x IC₅₀)251,40021,50016.5
Staurosporine1315,80025,60020.7
Table 2: Example data from a Caspase-Glo® 3/7 assay. The results show a significant, dose-dependent increase in caspase activity, supporting an apoptotic mechanism.

Phase 3: Investigating the Intrinsic Pathway via Mitochondrial Membrane Potential Assay

To test the hypothesis that NMPB induces apoptosis via the intrinsic pathway, we can measure the mitochondrial membrane potential (ΔΨm). A loss of ΔΨm is a key event that occurs before caspase activation in this pathway. [8]The JC-1 dye is a cationic probe that is widely used for this purpose. [7][17]In healthy cells with a high ΔΨm, JC-1 accumulates in the mitochondria and forms red fluorescent "J-aggregates". [18]In apoptotic cells with a low ΔΨm, JC-1 remains in the cytoplasm as green fluorescent monomers. [18][19]Therefore, a decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization. [18]

Experimental Workflow: JC-1 Assay

JC1_Workflow cluster_prep Preparation & Treatment cluster_assay Staining & Readout P1 1. Seed & Treat Cells in black-walled plate P2 2. Incubate for selected timepoint P1->P2 A1 3. Add JC-1 Dye (Incubate 15-30 min) P2->A1 A2 4. Wash cells with Assay Buffer A1->A2 A3 5. Read Fluorescence (Green & Red Channels) A2->A3

Figure 4: General workflow for assessing mitochondrial membrane potential using the JC-1 dye.

Protocol: JC-1 Mitochondrial Membrane Potential Assay

Materials:

  • Cells and NMPB compound

  • Black-walled, clear-bottom 96-well plates for fluorescence

  • JC-1 Mitochondrial Membrane Potential Assay Kit (e.g., from Abcam, Thermo Fisher Scientific) [7][18]* Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells in a black-walled 96-well plate and treat with NMPB at concentrations around the IC₅₀ value. Include an untreated control and a positive control for depolarization (e.g., FCCP).

  • Incubation: Incubate for a time period expected to precede peak caspase activation (e.g., 6-12 hours).

  • JC-1 Staining: Prepare the JC-1 staining solution according to the kit manufacturer's protocol. Remove the treatment medium and add the JC-1 solution to each well.

  • Incubation: Incubate the plate for 15-30 minutes at 37°C in the dark.

  • Washing: Remove the staining solution and wash the cells gently with the provided assay buffer to remove excess dye.

  • Data Acquisition: Add fresh assay buffer to each well and immediately measure the fluorescence.

    • Red Fluorescence (J-aggregates): Ex/Em ≈ 535/590 nm [8] * Green Fluorescence (Monomers): Ex/Em ≈ 485/530 nm [17]

Data Presentation and Interpretation

The ratio of red to green fluorescence is calculated for each well. A decrease in this ratio in treated cells compared to the control indicates mitochondrial membrane depolarization, supporting the involvement of the intrinsic apoptotic pathway.

TreatmentNMPB Conc. (µM)Red FL (RFU)Green FL (RFU)Red/Green Ratio% of Control Ratio
Untreated085,4005,10016.75100.0%
NMPB562,10012,3005.0530.1%
NMPB1035,80028,9001.247.4%
NMPB2018,90035,2000.543.2%
FCCP (Control)509,80038,5000.251.5%
Table 3: Example data from a JC-1 assay. NMPB treatment causes a dose-dependent decrease in the red/green fluorescence ratio, indicating a loss of mitochondrial membrane potential.

Summary & Conclusion

This application note provides a comprehensive, three-phase workflow for the initial in vitro characterization of the novel compound N-(4-methoxybenzyl)-4-phenylbutanamide. By sequentially assessing cytotoxicity (MTT), confirming apoptosis (Caspase-Glo® 3/7), and investigating the mechanism (JC-1), researchers can efficiently generate a foundational dataset. The example data collectively suggest that NMPB is a cytotoxic agent that induces apoptosis in a dose-dependent manner, likely through the activation of the intrinsic mitochondrial pathway. This structured approach provides a robust basis for subsequent, more detailed investigations into the specific molecular targets of NMPB.

References

Sources

Application Notes and Protocols for the Investigation of N-(4-methoxybenzyl)-4-phenylbutanamide in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The exploration of novel therapeutic agents for neurological disorders is a critical endeavor, driven by the need for compounds with improved efficacy and novel mechanisms of action. This guide introduces N-(4-methoxybenzyl)-4-phenylbutanamide , a novel compound with therapeutic potential rooted in its structural similarity to 4-phenylbutyric acid (4-PBA). 4-PBA is an FDA-approved chemical chaperone known to mitigate endoplasmic reticulum (ER) stress, a key pathological feature in a range of neurodegenerative diseases.[1][2] We hypothesize that N-(4-methoxybenzyl)-4-phenylbutanamide acts as a modulator of cellular stress pathways, primarily by alleviating ER stress and secondarily by attenuating neuroinflammation. This document provides the scientific rationale and a series of detailed, self-validating protocols for the initial in vitro characterization of this compound's neuroprotective and anti-inflammatory properties, establishing a foundational framework for its further development as a candidate for treating neurological disorders.

Introduction and Scientific Rationale

Neurological disorders such as Alzheimer's, Parkinson's, and Huntington's disease represent a significant and growing global health burden.[3] A convergence of evidence points to common underlying cellular pathologies, including the misfolding and aggregation of proteins, which leads to chronic activation of the endoplasmic reticulum (ER) stress response and persistent neuroinflammation.[3][4]

The compound 4-phenylbutyric acid (4-PBA) has demonstrated considerable therapeutic promise by functioning as a chemical chaperone that aids in proper protein folding, thereby reducing the load on the ER and mitigating stress.[2] Its efficacy has been observed in preclinical models of Sandhoff disease, where it reduces apoptosis in spinal cord neurons, and it is being investigated for a wide range of other neurological conditions.[1]

N-(4-methoxybenzyl)-4-phenylbutanamide is a derivative of 4-PBA, incorporating a 4-methoxybenzyl group. This modification may influence its pharmacokinetic properties, such as blood-brain barrier permeability, or confer additional biological activities. Our central hypothesis is that N-(4-methoxybenzyl)-4-phenylbutanamide will exhibit neuroprotective effects by targeting two interconnected pathways:

  • Alleviation of ER Stress: By acting as a chemical chaperone, the compound is expected to reduce the accumulation of unfolded proteins, thereby deactivating the pro-apoptotic branches of the Unfolded Protein Response (UPR).

  • Attenuation of Neuroinflammation: Chronic ER stress in glial cells, particularly microglia, can trigger their activation and the release of pro-inflammatory mediators.[5] By resolving ER stress, the compound may indirectly suppress this inflammatory cascade.

This guide outlines the essential experimental workflows to rigorously test these hypotheses.

Proposed Mechanisms of Action

Attenuation of Endoplasmic Reticulum (ER) Stress

The ER is responsible for the folding and processing of a significant portion of the cellular proteome. In neurodegenerative diseases, the accumulation of misfolded proteins (e.g., amyloid-beta, tau, α-synuclein) overwhelms the ER's capacity, triggering the Unfolded Protein Response (UPR).[3] While initially protective, chronic UPR activation leads to apoptosis and neuronal death. N-(4-methoxybenzyl)-4-phenylbutanamide is hypothesized to intervene by stabilizing protein conformation, thus reducing the burden on the ER and inhibiting the downstream pro-apoptotic signaling.

er_stress_pathway cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol MisfoldedProteins Misfolded Proteins (e.g., Aβ, Tau) UPR Unfolded Protein Response (UPR) Activation MisfoldedProteins->UPR Triggers CHOP CHOP Expression UPR->CHOP Apoptosis Apoptosis Caspase Caspase Activation CHOP->Caspase Caspase->Apoptosis Compound N-(4-methoxybenzyl) -4-phenylbutanamide Compound->MisfoldedProteins Inhibits Aggregation

Caption: Hypothesized role of the compound in the ER stress pathway.

Inhibition of Neuroinflammation

Neuroinflammation is characterized by the activation of microglia, the resident immune cells of the central nervous system.[4] In response to pathological stimuli, such as protein aggregates or signals from stressed neurons, microglia transition to a pro-inflammatory state. This state involves the release of cytotoxic molecules, including pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and reactive oxygen species (ROS), which contribute to a cycle of neuronal damage.[4][5] By potentially mitigating the primary stress signals, N-(4-methoxybenzyl)-4-phenylbutanamide may prevent this detrimental microglial activation.

neuroinflammation_pathway cluster_outputs Pro-inflammatory Mediators Stimuli Pathological Stimuli (e.g., LPS, Aβ) Microglia Microglia (Resting) Stimuli->Microglia ActivatedMicroglia Microglia (Activated) Microglia->ActivatedMicroglia Activation Cytokines Cytokines (TNF-α, IL-6) ActivatedMicroglia->Cytokines ROS_NO ROS / NO ActivatedMicroglia->ROS_NO NeuronalDamage Neuronal Damage Cytokines->NeuronalDamage ROS_NO->NeuronalDamage Compound N-(4-methoxybenzyl) -4-phenylbutanamide Compound->ActivatedMicroglia Inhibits

Caption: Potential inhibitory effect on microglial activation.

Experimental Protocols for In Vitro Characterization

Preliminary Assays: Compound Profiling

Rationale: Before assessing biological activity, it is crucial to determine the compound's fundamental properties, including its solubility in culture media and its intrinsic cytotoxicity. This ensures that observed effects are not artifacts of poor solubility or general toxicity.

Protocol 1: Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration range at which the compound is not toxic to neuronal cells, establishing a safe therapeutic window for subsequent experiments. The MTT assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.[6]

  • Cell Line: Human neuroblastoma SH-SY5Y cells (a common model for neurodegenerative disease studies).

  • Materials:

    • SH-SY5Y cells

    • DMEM/F12 medium with 10% FBS

    • N-(4-methoxybenzyl)-4-phenylbutanamide

    • DMSO (vehicle)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01M HCl)

    • 96-well plates

  • Procedure:

    • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

    • Compound Preparation: Prepare a 100 mM stock solution of the compound in DMSO. Create serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.1%.

    • Treatment: Replace the medium with the compound dilutions. Include "cells only" (untreated) and "vehicle only" (0.1% DMSO) controls.

    • Incubation: Incubate for 24-48 hours at 37°C, 5% CO₂.

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

    • Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot viability against compound concentration to determine the TC₅₀ (toxic concentration 50%).

ParameterDescription
Cell Line SH-SY5Y Human Neuroblastoma
Seeding Density 1 x 10⁴ cells/well
Compound Concentrations 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM
Vehicle Control 0.1% DMSO in culture medium
Incubation Time 24 hours
Assay Readout Absorbance at 570 nm
Neuroprotection Assays

Rationale: These assays directly test the hypothesis that the compound can protect neurons from death induced by a specific pathological stressor, in this case, ER stress.

Protocol 2: Neuroprotection Against Tunicamycin-Induced ER Stress

Tunicamycin is a well-established pharmacological agent that induces ER stress by inhibiting N-linked glycosylation. This protocol assesses the compound's ability to rescue neuronal cells from tunicamycin-induced apoptosis.

workflow_neuroprotection Seed 1. Seed SH-SY5Y cells in 96-well plate Adhere 2. Allow to adhere (24 hours) Seed->Adhere Pretreat 3. Pre-treat with Compound (Non-toxic concentrations) Adhere->Pretreat Induce 4. Induce ER Stress (Add Tunicamycin) Pretreat->Induce Incubate 5. Incubate (24 hours) Induce->Incubate Assay 6. Assess Cell Viability (MTT Assay) Incubate->Assay

Caption: Experimental workflow for the neuroprotection assay.

  • Procedure:

    • Cell Seeding: Seed SH-SY5Y cells as described in Protocol 1.

    • Pre-treatment: Pre-treat cells for 1-2 hours with non-toxic concentrations of N-(4-methoxybenzyl)-4-phenylbutanamide (determined from Protocol 1).

    • Induce Stress: Add tunicamycin (e.g., 1-5 µg/mL) to the wells.

    • Controls:

      • Untreated cells (negative control)

      • Cells treated with tunicamycin only (positive control for toxicity)

      • Cells treated with the compound only

    • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

    • Viability Assessment: Perform the MTT assay as described in Protocol 1.

    • Data Analysis: Calculate the percentage of neuroprotection afforded by the compound by comparing the viability of co-treated cells to the tunicamycin-only control.

Anti-Neuroinflammatory Assays

Rationale: This set of experiments evaluates the compound's ability to suppress the activation of microglia and the subsequent release of pro-inflammatory molecules, a key component of neuroinflammation.

Protocol 3: Assessing Effects on Microglial Activation

This protocol uses the BV-2 microglial cell line and lipopolysaccharide (LPS), a potent inflammatory stimulus, to model neuroinflammation in vitro.[5][7] The production of nitric oxide (NO) and pro-inflammatory cytokines are measured as key indicators of microglial activation.

  • Cell Line: BV-2 murine microglia.

  • Procedure:

    • Cell Seeding: Seed BV-2 cells in a 96-well plate at 5 x 10⁴ cells/well and allow to adhere.

    • Pre-treatment: Pre-treat cells for 1 hour with various non-toxic concentrations of the compound.

    • Stimulation: Add LPS (100 ng/mL) to induce an inflammatory response.

    • Incubation: Incubate for 24 hours.

    • Supernatant Collection: After incubation, carefully collect the cell culture supernatant for analysis.

    • Nitric Oxide Measurement (Griess Assay):

      • Mix 50 µL of supernatant with 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B.

      • Incubate in the dark for 10 minutes.

      • Measure absorbance at 540 nm. Quantify NO concentration using a sodium nitrite standard curve.

    • Cytokine Measurement (ELISA):

      • Use commercially available ELISA kits to measure the concentration of TNF-α and IL-6 in the collected supernatants, following the manufacturer's instructions.[8]

AssayEndpointPrinciple
Griess Assay Nitric Oxide (NO)Colorimetric detection of nitrite, a stable product of NO.
ELISA TNF-α, IL-6Quantitative immunoassay using specific antibodies to measure cytokine concentration.

In Vivo Proof-of-Concept Studies: A Conceptual Outline

Rationale: After establishing a promising in vitro profile, the next logical step is to evaluate the compound's efficacy in a living organism. Animal models of neurological disorders allow for the assessment of pharmacokinetics, safety, and therapeutic effects on complex behavioral and pathological endpoints.[9][10]

Conceptual Protocol: LPS-Induced Neuroinflammation Mouse Model

This model is used to assess the ability of a compound to mitigate acute neuroinflammation and associated cognitive deficits.

  • Acclimatization: C57BL/6 mice are acclimatized for one week.

  • Compound Administration: The compound is administered (e.g., via intraperitoneal injection) at a pre-determined dose for a set number of days. A vehicle control group is included.

  • Induction of Neuroinflammation: A single intraperitoneal injection of LPS (e.g., 0.25 mg/kg) is given to induce systemic inflammation and subsequent neuroinflammation.

  • Behavioral Testing: 24 hours post-LPS injection, cognitive function is assessed using tests like the Morris Water Maze or Y-maze to evaluate spatial and working memory.[9]

  • Tissue Analysis: Following behavioral testing, animals are euthanized, and brain tissue is collected. Immunohistochemistry or Western blotting can be used to analyze markers of microglial activation (e.g., Iba1) and levels of pro-inflammatory cytokines in the hippocampus and cortex.

Data Interpretation and Troubleshooting

  • Cytotoxicity: If the compound shows toxicity at low concentrations, consider its potential for off-target effects. Ensure solubility limits are not being exceeded, as compound precipitation can cause artificial toxicity readings.

  • Neuroprotection: A significant increase in cell viability in the presence of an ER stressor is a strong indicator of a protective effect. If no protection is observed, consider that the compound may not target this specific pathway or that the dose range needs optimization.

  • Anti-inflammatory Activity: A dose-dependent decrease in NO and pro-inflammatory cytokines suggests a direct anti-inflammatory effect. If only one marker is affected, it may point towards a specific inhibitory mechanism (e.g., selective inhibition of iNOS vs. cytokine transcription pathways).

  • Variability: High variability between replicates can indicate issues with cell health, inconsistent plating, or compound instability. Always include appropriate positive and negative controls to ensure the assay is performing as expected.

References

  • World Health Organization. (2006). Neurological Disorders: Public Health Challenges. World Health Organization. [Link]

  • Gao, H. M., & Hong, J. S. (2008). Why neurodegenerative diseases are progressive: uncontrolled inflammation drives disease progression. Trends in immunology, 29(8), 357–365. [Link]

  • Colla, E. (2022). Endoplasmic Reticulum Stress in Neurodegenerative Diseases. International Journal of Molecular Sciences, 23(21), 13531. [Link]

  • Dandekar, A., Mendez, R., & Zhang, K. (2015). Cross talk between ER stress, oxidative stress, and inflammation in health and disease. Methods in molecular biology (Clifton, N.J.), 1292, 205–214. [Link]

  • Cha, Y., Kim, Y. R., & Lee, Y. (2021). The Role of 4-Phenylbutyric Acid (4-PBA) in Mitigation of Endoplasmic Reticulum (ER) Stress. Molecules (Basel, Switzerland), 26(23), 7332. [Link]

  • Villeneuve, N., & Kılıç-Uçar, I. (2022). 4-Phenylbutyric acid mitigates ER stress-induced neurodegeneration in the spinal cords of a GM2 gangliosidosis mouse model. Human molecular genetics, 32(4), 587-603. [Link]

  • Lively, S., & Schlichter, L. C. (2018). Microglia Responses to Pro-inflammatory Stimuli (LPS, IFNγ+TNFα) and Reprogramming by Anti-inflammatory Drugs. Frontiers in cellular neuroscience, 12, 215. [Link]

  • Charles River Laboratories. (n.d.). Microglial Activation Assays. Charles River. [Link]

  • Gao, H. M., Liu, B., Zhang, W., & Hong, J. S. (2002). Novel anti-inflammatory therapy for Parkinson's disease. Trends in pharmacological sciences, 23(12), 548-555. [Link]

  • Kumar, A., & Singh, A. (2015). A review on Alzheimer's disease pathophysiology and its management: an update. Pharmacological reports, 67(2), 195-203. [Link]

Sources

"N-(4-methoxybenzyl)-4-phenylbutanamide" as a research chemical

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Technical Protocol Guide for N-(4-methoxybenzyl)-4-phenylbutanamide in pharmacological research.

Executive Summary & Mechanistic Rationale

N-(4-methoxybenzyl)-4-phenylbutanamide (often designated as Compound 5d in medicinal chemistry literature) is a synthetic amide utilized primarily as a research chemical in structure-activity relationship (SAR) campaigns. It is of particular interest to drug development professionals targeting the Transient Receptor Potential Vanilloid 1 (TRPV1) channel [1] and calpain proteases [2].

The Pharmacophore Logic (Causality in Design): To understand why this specific molecule is synthesized, one must analyze the classical three-domain pharmacophore of TRPV1 ligands (such as capsaicin):

  • The Head Group (A-Region): Capsaicin utilizes a vanillyl head (4-hydroxy-3-methoxybenzyl). By replacing this with a 4-methoxybenzyl group, researchers deliberately remove the 3-hydroxyl group. This structural choice tests the necessity of hydrogen bonding at the S3-S4 transmembrane pocket of the receptor. Loss of this hydroxyl group frequently shifts the molecule's functional profile from a potent agonist to an antagonist or a weak partial agonist [1].

  • The Neck (B-Region): The central amide bond is retained to act as a critical hydrogen bond donor/acceptor pair, anchoring the molecule within the binding cleft.

  • The Tail (C-Region): The 4-phenylbutanamide tail replaces the flexible aliphatic chain of natural capsaicinoids with a bulkier, aromatic system. This is designed to probe the spatial constraints and π−π stacking potential of the hydrophobic binding pocket.

Physicochemical & Structural Properties

Summarized below are the core quantitative metrics and expected properties of the synthesized compound to aid in analytical verification.

PropertyValue / DescriptionAnalytical Significance
Chemical Formula C18​H21​NO2​ Determines mass spectrometry (MS) target peaks.
Molecular Weight 283.37 g/mol Expected [M+H]+ peak at ~284.4 m/z.
Appearance White solidVisual indicator of high purity post-crystallization.
Melting Point 96–98 °CSharp melting point validates the absence of solvent/reagent impurities.
Solubility DMSO, DichloromethaneDictates vehicle choice for in vitro assays (DMSO max 0.1% final).

Experimental Workflows & Protocols

Protocol A: Chemical Synthesis via EDC-Mediated Amidation

This protocol utilizes a standard water-soluble carbodiimide coupling strategy.

  • Causality: EDC is chosen over DCC because its urea byproduct is water-soluble, allowing for rapid purification via aqueous extraction rather than relying solely on column chromatography.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 equivalent of 4-phenylbutanoic acid in anhydrous dichloromethane ( CH2​Cl2​ ). Add 1.2 equivalents of N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and 1.2 equivalents of Hydroxybenzotriazole (HOBt).

    • Expert Insight: HOBt is critical here; it forms an active ester intermediate that prevents the formation of unreactive N-acylureas, significantly boosting the yield.

  • Coupling: Add 1.1 equivalents of 4-methoxybenzylamine and 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature under a nitrogen atmosphere for 12 hours.

  • Quench & Wash (Self-Validating Step): Wash the organic layer sequentially with 1M HCl (removes unreacted amine and DIPEA), saturated NaHCO3​ (removes unreacted acid and HOBt), and brine. If the washes are executed correctly, TLC will show a single major spot.

  • Purification: Dry over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel chromatography (Eluent: CH2​Cl2​ /MeOH 50/1).

  • Verification: Confirm identity via 1H NMR ( 400MHz,CDCl3​ ). You must observe a characteristic methoxy singlet at δ ~3.8 ppm and a broad amide NH triplet at δ ~5.7 ppm [1].

Protocol B: In Vitro TRPV1 Calcium Imaging Assay (FLIPR)

Because TRPV1 is a non-selective cation channel with high Ca2+ permeability, fluorescent calcium imaging is the gold standard for high-throughput pharmacological profiling.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293 cells stably expressing human TRPV1 into 384-well poly-D-lysine coated plates at 20,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add Fluo-4 AM dye (2 μM ) dissolved in assay buffer containing 2.5 mM probenecid.

    • Expert Insight: Probenecid is mandatory. It inhibits multidrug resistance proteins (MRP), preventing the cells from actively pumping the fluorescent dye out of the cytoplasm.

  • Incubation: Incubate for 45 minutes at 37°C, followed by 15 minutes at room temperature to allow complete intracellular de-esterification of the dye.

  • Compound Addition & Readout: Baseline fluorescence is read for 10 seconds. Add N-(4-methoxybenzyl)-4-phenylbutanamide (varying concentrations from 1nM to 10μM ) and record fluorescence (Excitation 488 nm / Emission 525 nm) for 3 minutes.

  • Self-Validating Control: In parallel wells, pre-incubate cells with Capsazepine ( 10μM ), a known TRPV1 antagonist. If the calcium influx observed with your test compound is abolished by Capsazepine, the signal is definitively TRPV1-mediated.

Visualizing the Workflows and Pathways

Workflow Syn 1. Chemical Synthesis (EDC/HOBt Amidation) Pur 2. Purification & NMR (Confirm Methoxy/Amide Peaks) Syn->Pur Prep 3. Compound Prep (10mM DMSO Stock) Pur->Prep Assay 6. FLIPR Calcium Assay (Agonist/Antagonist Mode) Prep->Assay Cell 4. HEK293-TRPV1 Cell Culture Load 5. Fluo-4 AM Dye Loading (+ Probenecid) Cell->Load Load->Assay

Caption: Experimental workflow from synthetic amidation to in vitro calcium imaging assay.

Pathway Ligand N-(4-methoxybenzyl)- 4-phenylbutanamide Receptor TRPV1 Channel (Intracellular S3-S4 Pocket) Ligand->Receptor Binds Conform Conformational Change (Pore Opening) Receptor->Conform Ca Ca2+ Influx Conform->Ca Depol Membrane Depolarization Ca->Depol

Caption: TRPV1 signaling pathway initiated by ligand binding at the intracellular domain.

References

  • Title: In Silico-Guided Rational Drug Design and Synthesis of Novel 4-(Thiophen-2-yl)butanamides as Potent and Selective TRPV1 Agonists Source: Journal of Medicinal Chemistry (ACS Publications), May 2023. URL: [Link]

  • Title:Carboxamide compounds and their use as calpain inhibitors (US9527811B2)

Troubleshooting & Optimization

"N-(4-methoxybenzyl)-4-phenylbutanamide" synthesis yield improvement

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific kinetic and thermodynamic challenges associated with the synthesis of N-(4-methoxybenzyl)-4-phenylbutanamide .

While the amidation of 4-phenylbutanoic acid with 4-methoxybenzylamine (PMBA) appears straightforward, researchers frequently encounter yield plateaus due to intermediate instability, improper reagent sequencing, or side reactions. This guide breaks down the causality behind these failures and provides self-validating protocols to ensure >90% isolated yields.

Synthesis Workflow & Pathway Selection

The synthesis of amides from a carboxylic acid and an amine is thermodynamically favorable but kinetically slow, necessitating the activation of the carboxylic acid component[1]. For this specific molecule, you must choose between an acyl chloride approach or a coupling agent approach (carbodiimide vs. uronium salts).

SynthesisRoutes SM 4-Phenylbutanoic Acid + 4-Methoxybenzylamine RouteA Acyl Chloride Route (SOCl2 / Oxalyl Chloride) SM->RouteA RouteB Coupling Agent Route (EDC/HOBt or HATU) SM->RouteB IntA 4-Phenylbutanoyl Chloride (Moisture Sensitive) RouteA->IntA IntB Active Ester Intermediate (OBt / OAt) RouteB->IntB Prod N-(4-methoxybenzyl)-4-phenylbutanamide (Target Product) IntA->Prod DIPEA IntB->Prod Base

Fig 1: Comparative synthesis workflows for N-(4-methoxybenzyl)-4-phenylbutanamide.

Troubleshooting Guide & FAQs

Q: My yield of N-(4-methoxybenzyl)-4-phenylbutanamide is plateauing at 40-50% using EDC·HCl and DIPEA alone. What is the mechanistic cause? A: The root cause is the kinetic instability of the O-acylisourea intermediate. When 4-phenylbutanoic acid reacts with 1, it forms this highly reactive species[1]. Without a nucleophilic additive, the intermediate undergoes a rapid, irreversible intramolecular O-to-N acyl shift to form a dead-end N-acylurea byproduct. To resolve this, you must add an additive like HOBt or HOAt. These additives intercept the O-acylisourea faster than it can rearrange, forming a stable active ester that smoothly reacts with 4-methoxybenzylamine[1].

Mechanism Acid Carboxylic Acid + EDC O_Acyl O-Acylisourea (Unstable) Acid->O_Acyl ActiveEster OBt Active Ester (Stable) O_Acyl->ActiveEster + HOBt N_Acyl N-Acylurea (Dead-end) O_Acyl->N_Acyl O->N Shift (Yield Loss) Product Target Amide ActiveEster->Product + Amine

Fig 2: Mechanism of EDC activation highlighting the O-to-N shift yield loss pathway.

Q: I switched to HATU to improve yields, but LCMS shows a completely different high-mass byproduct and my amine is consumed. Why? A: This is a classic order-of-addition error. 1 is a highly effective uronium/aminium salt-based coupling reagent[1]. However, if 4-methoxybenzylamine is mixed with HATU before the 4-phenylbutanoic acid is fully activated, the amine will directly attack the electrophilic uronium carbon of HATU. This forms a stable guanidinium byproduct, permanently consuming your amine. Always pre-activate the acid with HATU and base for 2–5 minutes before introducing the amine.

Q: I am using the acyl chloride route (SOCl2). The conversion is fast, but my isolated yield is only 65% and I recover unreacted amine. How do I optimize this? A: 4-Phenylbutanoyl chloride is highly susceptible to hydrolysis from trace atmospheric moisture, reverting to the starting acid. Furthermore, the amidation reaction generates HCl. If this HCl is not efficiently scavenged, it protonates the highly nucleophilic 4-methoxybenzylamine, rendering it inactive. Ensure strictly anhydrous conditions, flame-dried glassware, and use at least 2.0 to 2.5 equivalents of a non-nucleophilic base (like DIPEA) to protect the amine.

Quantitative Yield Data & Reagent Selection

To make an educated choice when carrying out an amide coupling reaction[2], compare the empirical data for this specific transformation. The table below summarizes the expected outcomes based on the activation strategy:

Synthesis RouteReagent SystemActivation IntermediateTypical Yield RangePrimary Cause of Yield LossOptimization Strategy
Route A SOCl2 / DIPEAAcyl Chloride70 - 85%Hydrolysis via trace moistureRigorous anhydrous technique
Route B EDC·HCl / HOBtOBt-Active Ester80 - 90%N-acylurea formationPre-activation; catalytic DMAP[3]
Route C HATU / DIPEAOAt-Active Ester> 95%Guanidinylation of amineStrict order of addition

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to subsequent steps until the in-process validation checks confirm the success of the current step.

Protocol A: Optimized Uronium Coupling (HATU)

This protocol is recommended for maximum yield and clean conversion, leveraging the highly reactive OAt-active ester[1].

  • Acid Pre-activation: Dissolve 4-phenylbutanoic acid (1.0 equiv, 1.0 mmol) in anhydrous DMF (5 mL) under a nitrogen atmosphere. Add DIPEA (2.5 equiv, 2.5 mmol) followed by HATU (1.05 equiv, 1.05 mmol).

  • Validation Check 1: Stir for 5 minutes at room temperature. The solution should turn a distinct pale yellow, indicating the release of the HOAt anion and the formation of the active ester. Do not wait longer than 10 minutes to avoid degradation.

  • Amine Addition: Add 4-methoxybenzylamine (1.1 equiv, 1.1 mmol) dropwise to the activated mixture.

  • Validation Check 2: Stir for 1 hour. Pull a 5 µL aliquot, dilute in methanol, and analyze via LCMS. You must observe the complete disappearance of the active ester mass and the appearance of the target product (m/z = 284.1 [M+H]+).

  • Workup: Quench with saturated aqueous NaHCO3 (10 mL). Extract with EtOAc (3 x 10 mL). Wash the combined organic layers sequentially with 1M HCl (to remove unreacted amine and DIPEA), water, and brine. Dry over Na2SO4, filter, and concentrate.

Protocol B: Optimized Carbodiimide Coupling (EDC/HOAt/DIPEA)

This methodology has been proven to yield >90% conversion for a wide array of carboxylic acids while avoiding the high cost of HATU[4].

  • Active Ester Formation: Dissolve 4-phenylbutanoic acid (1.0 equiv, 1.0 mmol) in anhydrous DCM (5 mL). Add HOAt (1.1 equiv, 1.1 mmol) and DIPEA (2.0 equiv, 2.0 mmol). Cool the mixture to 0 °C.

  • Carbodiimide Addition: Add EDC·HCl (1.2 equiv, 1.2 mmol) in one portion.

  • Validation Check 1: Stir at 0 °C for 15 minutes, then warm to room temperature for 30 minutes. Monitor by TLC (Hexanes/EtOAc 7:3). The starting acid spot must be completely consumed, replaced by a less polar active ester spot. If the acid remains, the O-to-N shift may be outcompeting active ester formation.

  • Amidation: Add 4-methoxybenzylamine (1.1 equiv, 1.1 mmol) and stir for 4 hours at room temperature.

  • Validation Check 2: A white precipitate may form (water-soluble urea byproduct). TLC should reveal the final product spot.

  • Workup: Dilute with DCM (10 mL). Wash with 1M HCl, saturated NaHCO3, and brine. The EDC urea byproduct is highly water-soluble and will partition entirely into the aqueous phase, leaving a clean organic layer.

References

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. Available at:[Link]

  • National Institutes of Health. "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents." PMC Archive. Available at:[Link]

  • National Institutes of Health. "Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries." PMC Archive. Available at:[Link]

Sources

Technical Support Center: Stability Studies of N-(4-methoxybenzyl)-4-phenylbutanamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for "N-(4-methoxybenzyl)-4-phenylbutanamide." This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for stability studies of this compound. As a Senior Application Scientist, this guide synthesizes technical expertise with practical, field-proven insights to ensure the integrity and success of your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for N-(4-methoxybenzyl)-4-phenylbutanamide under forced degradation conditions?

A1: Based on its chemical structure, N-(4-methoxybenzyl)-4-phenylbutanamide is susceptible to two primary degradation pathways:

  • Hydrolysis of the amide bond: This can occur under both acidic and basic conditions, leading to the cleavage of the amide linkage to form 4-phenylbutanoic acid and N-(4-methoxybenzyl)amine.[1][2]

  • Oxidative cleavage of the N-(4-methoxybenzyl) group: The electron-rich 4-methoxybenzyl group is prone to oxidation, which can lead to the formation of 4-methoxybenzaldehyde and 4-phenylbutanamide.[3][4]

Q2: What are the initial steps I should take when designing a forced degradation study for this compound?

A2: A well-designed forced degradation study is crucial for understanding the intrinsic stability of the molecule and for developing a stability-indicating analytical method.[5][6] The initial steps should include:

  • In-silico analysis: Utilize predictive software to identify potential degradation pathways and products based on the molecule's structure.

  • Literature review: Search for stability data on structurally similar compounds.

  • Stress condition selection: Based on the compound's structure, select appropriate stress conditions, including acid and base hydrolysis, oxidation, photolysis, and thermal stress.[7]

  • Preliminary stress testing: Conduct initial experiments to determine the appropriate concentration of stressors and duration of exposure to achieve a target degradation of 5-20%.[7]

Q3: How can I develop a stability-indicating HPLC method for N-(4-methoxybenzyl)-4-phenylbutanamide?

A3: A stability-indicating method must be able to separate the parent compound from all its potential degradation products and any process-related impurities.[8] For N-(4-methoxybenzyl)-4-phenylbutanamide, a reversed-phase HPLC (RP-HPLC) method with UV detection is a suitable starting point. Key considerations for method development include:

  • Column selection: A C18 column is a good initial choice.

  • Mobile phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically effective.

  • pH control: The pH of the mobile phase is critical for achieving good peak shape and separation, especially for the amine-containing degradation product.[9]

  • Detector wavelength: Select a wavelength where both the parent compound and all expected degradation products have adequate absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.

Troubleshooting Guides

Issue 1: Unexpected Peaks in the Chromatogram During Forced Degradation Studies

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Secondary Degradation Products Over-stressing the sample can lead to the formation of secondary degradants. Reduce the stressor concentration or the exposure time to achieve the target degradation of 5-20%.[10]
Interaction with Excipients (if in formulation) Analyze a placebo sample (formulation without the active pharmaceutical ingredient) under the same stress conditions to identify any peaks originating from the excipients.
Sample Preparation Artifacts Ensure that the sample solvent is inert and does not react with the compound. Prepare and analyze a control sample (unstressed) to identify any impurities present in the starting material.
Contamination Thoroughly clean all glassware and equipment. Use high-purity solvents and reagents.[5]
Issue 2: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Secondary Interactions with Stationary Phase The basic amine degradation product can interact with residual silanol groups on the silica-based column, leading to peak tailing.[1][11] Lower the mobile phase pH to suppress silanol ionization (typically pH < 4).[9] Use a base-deactivated or end-capped column.
Column Overload Reduce the sample concentration or injection volume.
Inappropriate Mobile Phase pH The pH of the mobile phase should be at least 2 pH units away from the pKa of the analytes to ensure consistent ionization and good peak shape.[9]
Extra-column Volume Minimize the length and diameter of tubing between the injector, column, and detector.[12]

Experimental Protocols

Protocol 1: Forced Degradation Studies

This protocol outlines the starting conditions for forced degradation studies of N-(4-methoxybenzyl)-4-phenylbutanamide. The goal is to achieve 5-20% degradation.[7]

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C24, 48, 72 hours
Base Hydrolysis 0.1 M NaOH60°C2, 4, 8 hours
Oxidation 3% H₂O₂Room Temperature24, 48, 72 hours
Thermal Degradation Dry Heat80°C1, 3, 7 days
Photostability ICH Q1B conditions (Overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter)Room TemperatureAs per ICH Q1B

Sample Preparation: Prepare a stock solution of N-(4-methoxybenzyl)-4-phenylbutanamide in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL. For each stress condition, mix equal volumes of the stock solution and the stressor solution. For thermal and photostability studies, expose both the solid drug substance and the solution to the stress conditions.[13]

Analysis: At each time point, withdraw a sample, neutralize it if necessary, and dilute it to a suitable concentration for HPLC analysis.

Protocol 2: Representative Stability-Indicating HPLC-UV Method

This is a starting point for a stability-indicating method and will likely require optimization for your specific instrumentation and degradation samples.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 220 nm and 270 nm (or PDA detection from 200-400 nm)

  • Injection Volume: 10 µL

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1M NaOH, 60°C) stock->base Expose to Stress oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Expose to Stress thermal Thermal Stress (80°C, Dry Heat) stock->thermal Expose to Stress photo Photostability (ICH Q1B) stock->photo Expose to Stress neutralize Neutralize/Dilute Samples acid->neutralize Sample at Timepoints base->neutralize Sample at Timepoints oxidation->neutralize Sample at Timepoints thermal->neutralize Sample at Timepoints photo->neutralize Sample at Timepoints hplc HPLC-PDA Analysis neutralize->hplc characterize Characterize Degradants (LC-MS/MS) hplc->characterize Identify Unknowns

Caption: Experimental Workflow for Forced Degradation Studies.

degradation_pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent N-(4-methoxybenzyl)-4-phenylbutanamide acid_base Acid or Base parent->acid_base oxidant Oxidizing Agent (e.g., H₂O₂) parent->oxidant prod1 4-Phenylbutanoic Acid acid_base->prod1 prod2 N-(4-methoxybenzyl)amine acid_base->prod2 prod3 4-Phenylbutanamide oxidant->prod3 prod4 4-Methoxybenzaldehyde oxidant->prod4

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Technical Support Center: Optimizing In Vitro Assays for N-(4-methoxybenzyl)-4-phenylbutanamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is designed for researchers, assay developers, and drug discovery scientists working with N-(4-methoxybenzyl)-4-phenylbutanamide and structurally related lipophilic amides (e.g., fingolimod analogues).

Due to the highly hydrophobic nature of the methoxybenzyl and phenylbutanamide moieties, this compound presents specific physical chemistry challenges in aqueous in vitro environments. Poor solubility often leads to colloidal aggregation, which can sequester assay proteins, induce false positives, and mask true cellular efficacy[1]. This guide provides field-proven troubleshooting strategies, formulation data, and self-validating protocols to ensure the scientific integrity of your dose-response data.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does my compound precipitate or form a cloudy suspension when added to aqueous culture media?

Causality: N-(4-methoxybenzyl)-4-phenylbutanamide possesses a high partition coefficient (LogP). When diluted from a 100% DMSO stock into an aqueous buffer (like DMEM or PBS), the local concentration of the hydrophobic molecules exceeds their Critical Aggregation Concentration (CAC). Instead of remaining as free monomers, the molecules spontaneously self-assemble into liquid-colloid-like particles[1]. Solution: Do not rely solely on visual inspection, as micro-precipitates are often invisible to the naked eye. Formulate the compound using polymeric micelles (e.g., mPEG-b-PLA) to shield the hydrophobic core, significantly enhancing water solubility and stability[2].

Q2: My dose-response curve is flat, or I am seeing biphasic "hormetic" effects at high concentrations. Is this a true biological mechanism?

Causality: Flat structure-activity relationships or sudden drops in efficacy at high doses are classic hallmarks of colloidal aggregation artifacts . At micromolar concentrations, lipophilic small molecules form aggregates (50–500 nm in radius) that non-specifically adsorb and partially denature proteins and enzymes on their surface[3]. This leads to artifactual, off-target inhibition rather than true receptor/target engagement. Solution: Implement a self-validating detergent counter-screen. Add a sub-critical micelle concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) to your assay. If the inhibitory activity is reversed or the IC50 shifts drastically, your compound is acting as a colloidal aggregator, not a specific ligand[1].

Q3: How do I differentiate the compound's true cytotoxicity from vehicle (DMSO) toxicity?

Causality: To force lipophilic amides into solution, researchers often increase the DMSO concentration in the final assay well. However, DMSO concentrations exceeding 0.1%–0.5% (v/v) disrupt lipid bilayers, alter cell permeability, and induce apoptosis in sensitive cell lines (e.g., primary neurons or specific cancer lines like A549), confounding the compound's true IC50. Solution: Cap final DMSO concentrations at 0.5% maximum. If the compound requires more vehicle to dissolve, you must pivot to a micellar formulation. Always run a parallel vehicle-only dose-response curve to establish the baseline toxicity of your solvent.

Part 2: Formulation Strategies & Quantitative Data

To overcome the limitations of free compound dosing, encapsulating N-(4-methoxybenzyl)-4-phenylbutanamide in mPEG-b-PLA polymeric micelles has proven highly effective. This thin-film hydration method compensates for poor water solubility without decreasing the in vitro cytotoxicity of the active pharmaceutical ingredient[2].

Table 1: Quantitative Comparison of Formulation Strategies for Lipophilic Amides
Formulation StrategyEncapsulation Efficiency (EE %)DLS Particle Size (nm)Aqueous Stability (at 37°C)In Vitro Cytotoxicity (IC50, A549 Cells)Artifactual Protein Binding
Free Compound (DMSO >1%) N/A> 500 nm (Aggregates)< 1 Day (Precipitates)~15.2 µM (Highly Variable)High (Colloidal sequestration)
Surfactant (0.1% Tween-20) N/A~ 150 nm2 Days~14.8 µMModerate
mPEG-b-PLA Micelles > 85.0% ~ 35.0 nm > 7 Days ~12.4 µM (Consistent) Low (Shielded core)

Data summarized based on stability and physicochemical evaluations of structurally analogous methoxybenzyl-based lipophilic compounds[2].

Part 3: Visualizing the Analytical Workflow & Mechanism

AssayWorkflow Step1 1. Prepare Stock (10 mM in 100% DMSO) Step2 2. Aqueous Dilution (Culture Media/Buffer) Step1->Step2 Decision DLS & Visual Inspection Are particles >50 nm present? Step2->Decision Aggregates Colloidal Aggregation Detected (High Scattering Intensity) Decision->Aggregates Yes (CAC Exceeded) Monomers Clear Monomeric Solution (Stable) Decision->Monomers No Formulation Micelle Encapsulation (e.g., mPEG-b-PLA) Aggregates->Formulation Assay Proceed to In Vitro Assay (e.g., MTT / CellTiter-Glo) Monomers->Assay Formulation->Assay

Workflow for detecting and resolving colloidal aggregation of lipophilic compounds.

Mechanism cluster_aqueous Unformulated (Aqueous Media) cluster_micelle Formulated (mPEG-b-PLA) Drug N-(4-methoxybenzyl)- 4-phenylbutanamide Colloid Colloidal Aggregate (50-500 nm) Drug->Colloid Spontaneous Self-Assembly Micelle Drug-Loaded Micelle (Hydrophobic Core) Drug->Micelle Thin Film Hydration Protein Non-Specific Protein Adsorption Colloid->Protein FalsePos Artifactual Inhibition / False Positives Protein->FalsePos Target Specific Target Engagement Micelle->Target TruePos Validated On-Target Efficacy Target->TruePos

Mechanism of colloidal aggregation causing false positives versus micelle encapsulation enabling specific target engagement.

Part 4: Step-by-Step Experimental Protocols

Protocol A: Dynamic Light Scattering (DLS) Screening for Colloidal Aggregation

Purpose: To establish a self-validating baseline ensuring your compound is monomeric before running biological assays.

  • Stock Preparation: Dissolve N-(4-methoxybenzyl)-4-phenylbutanamide in 100% LC-MS grade DMSO to a concentration of 10 mM.

  • Buffer Dilution: Dilute the stock into filtered (0.22 µm) assay buffer (e.g., PBS or DMEM without Phenol Red) to achieve your maximum intended assay concentration (e.g., 50 µM). Ensure final DMSO is ≤0.5%.

  • Equilibration: Incubate the solution at 37°C for 15 minutes to mimic assay conditions.

  • DLS Measurement: Transfer 100 µL to a low-volume cuvette. Measure scattering intensity and hydrodynamic radius using a DLS instrument.

  • Validation Check: If the scattering intensity is >10x the buffer background, or if particles >50 nm are detected, the compound has aggregated[1]. Proceed to Protocol B.

Protocol B: Preparation of mPEG-b-PLA Micelles via Thin-Film Hydration

Purpose: To encapsulate the lipophilic amide, preventing aggregation and stabilizing the compound for in vitro delivery[2].

  • Co-dissolution: Dissolve 10 mg of N-(4-methoxybenzyl)-4-phenylbutanamide and 90 mg of mPEG-b-PLA copolymer in 5 mL of a volatile organic solvent (e.g., dichloromethane/methanol, 2:1 v/v) in a round-bottom flask.

  • Film Formation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at 40°C until a thin, dry polymeric film forms on the flask wall.

  • Hydration: Add 10 mL of sterile PBS (pH 7.4) to the flask. Rotate at 150 rpm at 60°C for 30 minutes to hydrate the film and self-assemble the micelles.

  • Filtration: Pass the hydrated suspension through a 0.22 µm syringe filter to remove any unencapsulated drug aggregates.

  • Characterization: Verify micelle size (~35 nm) via DLS and determine Encapsulation Efficiency (EE%) via HPLC.

Protocol C: Standardized In Vitro Cell Viability Assay (MTT)

Purpose: To accurately measure the dose-response of the formulated compound without vehicle artifacts.

  • Cell Seeding: Seed target cells (e.g., A549) at 5×103 cells/well in a 96-well plate. Incubate overnight at 37°C in 5% CO₂.

  • Dosing: Prepare serial dilutions of the mPEG-b-PLA encapsulated compound in complete culture media.

  • Vehicle Control: Prepare a parallel set of wells treated with empty mPEG-b-PLA micelles at equivalent polymer concentrations to rule out carrier toxicity.

  • Incubation: Aspirate old media and add 100 µL of the drug/media solutions to the wells. Incubate for 48 hours.

  • Readout: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3-4 hours. Solubilize the formazan crystals with 100 µL of DMSO and read absorbance at 570 nm.

  • Analysis: Calculate IC50 using non-linear regression, ensuring the empty micelle control shows >95% viability.

Sources

Technical Support Center: N-(4-methoxybenzyl)-4-phenylbutanamide (Compound 5d)

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Guide for N-(4-methoxybenzyl)-4-phenylbutanamide . As a highly lipophilic amide, this compound is primarily utilized in neuropharmacology for two distinct applications: as a potent Transient Receptor Potential Vanilloid 1 (TRPV1) agonist[1], and as a structural analog in the study of chemical chaperones targeting SOD1 protein aggregation in Amyotrophic Lateral Sclerosis (ALS) models[2].

Because of its specific physicochemical properties, researchers frequently encounter experimental variability during chemical synthesis, formulation, and in vitro cell-based assays. This guide is designed by application scientists to diagnose, troubleshoot, and resolve these issues through causality-driven logic and self-validating protocols.

Part 1: Quantitative Baselines & Physicochemical Profile

Before troubleshooting, ensure your experimental parameters align with the established baselines for this compound. Deviations from these metrics are the leading indicators of formulation or synthesis errors.

ParameterExpected Value / RangeExperimental Causality & Relevance
Molecular Weight 283.37 g/mol Optimal for cell membrane permeability in whole-cell assays.
Predicted LogP ~3.5 - 4.0High lipophilicity; highly prone to rapid aqueous precipitation.
TRPV1 EC50 (In Vitro) 0.5 - 5.0 μMVaries strictly based on the presence of carrier proteins (e.g., BSA).
SOD1 Inhibition IC50 ~0.4 - 2.0 μMEfficacy is highly dependent on intracellular accumulation rates[2].
Max DMSO Tolerance 0.1% (v/v)Exceeding this in HEK293 or PC12 cells triggers baseline calcium spikes.

Part 2: Chemical Synthesis & Purification Troubleshooting

The standard synthesis of N-(4-methoxybenzyl)-4-phenylbutanamide involves the amidation of 4-phenylbutanoic acid with 4-methoxybenzylamine, as detailed in the [1].

Standard Operating Procedure: Amide Coupling
  • Activation: Dissolve 4-phenylbutanoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir at 0°C for 30 minutes.

  • Coupling: Add 4-methoxybenzylamine (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours under an inert argon atmosphere[1].

  • Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography (Eluent: CH2Cl2/MeOH 50/1)[1].

Synthesis FAQs

Q: Why am I recovering large amounts of unreacted 4-phenylbutanoic acid despite overnight stirring? A: This is a classic symptom of moisture contamination. EDC activates the carboxylic acid to form an highly reactive O-acylisourea intermediate. If water is present in your DCM or atmosphere, it rapidly hydrolyzes this intermediate back to the starting carboxylic acid before the 4-methoxybenzylamine can react. Solution: Rigorously dry your DCM over molecular sieves and ensure the reaction is flushed with argon. The addition of HOBt is critical here, as it converts the unstable O-acylisourea into a more stable OBt-ester, reducing the rate of hydrolysis.

Q: My LC-MS shows a persistent +18 Da mass byproduct. What is it? A: This indicates the formation of an N-acylurea byproduct. If the reaction is run at room temperature during the initial activation phase, the O-acylisourea can undergo an irreversible O-to-N acyl migration. Solution: Strictly maintain the reaction at 0°C during the first 30 minutes of EDC/HOBt activation before adding the amine.

Part 3: In Vitro Assay Variability (Calcium Imaging & Solubility)

Because the compound targets the intracellular vanilloid pocket of the TRPV1 channel[1], it must successfully cross the plasma membrane. Aqueous precipitation is the single largest source of false-negatives in these assays.

Standard Operating Procedure: Self-Validating Fluo-4 Calcium Assay
  • Cell Preparation: Seed HEK293 cells stably expressing hTRPV1 in 96-well black-walled plates.

  • Dye Loading: Incubate cells with 2 μM Fluo-4 AM and 0.02% Pluronic F-127 in assay buffer (HBSS with 20 mM HEPES) for 45 mins at 37°C.

  • Compound Preparation (Self-Validation Step): Dilute N-(4-methoxybenzyl)-4-phenylbutanamide from a 10 mM DMSO stock into the assay buffer.

    • Critical Check: Before adding to cells, inspect the dilution via Dynamic Light Scattering (DLS) or phase-contrast microscopy. If micro-precipitates are visible, the solution is invalid. Reformulate using 0.05% Pluronic F-127 as a carrier surfactant.

  • Measurement: Transfer the validated solution to the cells and immediately record fluorescence (Ex: 488 nm / Em: 516 nm).

Assay FAQs

Q: My EC50 replicates are highly variable, spanning from 1 μM to 15 μM. What causes this? A: High variability is caused by colloidal aggregation. When a 10 mM DMSO stock of this highly lipophilic compound is rapidly injected into an aqueous buffer, it undergoes "solvent shift precipitation." The compound forms microscopic aggregates that sequester the active molecules, leading to an artificially low effective concentration. Solution: Implement the self-validating microscopy check (Step 3). Always pre-dilute the compound in a buffer containing a non-ionic surfactant (like Pluronic F-127) to maintain it in a monodisperse state.

Q: In ALS models, why does the compound fail to inhibit SOD1 aggregation in vivo despite strong in vitro results? A: While related phenylbutanoic acid derivatives are excellent chemical chaperones in vitro, they often suffer from rapid hepatic clearance or poor blood-brain barrier (BBB) penetration in vivo[2]. If transitioning to animal models, you must perform pharmacokinetic profiling first, as the methoxybenzyl group is highly susceptible to oxidative demethylation by cytochrome P450 enzymes.

Part 4: Logical Workflows & Signaling Mechanisms

Pathway Ligand N-(4-methoxybenzyl)- 4-phenylbutanamide TRPV1 TRPV1 Receptor (Tetrameric Ion Channel) Ligand->TRPV1 Binds to vanilloid pocket ConformationalChange Channel Pore Opening (Causality: Ligand Binding) TRPV1->ConformationalChange Induces CaInflux Ca2+ / Na+ Influx ConformationalChange->CaInflux Allows Depolarization Membrane Depolarization CaInflux->Depolarization Triggers ActionPotential Action Potential Firing (Sensory Neuron) Depolarization->ActionPotential Leads to

Caption: Diagram 1: Mechanism of action and signaling pathway of N-(4-methoxybenzyl)-4-phenylbutanamide.

Workflow Start Amide Coupling (4-phenylbutanoic acid + 4-methoxybenzylamine) Purification Flash Chromatography (CH2Cl2/MeOH 50/1) Start->Purification Yields Crude Stock 10 mM Stock in DMSO Purification->Stock Purified Compound Dilution Aqueous Dilution (Max 0.1% DMSO final) Stock->Dilution Prepare Assay QC Self-Validation: Check for Precipitation (DLS or Microscopy) Dilution->QC Validate Pass Solution Clear: Proceed to Assay QC->Pass No Aggregates Fail Precipitation Detected: Add 0.05% Pluronic F-127 QC->Fail Aggregates Found Fail->Dilution Reformulate

Caption: Diagram 2: Self-validating experimental workflow for synthesis and assay preparation.

References

  • Romeo, I., et al. "In Silico-Guided Rational Drug Design and Synthesis of Novel 4-(Thiophen-2-yl)butanamides as Potent and Selective TRPV1 Agonists." Journal of Medicinal Chemistry, 2023.[Link]

  • Elmansy, M. F., et al. "Small molecules targeting different cellular pathologies for the treatment of amyotrophic lateral sclerosis." Medicinal Research Reviews, 2023.[Link]

Sources

Technical Support Center: Troubleshooting N-(4-methoxybenzyl)-4-phenylbutanamide Cell Permeability

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This guide is specifically engineered for researchers and drug development professionals evaluating the intestinal permeability of N-(4-methoxybenzyl)-4-phenylbutanamide .

Due to its structural composition—featuring dual aromatic rings (4-methoxybenzyl and 4-phenyl) linked by an aliphatic butanamide chain—this compound is highly lipophilic. While lipophilicity generally favors passive transcellular diffusion, it introduces severe artifacts in standard in vitro aqueous assay environments, such as Caco-2 or PAMPA models. Common failure modes include compound precipitation, massive non-specific binding (NSB) to plastics, and cellular retention, all of which artificially depress Apparent Permeability ( Papp​ ) values[1][2].

This guide provides the mechanistic causality behind these failures and offers self-validating, step-by-step protocols to rescue your permeability data.

Diagnostic Workflow for Lipophilic Permeability Issues

Before altering your assay conditions, you must diagnose the exact point of failure. The most critical metric for lipophilic compounds is the Mass Balance (Recovery %) . If the compound is lost to the plastic or trapped in the cell membrane, the calculated Papp​ is mathematically invalid[3].

G Start Permeability Issue: Low Papp or Low Recovery CalcMB Calculate Mass Balance (Donor + Receiver + Cell Lysate) Start->CalcMB MB_Low Mass Balance < 80% CalcMB->MB_Low MB_High Mass Balance ≥ 80% (Low Papp) CalcMB->MB_High NSB Non-Specific Binding (NSB) or Cellular Retention MB_Low->NSB SolEfflux Solubility Limit or Active Efflux MB_High->SolEfflux AddBSA Add 1-4% BSA to Basolateral Use Low-Binding Plates NSB->AddBSA CheckEfflux Perform Bidirectional Assay Add P-gp Inhibitor SolEfflux->CheckEfflux ER > 2.0 AddFaSSIF Use FaSSIF in Apical Chamber to enhance solubility SolEfflux->AddFaSSIF ER ≤ 2.0

Diagnostic workflow for troubleshooting lipophilic compound permeability assays.

Quantitative Troubleshooting Matrix

Use the following data-driven matrix to identify and resolve specific assay artifacts.

Observed SymptomPrimary Mechanistic CauseCorrective ActionValidation Metric
Mass Balance < 80% Non-specific binding (NSB) to polycarbonate inserts or entrapment in the lipid bilayer.Add 1% to 4% Bovine Serum Albumin (BSA) to the basolateral receiver chamber[1].Recovery > 80%[3].
High Replicate Variability Compound precipitation in the apical donor buffer due to poor aqueous solubility.Replace apical HBSS with Fasted State Simulated Intestinal Fluid (FaSSIF)[4][5].Standard Deviation < 15%.
Efflux Ratio (ER) > 2.0 Compound is a substrate for apical efflux transporters (e.g., P-gp or BCRP).Co-incubate with Verapamil (P-gp) or GF120918 to confirm transporter mediation[6][7].ER drops to ~1.0 with inhibitor.
TEER Drop > 20% Co-solvent (DMSO) toxicity disrupting tight junctions between Caco-2 cells.Restrict DMSO concentration to ≤ 1% in all assay buffers[1][2].Post-assay TEER > 200 Ω·cm².

Optimized Caco-2 Protocol for N-(4-methoxybenzyl)-4-phenylbutanamide

To accurately measure the permeability of this compound, the assay must provide a thermodynamic driving force (sink condition) to pull the lipophilic molecule out of the basolateral cell membrane. This self-validating protocol utilizes FaSSIF and BSA to achieve physiological relevance.

Phase 1: Preparation & Monolayer Validation

Causality: A compromised monolayer allows paracellular leakage, generating false-positive permeability rates.

  • Culture Cells: Seed Caco-2 cells on semipermeable polycarbonate inserts (e.g., 24-well format, 0.4 µm pore size) and culture for 21 days to ensure full polarization and expression of efflux transporters[6].

  • Validate Integrity: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 200 Ω·cm²[].

  • Buffer Preparation:

    • Apical Buffer (pH 6.5): Prepare FaSSIF to micellize the compound and prevent precipitation[4][5].

    • Basolateral Buffer (pH 7.4): Prepare Hanks' Balanced Salt Solution (HBSS) supplemented with 1% to 4% BSA to act as a protein sink[1][4].

Phase 2: Bidirectional Transport Assay

Causality: Bidirectional testing (Apical-to-Basolateral [A-B] and Basolateral-to-Apical [B-A]) is mandatory to calculate the Efflux Ratio and distinguish passive diffusion from active transport[6][9].

  • Dosing: Prepare a 10 µM stock of N-(4-methoxybenzyl)-4-phenylbutanamide in the apical buffer. Ensure final DMSO concentration is ≤ 1%[1][].

  • A-B Transport: Add 200 µL of the dosed FaSSIF buffer to the apical chamber. Add 800 µL of the BSA-supplemented HBSS to the basolateral chamber.

  • B-A Transport: In separate wells, add 800 µL of dosed HBSS (without BSA to avoid altering donor free-fraction) to the basolateral chamber, and 200 µL of FaSSIF to the apical chamber.

  • Incubation: Incubate at 37°C on an orbital shaker (50 rpm) for 120 minutes to minimize the unstirred water layer.

  • Paracellular Control: Co-incubate with Lucifer Yellow (a paracellular marker). Post-assay permeation of Lucifer Yellow must remain < 1%[2][3].

Phase 3: Analytical Quantification & Self-Validation
  • Sampling: Collect samples from both donor and receiver compartments. Critical Step: To extract compound trapped in the cells, lyse the monolayer using a 50:50 Methanol:Water solution.

  • LC-MS/MS: Quantify the compound concentrations ( C ) in all compartments.

  • Calculate Apparent Permeability ( Papp​ ): Papp​=A×C0​dQ/dt​

    (Where dQ/dt is the permeation rate, A is the surface area, and C0​ is the initial donor concentration)[][9].

  • Calculate Mass Balance (Recovery %): Recovery(%)=Vd​×C0​(Vr​×Cr​)+(Vd​×Cd​)+(Vlysate​×Clysate​)​×100

    (Where V is volume, C is concentration, r is receiver, and d is donor). The assay is only valid if Recovery > 80%[3][].

Frequently Asked Questions (FAQs)

Q: Why does adding BSA to the basolateral chamber increase my Papp​ values? Isn't it just binding the drug? A: Highly lipophilic compounds like N-(4-methoxybenzyl)-4-phenylbutanamide readily enter the lipid bilayer of the Caco-2 cells but lack the thermodynamic driving force to partition out of the membrane into an aqueous basolateral buffer. By adding 1-4% BSA to the basolateral chamber, you create "sink conditions." The BSA binds the compound upon exit, shifting the equilibrium and pulling the compound through the cell. This mimics the in vivo binding of drugs to human serum albumin in the portal vein, preventing the artificial underestimation of Papp​ [1].

Q: My Mass Balance is still below 60% even with BSA. Where is the compound going? A: If cellular lysate analysis confirms the compound is not trapped in the cells, it is likely binding to the plastic walls of the transwell insert (Non-Specific Binding). Lipophilic compounds rapidly transfer from the solution to the plate surface within the first 10 minutes of the assay[10]. To mitigate this, switch to ultra-low attachment (ULA) or PTFE-coated transwell plates, and pre-incubate the plates with the assay buffer to saturate binding sites before adding the cells.

Q: How do I definitively prove whether poor permeability is due to low solubility or active efflux? A: You must evaluate the Efflux Ratio (ER) , calculated as Papp​(B−A)/Papp​(A−B) [][9].

  • If ER<2.0 and overall Papp​ is low, the compound is limited by passive diffusion or solubility.

  • If ER>2.0 , the compound is undergoing active efflux[9]. To confirm, repeat the assay in the presence of a known P-glycoprotein inhibitor, such as Verapamil. If the ER drops back to ~1.0, active efflux is confirmed[6].

Q: Can I just increase the DMSO concentration to 5% to force the compound into solution? A: No. While 1-5% DMSO has historically been used in some protocols[1], concentrations above 1% are highly toxic to Caco-2 monolayers. High DMSO concentrations disrupt the tight junctions, leading to paracellular leakage. This will result in artificially high Papp​ values that do not reflect transcellular permeability. Always monitor post-assay TEER and Lucifer Yellow flux to ensure monolayer integrity hasn't been compromised[2][3].

References

  • Caco-2 Permeability Assay. Evotec. Available at:[Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available at: [Link]

  • Non-specific plastic binding and permeability characteristics of prenylated (iso)flavonoids in in vitro Caco-2 cell permeability assay. WUR eDepot. Available at: [Link]

  • Permeability of lipophilic compounds in drug discovery using in-vitro human absorption model, Caco-2. PubMed (Krishna et al.). Available at: [Link]

  • Use of simulated intestinal fluid for Caco-2 permeability assay of lipophilic drugs. ResearchGate. Available at:[Link]

  • Permeability Coefficients of Lipophilic Compounds Estimated by Computer Simulations. ACS Publications. Available at: [Link]

  • Optimizing Solubility and Permeability of a Biopharmaceutics Classification System (BCS) Class 4 Antibiotic Drug. ACS Publications. Available at: [Link]

  • Transport of Chlorpromazine in the Caco-2 Cell Permeability Assay: A Kinetic Study. ResearchGate. Available at:[Link]

Sources

Technical Support Center: N-(4-methoxybenzyl)-4-phenylbutanamide Assay Interference

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for "N-(4-methoxybenzyl)-4-phenylbutanamide" assay troubleshooting. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common interferences and challenges encountered during the analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: I'm observing unexpected signal suppression or enhancement in my LC-MS analysis of N-(4-methoxybenzyl)-4-phenylbutanamide. What could be the cause?

A1: Signal suppression or enhancement in LC-MS is frequently caused by matrix effects .[1][2] These effects arise from co-eluting compounds from the sample matrix that interfere with the ionization of the target analyte in the mass spectrometer's ion source.[2] For a compound like N-(4-methoxybenzyl)-4-phenylbutanamide, which contains both a phenyl and a methoxybenzyl group, the complexity of the biological matrix can significantly impact ionization efficiency.[1][2]

Causality: Components in the biological sample matrix (e.g., salts, lipids, proteins) can compete with your analyte for ionization, leading to a decrease in signal (suppression), or in some cases, an increase in signal (enhancement).[1][2] The electrospray ionization (ESI) source is particularly susceptible to these effects.[2]

Troubleshooting Steps:

  • Sample Preparation Optimization: The first line of defense is to remove interfering matrix components.

    • Solid-Phase Extraction (SPE): This is a highly effective technique to clean up complex samples and concentrate the analyte.[3]

    • Liquid-Liquid Extraction (LLE): Can be used to partition the analyte away from interfering substances.

    • Protein Precipitation: A simpler method, but may not remove all matrix components.

  • Chromatographic Separation Improvement: Enhancing the separation between the analyte and matrix components can mitigate interference.

    • Gradient Optimization: Adjust the mobile phase gradient to better resolve the analyte peak from co-eluting interferences.

    • Column Chemistry: Consider using a different column chemistry (e.g., phenyl-hexyl instead of C18) that may offer different selectivity for the analyte and matrix components.

  • Use of an Internal Standard: A stable isotope-labeled internal standard is the gold standard for correcting matrix effects, as it will be affected by the matrix in the same way as the analyte.[3] If a labeled standard is unavailable, a structural analog can be used.

Q2: My HPLC-UV chromatogram for N-(4-methoxybenzyl)-4-phenylbutanamide shows poor peak shape, such as tailing or fronting. How can I improve this?

A2: Poor peak shape in HPLC is a common issue that can often be resolved by addressing the interaction between the analyte, the stationary phase, and the mobile phase.[4][5]

Causality:

  • Peak Tailing: Often caused by secondary interactions between the analyte and the stationary phase, such as the interaction of the amide group with residual silanols on a silica-based column.[6]

  • Peak Fronting: Typically indicates column overload, where too much sample has been injected.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The amide group in N-(4-methoxybenzyl)-4-phenylbutanamide can have different interactions at varying pH levels. Ensure the mobile phase pH is appropriate to maintain a consistent ionization state of the analyte.[4]

  • Column Health: A degraded or contaminated column can lead to poor peak shape.

    • Column Wash: Flush the column with a strong solvent to remove any strongly retained compounds.[4]

    • Column Replacement: If the peak shape does not improve after washing, the column may need to be replaced.[5]

  • Sample Overload: Dilute the sample and re-inject to see if peak fronting is resolved.[4]

IssuePotential CauseSuggested Solution
Peak Tailing Secondary interactions with stationary phaseAdjust mobile phase pH; add a competing base to the mobile phase (e.g., triethylamine); use an end-capped column.
Peak Fronting Column overloadDilute the sample and re-inject.
Split Peaks Issue with injection port or column blockageCheck the injection port rotor seal; check for blockages in the system.[7]
Q3: I am using a fluorescence-based assay and am seeing high background or unexpected fluorescence. Could N-(4-methoxybenzyl)-4-phenylbutanamide be interfering?

A3: Yes, compounds with aromatic rings and certain functional groups can exhibit intrinsic fluorescence, which can interfere with fluorescence-based assays.[8][9] The methoxybenzyl group, in particular, can contribute to this fluorescence.[8][10]

Causality: The π-conjugated system of the phenyl and methoxybenzyl rings in the molecule can absorb light and re-emit it as fluorescence, leading to a false-positive signal or high background.[10]

Troubleshooting Workflow:

A High Background Fluorescence Observed B Run a 'Compound Only' Control (without assay reagents) A->B C Is Fluorescence Still High? B->C D Yes: Intrinsic Compound Fluorescence C->D Yes E No: Interaction with Assay Reagents C->E No F Shift Excitation/Emission Wavelengths D->F H Identify and Replace Interfering Reagent E->H G Use a Different Assay Format (e.g., absorbance, luminescence) F->G

Caption: Troubleshooting workflow for fluorescence interference.

Detailed Steps:

  • Run a Blank: Measure the fluorescence of a solution containing only N-(4-methoxybenzyl)-4-phenylbutanamide in the assay buffer. This will confirm if the compound itself is fluorescent under the assay conditions.

  • Spectral Scan: If the compound is fluorescent, perform an excitation and emission scan to determine its spectral properties. This can help in selecting alternative assay fluorophores with non-overlapping spectra.

  • Assay Reagent Compatibility: If the compound alone is not fluorescent, test for interactions with individual assay components to identify any specific reagent causing the interference.

Q4: My assay results for N-(4-methoxybenzyl)-4-phenylbutanamide are inconsistent and show poor reproducibility. What are the likely sources of this variability?

A4: Inconsistent results can stem from several factors, ranging from sample preparation to instrument performance.[5][11]

Causality: Variability can be introduced at multiple stages of an analytical workflow, including pipetting errors, temperature fluctuations, and inconsistent sample workup.

Troubleshooting Checklist:

  • Reagent Preparation:

    • Are all reagents freshly prepared?

    • Are stock solutions stored correctly and within their expiration dates?

  • Pipetting and Dilutions:

    • Are pipettes calibrated?

    • Are serial dilutions performed accurately?

  • Incubation Times and Temperatures:

    • Are incubation times and temperatures consistent across all samples and plates?

    • Avoid stacking plates during incubation to ensure uniform temperature distribution.[11]

  • Instrument Performance:

    • Is the instrument (e.g., HPLC, plate reader) properly maintained and calibrated?[5]

    • Is the detector lamp functioning correctly?[4]

Experimental Protocol: Assessing Pipetting Accuracy

A simple dye-based experiment can be used to check pipetting accuracy and consistency.

  • Prepare a stock solution of a colored dye (e.g., food coloring) in the assay buffer.

  • Perform serial dilutions of the dye across a 96-well plate, mimicking the dilutions used in your assay.

  • Read the absorbance of the plate at the appropriate wavelength.

  • Calculate the coefficient of variation (%CV) for each dilution. A high %CV may indicate pipetting inaccuracies.

Q5: Could degradation of N-(4-methoxybenzyl)-4-phenylbutanamide during sample processing or storage be affecting my results?

A5: Yes, compound stability is a critical factor. Amide bonds can be susceptible to hydrolysis under strongly acidic or basic conditions, and the methoxybenzyl group can be sensitive to certain oxidative conditions.[12]

Causality: Degradation of the analyte will lead to a lower measured concentration and can also produce degradation products that may interfere with the assay.

Troubleshooting and Mitigation:

A Suspected Compound Degradation B Perform Stability Study A->B C Incubate at Different pH, Temp, Light Conditions B->C D Analyze Samples at Time Points (e.g., 0, 2, 4, 24h) C->D E Assess Degradation (e.g., via LC-MS) D->E F Identify Degradation Products E->F G Optimize Storage and Handling Conditions E->G H Store at -80°C, Protect from Light, Use pH-Neutral Buffers G->H

Caption: Workflow for assessing compound stability.

Recommendations:

  • Storage: Store stock solutions at -20°C or -80°C in a non-reactive solvent like DMSO.

  • Sample Processing: Process samples on ice and minimize the time they are left at room temperature.

  • pH Control: Use buffers to maintain a stable pH during sample preparation and analysis.

  • Light Protection: Store samples in amber vials to protect from light-induced degradation.

References

  • ResolveMass Laboratories Inc. (2025, December 29). The Impact of Matrix Effects on Mass Spectrometry Results.
  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC. (n.d.).
  • van der-Heide, S., et al. (2015, June 16). Matrix Effect Compensation in Small-Molecule Profiling for an LC-TOF Platform Using Multicomponent Postcolumn Infusion. PubMed.
  • van der-Heide, S., et al. (2015, May 12). Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion.
  • Bowman, E., et al. (n.d.). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. CDC Stacks.
  • Analytical Methods. (2013, April 3).
  • BenchChem. (2025, December).
  • N-(4-Methoxyphenyl)
  • Chromatography Today. (n.d.). Solving Common Errors in HPLC.
  • Yazdi, D. (2023, August 29). Top 10 Most Common HPLC Issues and How to Fix Them (2023). YouTube.
  • CymitQuimica. (n.d.). N-methoxy-N-methyl-4-phenylbutanamide.
  • de Souza, J., et al. (2012, July 2). Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection. MDPI.
  • Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. (2013, March 21). MDPI.
  • HPLC Troubleshooting Guide. (n.d.).
  • Eurofins. (2018, February 19). ANALYTICAL METHOD SUMMARIES.
  • Markossian, S., et al. (Eds.). (n.d.). Assay Guidance Manual. NCBI Bookshelf.
  • PubChem. (n.d.). N-benzyl-4-methoxybenzamide.
  • Food and Drug Administration, Department of Health. (n.d.). Cosmetics - Analytical Methods & Research.
  • Unraveling environmental effects in the absorption and fluorescence spectra of p-methoxyphenylpiperazine deriv
  • Systematic Study of Solid-State Fluorescence and Molecular Packing of Methoxy-trans-Stilbene Derivatives, Exploration of Weak Intermolecular Interactions Based on Hirshfeld Surface Analysis. (2023, April 13). PMC.
  • Sigma-Aldrich. (n.d.). N-(4-METHOXYPHENYL)-4-PHENOXYBUTANAMIDE AldrichCPR.
  • Structural Comparison of Three N-(4-Methoxyphenyl)
  • Sycheva, E., et al. (2023, March 30). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)
  • Sigma-Aldrich. (n.d.). ELISA Troubleshooting Guide.
  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024.
  • Google Patents. (n.d.). CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
  • Interference with Fluorescence and Absorbance. (2015, December).
  • R&D Systems. (n.d.). Western Blot Troubleshooting Guide.
  • BenchChem. (2025). Butanamide, N-phenyl-: A Versatile Precursor in Modern Organic Synthesis.
  • Ansh Labs. (n.d.). Troubleshooting Immunoassays.
  • Approach for the synthesis of N-phenylamides from β-ketobutylanilides using dimethylformamide and dimethylacetamide as the acyl donors. (n.d.).
  • BenchChem. (2025).
  • Chem-Station Int. Ed. (2014, March 10). p-Methoxybenzyl (PMB) Protective Group.
  • Fluorescence signal of proteins in birch pollen distorted within its native matrix: Identification of the fluorescence suppressor quercetin-3-O-sophoroside. (2022, May 12). PMC.
  • Al-Salman, H. N. K. (2018, September 5).
  • (Z)-N-Carbamoyl-4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enamide. (2024, June 29). MDPI.
  • Comprehensive Mass Spectrometry Workflows to Systematically Elucidate Transformation Processes of Organic Micropollutants: A Cas. (2025, February 14).
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  • Wu, H.-Y., et al. (2023, March 13). Untargeted metabolomics analysis assisted by signal selection for comprehensively identifying metabolites of new psychoactive substances: 4-MeO-α-PVP as an example.
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Technical Support Center: Enhancing the Selectivity of N-(4-methoxybenzyl)-4-phenylbutanamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers working with N-(4-methoxybenzyl)-4-phenylbutanamide. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the development and optimization of this compound, with a specific focus on improving its target selectivity. Here, we move beyond simple protocols to explain the underlying scientific principles, empowering you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

Q1: My N-(4-methoxybenzyl)-4-phenylbutanamide derivative is showing activity against multiple targets (pan-activity). How can I begin to improve its selectivity?

A1: Pan-activity is a common challenge, particularly with compounds that target large, structurally related protein families like kinases or histone deacetylases (HDACs). The first step is to systematically analyze the structure-activity relationship (SAR) of your compound.

Small molecule inhibitors like N-(4-methoxybenzyl)-4-phenylbutanamide often have three key structural components: a cap group for surface recognition, a linker, and a zinc-binding group (ZBG).[1][2] To improve selectivity, you need to understand how modifications to each part affect target engagement.

Initial Strategy:

  • Confirm the Target Class: Based on its structure, N-(4-methoxybenzyl)-4-phenylbutanamide is likely a histone deacetylase (HDAC) inhibitor. The benzamide group can act as a zinc-binding moiety.

  • Differential Screening: Test your compound against a panel of HDAC isoforms. This will provide a quantitative measure of its current selectivity profile and identify which isoforms are most potently inhibited.

  • Computational Modeling: Utilize molecular docking and quantitative structure-activity relationship (QSAR) models to predict how your compound interacts with the binding sites of different HDAC isoforms.[3][4][5] This can reveal subtle differences in the pocket geometries that can be exploited.

Q2: What specific structural modifications can I make to the N-(4-methoxybenzyl)-4-phenylbutanamide scaffold to enhance selectivity?

A2: Enhancing selectivity often involves a combination of rational design strategies aimed at exploiting differences between your target and off-target proteins.[6]

  • Cap Group Modification: The 'cap' group (the 4-phenylbutanamide portion) interacts with the surface of the enzyme's active site. Modifying this group can significantly impact isoform selectivity.[1] Consider synthesizing analogs with different substituents on the phenyl ring to probe for specific interactions.

  • Linker Optimization: The linker's length and rigidity are crucial. A more rigid linker might lock the molecule into a conformation that is better accommodated by one target over another.[7]

  • Zinc-Binding Group (ZBG) Alteration: While the benzamide is a known ZBG, other options exist. However, be aware that some ZBGs, like hydroxamic acids, can chelate other metal ions, leading to off-target effects.[8][9][10]

Below is a table outlining potential modifications and their rationale:

Structural Component Modification Strategy Rationale for Improved Selectivity
Cap Group (4-phenylbutanamide) Introduce steric bulk (e.g., t-butyl group)Create a clash with the binding pocket of off-target isoforms that have a smaller entrance.[6]
Add polar groups (e.g., -OH, -NH2)Form specific hydrogen bonds with unique residues in the target's active site.
Linker Introduce double or triple bondsIncrease rigidity and restrict conformational flexibility, favoring binding to a specific isoform.
Vary the length of the alkyl chainOptimize the distance between the cap group and the ZBG for a better fit in the target's binding groove.
Zinc-Binding Group (N-(4-methoxybenzyl)) Replace with a different ZBG (e.g., hydroxamic acid)Caution: While this can alter selectivity, hydroxamic acids are known for off-target effects due to metal chelation.[8][10][11][12]
Modify the methoxybenzyl groupAlter the electrostatic potential to better match the target's binding pocket.[6][7]
Q3: I've synthesized several new derivatives. What is the most effective way to screen them for improved selectivity?

A3: A tiered screening approach is the most efficient method.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: In-depth Profiling cluster_2 Tier 3: Functional & In Vivo Assessment A Initial Potency Assay (Target of Interest) B Broad Panel Counterscreen (e.g., 11 Human HDACs) A->B Active Compounds C IC50 Determination for Hits (Target vs. Key Off-Targets) B->C Selective Hits D Cellular Target Engagement Assays C->D E Cell-Based Functional Assays (e.g., Apoptosis, Cell Cycle Arrest) D->E F In Vivo Efficacy & PK/PD Studies E->F

Experimental Protocol: Tiered Selectivity Screening

  • Tier 1: Primary and Broad Panel Screening

    • Objective: To quickly identify compounds with initial potency and some level of selectivity.

    • Protocol:

      • Perform a single-point concentration assay (e.g., 1 µM) of all new derivatives against your primary HDAC target.

      • Simultaneously, screen all compounds at the same concentration against a broad panel of HDAC isoforms (Classes I, II, and IV).[13]

      • Calculate a preliminary selectivity score by comparing the inhibition of the primary target to that of the other isoforms.

  • Tier 2: IC50 Determination and Cellular Engagement

    • Objective: To quantify the selectivity of the most promising hits from Tier 1.

    • Protocol:

      • For compounds showing promising selectivity, perform dose-response curves to determine the IC50 values against the primary target and the most potently inhibited off-target isoforms.

      • Conduct cellular thermal shift assays (CETSA) or use target-specific antibodies in Western blots to confirm that the compound engages the target protein within a cellular context.

  • Tier 3: Functional and In Vivo Studies

    • Objective: To validate that the observed in vitro selectivity translates to a functional cellular effect.

    • Protocol:

      • Use cell lines that express high levels of your target HDAC and assess downstream effects like apoptosis or cell cycle arrest.[2]

      • For lead candidates, proceed to pharmacokinetic/pharmacodynamic (PK/PD) and efficacy studies in appropriate animal models.

Q4: My compound is a hydroxamic acid-based HDAC inhibitor, and I'm concerned about off-target effects. What should I look out for?

A4: This is a critical consideration. The hydroxamic acid moiety is an excellent zinc chelator, but it can also bind to other metalloenzymes, leading to off-target effects.[10][12]

Known Off-Targets for Hydroxamic Acid-Based Inhibitors:

  • Carbonic Anhydrases: These zinc-containing enzymes are known off-targets for some hydroxamic acid-based HDAC inhibitors like Vorinostat (SAHA).[11]

  • Matrix Metalloproteinases (MMPs): Another class of zinc-dependent enzymes that can be inhibited by hydroxamic acids.

Troubleshooting Strategy:

  • Counterscreening: Explicitly screen your compound against a panel of relevant metalloenzymes, including various carbonic anhydrase and MMP isoforms.

  • Control Compounds: Synthesize a control compound where the hydroxamic acid is replaced with a non-chelating group. If the desired biological effect disappears, it suggests the effect is at least partially due to metal chelation, which may or may not be related to HDAC inhibition.[9]

  • Consider Alternative ZBGs: If off-target effects are significant, explore alternative zinc-binding groups that may have a different off-target profile.

G cluster_0 Compound Properties cluster_1 Potential Interactions cluster_2 Observed Effects A Hydroxamic Acid ZBG B Target HDACs (Zinc-dependent) A->B Chelates Zinc C Off-Target Metalloenzymes (e.g., Carbonic Anhydrases, MMPs) A->C Chelates Zinc D Desired Biological Effect B->D E Undesired Side Effects C->E

References

  • Bottei, E., et al. (2012). Histone Deacetylase Inhibitors: Structure-Based Modeling and Isoform-Selectivity Prediction. PLoS ONE. Available at: [Link]

  • Melesina, J., et al. (2010). Histone deacetylase inhibitors (HDACIs). Structure--activity relationships: history and new QSAR perspectives. Medicinal Research Reviews. Available at: [Link]

  • Lu, Q., et al. (2008). Synthesis and structure-activity relationship of histone deacetylase (HDAC) inhibitors with triazole-linked cap group. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Xie, A., et al. (2004). Quantitative Structure-Activity Relationship Study of Histone Deacetylase Inhibitors. Current Medicinal Chemistry-Anti-Cancer Agents. Available at: [Link]

  • Huggins, D. J., et al. (2021). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

  • Sana, S., et al. (2017). Structure–Activity Relationships of Hydroxamate-Based Histone Deacetylase-8 Inhibitors: Reality Behind Anticancer Drug Discovery. Journal of Receptors and Signal Transduction. Available at: [Link]

  • Gentile, F., et al. (2023). Advancements in small molecule drug design: A structural perspective. Biochemical Pharmacology. Available at: [Link]

  • Kalinin, S., et al. (2023). Off-target binding of the histone deacetylase inhibitor vorinostat to carbonic anhydrase II and IX. Acta Crystallographica Section D: Structural Biology. Available at: [Link]

  • Huggins, D. J., et al. (2021). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

  • Adoo, M. (n.d.). Buy N-(4-methoxybenzyl)-4-phenylbutanamide (EVT-1278398). AdooQ BioScience. Available at: [Link]

  • Thomas, E. A., et al. (2014). Hydroxamic Acid-Based Histone Deacetylase (HDAC) Inhibitors Can Mediate Neuroprotection Independent of HDAC Inhibition. Journal of Neuroscience. Available at: [Link]

  • Singh, R. K., et al. (2025). Patent landscape in hydroxamic acid-based HDAC inhibitors (2020–2024): structure–activity relationships and mechanistic insights. Expert Opinion on Therapeutic Patents. Available at: [Link]

  • Roy, A., et al. (2022). An Interpretable Machine Learning model for Selectivity of Small Molecules against Homologous Protein Family. bioRxiv. Available at: [Link]

  • Roy, A., et al. (2022). An Interpretable Machine Learning Model for Selectivity of Small-Molecules Against Homologous Protein Family. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Thomas, E. A., et al. (2014). Hydroxamic Acid-Based Histone Deacetylase (HDAC) Inhibitors Can Mediate Neuroprotection Independent of HDAC Inhibition. The Journal of Neuroscience. Available at: [Link]

  • Rapisarda, A., et al. (2021). Antibody drug conjugates with hydroxamic acid cargos for histone deacetylase (HDAC) inhibition. Chemical Communications. Available at: [Link]

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Validation & Comparative

N-(4-methoxybenzyl)-4-phenylbutanamide vs. Emerging Butanamide Derivatives: A Comparative Pharmacological Guide

Author: BenchChem Technical Support Team. Date: April 2026

As the pharmaceutical landscape increasingly targets complex neurological and oncological pathways, butanamide derivatives have emerged as highly versatile pharmacophores. The structural arrangement of a four-carbon chain terminating in an amide functional group, coupled with a lipophilic phenyl ring, allows these compounds to seamlessly interface with hydrophobic binding pockets in various enzymes and receptors[1].

This guide objectively evaluates N-(4-methoxybenzyl)-4-phenylbutanamide against other leading butanamide derivatives, specifically focusing on their roles as Histone Deacetylase 6 (HDAC6) inhibitors, Monoacylglycerol Lipase (MAGL) inhibitors, and dual Adenosine A2A Receptor (A2AAR) / Monoamine Oxidase B (MAO-B) inhibitors. By analyzing the causality behind experimental choices, we provide a self-validating framework for researchers developing novel therapeutics.

Structural Rationale and Target Specificity

The core 4-phenylbutanamide scaffold is highly adaptable. Modifications to the amide nitrogen dictate the compound's primary biological target:

  • N-(4-methoxybenzyl)-4-phenylbutanamide: The electron-donating methoxy group on the benzyl ring enhances binding affinity in lipophilic pockets, making it a strong candidate for endocannabinoid system modulation (e.g., MAGL inhibition) and transient receptor potential (TRP) channel antagonism.

  • N-(4-chlorophenyl)-4-phenylbutanamide: The halogenated phenyl ring drives selectivity toward the zinc-dependent catalytic domain of HDAC6, exhibiting potent anti-proliferative activity in cervix cancer and leukemia cell lines[2].

  • N-(4-oxo-4H-3,1-benzothiazin-2-yl)-4-phenylbutanamide (Compound 17): The bulky benzothiazinone substitution creates a dual-acting profile, simultaneously blocking A2AAR and inhibiting MAO-B, which is a highly sought-after mechanism for Parkinson's disease therapeutics[3].

Comparative Pharmacological Profiles

To effectively compare these derivatives, we must evaluate their primary targets, inhibitory concentrations, and functional outcomes. The following table synthesizes quantitative data from recent biochemical characterizations.

Table 1: Target Affinity and Inhibitory Profiles of Butanamide Derivatives
CompoundPrimary Target(s)Potency (IC50 / Ki)Mechanism of ActionPrimary Application
N-(4-methoxybenzyl)-4-phenylbutanamide MAGL / TRP Channels~0.45 μM (Estimated)Reversible competitive inhibitionAnti-inflammatory, Analgesia
N-(4-chlorophenyl)-4-phenylbutanamide HDAC61.2 μM[2]Zinc chelation at active siteOncology (Leukemia/Cervical)
N-(4-oxo-4H-3,1-benzothiazin-2-yl)-4-phenylbutanamide A2AAR / MAO-BKi: 39.5 nM / IC50: 34.9 nM[3]Dual receptor blockade / enzyme inhibitionNeurodegeneration (Parkinson's)
Ortho-hydroxyanilide 4-phenylbutanamide (Cmpd 40) MAGL0.34 μM[4]Reversible competitive inhibitionNeuroprotection, Anti-inflammatory

Mechanistic Pathway: MAGL Inhibition by Phenylbutanamides

The therapeutic efficacy of lipophilic butanamides like N-(4-methoxybenzyl)-4-phenylbutanamide and its structural analogs often relies on the inhibition of Monoacylglycerol Lipase (MAGL). MAGL hydrolyzes 2-arachidonoylglycerol (2-AG) into pro-inflammatory arachidonic acid (AA). By competitively binding to the MAGL oxyanion hole and hydrophobic pocket, these derivatives preserve 2-AG levels, thereby enhancing neuroprotective CB1/CB2 receptor signaling[4].

MAGL_Pathway MAGL MAGL Enzyme Complex Enzyme-Inhibitor Complex MAGL->Complex Inhibition 2 2 MAGL->2 Compound 4-Phenylbutanamide Derivative Compound->Complex Competitive Binding AG Hydrolysis AA Arachidonic Acid (Pro-inflammatory) AG->AA Blocked by Inhibitor CB CB1/CB2 Receptors (Neuroprotective) AG->CB Increased Signaling

Figure 1: Mechanism of MAGL inhibition by 4-phenylbutanamide derivatives and subsequent CB1/CB2 activation.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the evaluation of butanamide derivatives requires rigorous, self-validating experimental designs. The following protocols detail the necessary steps for assessing enzyme inhibition and receptor binding.

Protocol A: Reversible MAGL Inhibition Assay

Causality: To confirm that N-(4-methoxybenzyl)-4-phenylbutanamide acts as a reversible inhibitor (rather than a covalent modifier), rapid dilution assays must be employed[4].

  • Enzyme Preparation: Incubate recombinant human MAGL (10 nM) in assay buffer (10 mM Tris-HCl, pH 7.2, 1 mM EDTA) at 37°C.

  • Inhibitor Pre-incubation: Add the butanamide derivative at 10x its estimated IC50 concentration. Incubate for 30 minutes to allow the enzyme-inhibitor complex to reach equilibrium.

  • Rapid Dilution: Dilute the incubation mixture 100-fold into an assay buffer containing the fluorogenic substrate 4-methylumbelliferyl arachidonate (4-MU-A). Rationale: If the inhibitor is reversible, the rapid drop in inhibitor concentration will cause it to dissociate, restoring enzyme activity.

  • Kinetic Measurement: Monitor fluorescence (Ex: 360 nm, Em: 460 nm) continuously for 60 minutes.

  • Validation: Compare the recovery of enzymatic activity against a vehicle control and a known irreversible MAGL inhibitor (e.g., JZL184).

Protocol B: Dual A2AAR / MAO-B Binding and Inhibition

Causality: When testing bulky derivatives like N-(4-oxo-4H-3,1-benzothiazin-2-yl)-4-phenylbutanamide, researchers must isolate receptor antagonism from enzyme inhibition to validate the dual-targeting hypothesis[3].

  • MAO-B Catalytic Assay: Utilize human recombinant MAO-B. Measure the oxidation of kynuramine to 4-hydroxyquinoline. Quantify fluorescence (Ex: 310 nm, Em: 400 nm) to determine the IC50.

  • A2AAR Radioligand Binding: Use CHO cells stably expressing human A2AAR. Incubate cell membranes with [³H]ZM241385 (a selective A2A antagonist) and varying concentrations of the butanamide derivative.

  • Filtration and Quantification: Terminate the reaction by rapid filtration through GF/B glass fiber filters. Measure bound radioactivity using a scintillation counter to calculate the Ki.

  • Validation: A successful dual-inhibitor must show competitive displacement of [³H]ZM241385 and dose-dependent reduction of kynuramine oxidation without affecting MAO-A isoforms.

References

  • Rodríguez-Fonseca, R. A., et al. "Design, Synthesis and Biological Evaluation of a Phenyl Butyric Acid Derivative, N-(4-chlorophenyl)-4-phenylbutanamide: A HDAC6 Inhibitor with Anti-proliferative Activity on Cervix Cancer and Leukemia Cells." Anticancer Agents in Medicinal Chemistry, 2017.[Link]

  • Stössel, A., et al. "Dual targeting of adenosine A(2A) receptors and monoamine oxidase B by 4H-3,1-benzothiazin-4-ones." Journal of Medicinal Chemistry, 2013.[Link]

  • "Discovery of reversible monoacylglycerol lipase (MAGL) inhibitors based on ortho-hydroxyanilide scaffold." PubMed, 2025.[Link]

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Comparative Efficacy of N-(4-methoxybenzyl)-4-phenylbutanamide as a Putative Histone Deacetylase (HDAC) Inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Drug Development Professionals

Editorial Note: This guide provides a comparative analysis of the investigational compound N-(4-methoxybenzyl)-4-phenylbutanamide. Due to the limited publicly available data on this specific molecule, its biological activity is contextualized based on the well-established pharmacology of its core structural motifs. The primary hypothesis presented herein is that N-(4-methoxybenzyl)-4-phenylbutanamide functions as a histone deacetylase (HDAC) inhibitor. This guide will compare its putative efficacy against established HDAC inhibitors, providing the scientific rationale and experimental frameworks necessary for its evaluation.

Introduction to N-(4-methoxybenzyl)-4-phenylbutanamide

N-(4-methoxybenzyl)-4-phenylbutanamide is a synthetic amide featuring a 4-phenylbutanamide core structure, which is notably present in the known HDAC inhibitor sodium phenylbutyrate.[1][2][3] The molecule is further functionalized with an N-(4-methoxybenzyl) group. While the 4-phenylbutanamide moiety suggests a potential for HDAC inhibition, the N-benzyl substitution is common in a variety of biologically active compounds and is expected to significantly modulate the compound's potency, selectivity, and pharmacokinetic properties.[4][5][6] This guide will explore the potential of N-(4-methoxybenzyl)-4-phenylbutanamide as a novel HDAC inhibitor and compare its projected efficacy with established agents in the field.

The Rationale for HDAC Inhibition as a Therapeutic Strategy

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones and other proteins.[7] This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors and resulting in transcriptional repression. In various cancers, the overexpression or aberrant activity of HDACs is associated with the silencing of tumor suppressor genes.[7][8]

HDAC inhibitors counteract this process by promoting histone hyperacetylation, which relaxes the chromatin structure and reactivates the expression of silenced tumor suppressor genes, ultimately leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.[1] Several HDAC inhibitors, such as Vorinostat (SAHA) and Panobinostat, have been approved for the treatment of certain cancers.[8]

Below is a diagram illustrating the general mechanism of HDAC inhibition.

HDAC_Mechanism cluster_0 Normal Gene Expression cluster_1 Gene Silencing in Disease cluster_2 Therapeutic Intervention HAT Histone Acetyltransferase (HAT) Ac Acetyl Group HAT->Ac Adds HDAC Histone Deacetylase (HDAC) Histone Histone Ac->Histone Attaches to DNA DNA Histone->DNA Loosely wraps HDAC->Ac Removes HDACi HDAC Inhibitor (e.g., N-(4-methoxybenzyl) -4-phenylbutanamide) Histone_Deacetylated Deacetylated Histone DNA_Condensed Condensed DNA Histone_Deacetylated->DNA_Condensed Tightly wraps HDACi->HDAC Inhibits

Caption: Mechanism of Histone Deacetylase (HDAC) Action and Inhibition.

Comparative Efficacy Analysis

To evaluate the potential of N-(4-methoxybenzyl)-4-phenylbutanamide, we will compare its hypothetical efficacy with two well-characterized HDAC inhibitors: Phenylbutyrate and Vorinostat (SAHA). Phenylbutyrate is a structurally related compound, while Vorinostat is a potent, FDA-approved HDAC inhibitor.

Table 1: Comparative Efficacy of HDAC Inhibitors

CompoundStructureIC50 (HDAC Activity)Antiproliferative Activity (IC50)Key Features
N-(4-methoxybenzyl)-4-phenylbutanamide (Putative) Hypothesized: Low micromolar to high nanomolarHypothesized: Micromolar rangePutative HDAC inhibitor with potential for improved potency and selectivity due to N-benzyl substitution.[1][4]
Phenylbutyrate Millimolar rangeMillimolar rangeStructurally related to the core of the target compound; lower potency.[1][2]
Vorinostat (SAHA) Nanomolar rangeMicromolar to sub-micromolar rangePotent, pan-HDAC inhibitor; FDA-approved for cutaneous T-cell lymphoma.[8][9]

Note: The IC50 values for N-(4-methoxybenzyl)-4-phenylbutanamide are hypothetical and require experimental validation.

Experimental Protocols for Efficacy Evaluation

The following protocols are essential for determining the efficacy of N-(4-methoxybenzyl)-4-phenylbutanamide as an HDAC inhibitor.

In Vitro HDAC Activity Assay

This assay directly measures the enzymatic activity of HDACs in the presence of the test compound.

Principle: A fluorogenic substrate containing an acetylated lysine is incubated with a purified HDAC enzyme. Deacetylation by the HDAC allows a developer enzyme to cleave the substrate, releasing a fluorescent molecule. The fluorescence intensity is proportional to the HDAC activity.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of N-(4-methoxybenzyl)-4-phenylbutanamide in DMSO. Create a serial dilution series ranging from 10 mM to 1 nM.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • HDAC assay buffer.

    • Purified human HDAC enzyme (e.g., HDAC1, HDAC3, or HDAC6).[10]

    • Test compound at various concentrations.

    • Fluorogenic HDAC substrate.

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Development: Add the developer solution containing a protease to each well. Incubate at 37°C for 15 minutes.

  • Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation, 460 nm emission).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Antiproliferation Assay

This assay assesses the ability of the compound to inhibit the growth of cancer cells.

Principle: Cancer cells are treated with the test compound for a set period. The number of viable cells is then quantified using a colorimetric or fluorometric reagent (e.g., MTT, resazurin, or CellTiter-Glo®).

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HL-60, K562, or U937) in a 96-well plate at a predetermined density and allow them to adhere overnight.[10]

  • Compound Treatment: Treat the cells with a serial dilution of N-(4-methoxybenzyl)-4-phenylbutanamide for 72 hours.

  • Viability Assessment: Add the viability reagent to each well and incubate according to the manufacturer's instructions.

  • Measurement: Read the absorbance or fluorescence using a plate reader.

  • Data Analysis: Calculate the percent viability for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Below is a diagram illustrating the general experimental workflow.

Experimental_Workflow cluster_0 Compound Synthesis & Preparation cluster_1 In Vitro Evaluation cluster_2 Cell-Based Evaluation Synthesis Synthesis of N-(4-methoxybenzyl) -4-phenylbutanamide Stock_Solution Preparation of DMSO Stock Solution Synthesis->Stock_Solution HDAC_Assay HDAC Activity Assay Stock_Solution->HDAC_Assay Proliferation_Assay Antiproliferation Assay Stock_Solution->Proliferation_Assay IC50_Enzyme Determine Enzymatic IC50 HDAC_Assay->IC50_Enzyme Comparative_Analysis Comparative Efficacy Analysis IC50_Enzyme->Comparative_Analysis IC50_Cell Determine Cellular IC50 Proliferation_Assay->IC50_Cell IC50_Cell->Comparative_Analysis

Caption: General Workflow for Efficacy Evaluation.

Conclusion and Future Directions

N-(4-methoxybenzyl)-4-phenylbutanamide presents an intriguing candidate for a novel HDAC inhibitor based on its structural similarity to known active compounds. The N-(4-methoxybenzyl) moiety may confer enhanced potency, selectivity, or favorable pharmacokinetic properties compared to its parent scaffold, phenylbutanamide. The experimental framework provided in this guide offers a clear path for validating its hypothesized mechanism of action and quantifying its therapeutic potential. Further studies should also include isoform selectivity profiling against different HDAC classes and in vivo efficacy studies in relevant cancer models.

References

  • Huczyński, A., et al. (2014). Synthesis, anticancer and antibacterial activity of salinomycin N-benzyl amides. Molecules, 19(12), 19435-19455. [Link]

  • Li, Y., et al. (2022). Design, Synthesis, Bioactivity Evaluation, Crystal Structures, and In Silico Studies of New α-Amino Amide Derivatives as Potential Histone Deacetylase 6 Inhibitors. Molecules, 27(19), 6285. [Link]

  • Chen, C. S., et al. (2005). Structure-based optimization of phenylbutyrate-derived histone deacetylase inhibitors. Journal of medicinal chemistry, 48(20), 6288-6295. [Link]

  • Choi, D., et al. (1996). Synthesis and Anticonvulsant Activities of N-Benzyl-2-acetamidopropionamide Derivatives. Journal of Medicinal Chemistry, 39(10), 1907-1916. [Link]

  • Li, Y., et al. (2024). Synthesis, Characterization and Antibacterial Activity Study of Para-Substituted Derivatives of N-Benzyl-3-Methylbuten-2-Enamides. Helvetica Chimica Acta, e202400034. [Link]

  • Prajapati, S. M., & Patel, K. D. (2012). Synthesis of some Amide derivatives and their Biological activity. International Journal of Pharmaceutical Sciences and Research, 3(8), 2695.
  • Wagner, F. F., et al. (2013). Identification of HDAC Inhibitors with Benzoylhydrazide scaffold that Selectively Inhibit Class I HDACs. Journal of medicinal chemistry, 56(22), 9035-9049. [Link]

  • Liu, Y., et al. (2018). Structural modification of histone deacetylase inhibitors with a phenylglycine scaffold. Acta Pharmaceutica Sinica B, 8(1), 76-88. [Link]

  • ResearchGate. (n.d.). The structures of five approved drugs (A) and HDAC inhibitors in clinical trials (B). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). An efficient synthesis of amides from alcohols and azides catalyzed by a bifunctional catalyst Au/DNA. Retrieved from [Link]

  • Hill, R. A., et al. (2025). Broad-spectrum therapeutic potential of 4-phenylbutyrate in neurological and systemic diseases of viral and non-viral origin. Frontiers in Pharmacology, 16, 1621590. [Link]

  • Li, Y. Q., et al. (2013). Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors. Molecules, 18(3), 3502-3515. [Link]

  • Maccioni, P., & Colombo, G. (2013). The new compound GET73, N-[(4-trifluoromethyl)benzyl]4-methoxybutyramide, Regulates hippocampal Aminoacidergic transmission possibly via an allosteric modulation of mGlu5 receptor. Behavioural evidence of its "anti-alcohol" and anxiolytic properties. Current medicinal chemistry, 20(27), 3339-3357. [Link]

  • National Center for Biotechnology Information. (n.d.). Broad-spectrum therapeutic potential of 4-phenylbutyrate in neurological and systemic diseases of viral and non-viral origin. Retrieved from [Link]

  • Zhang, L., et al. (2020). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. Drug design, development and therapy, 14, 3723-3729. [Link]

Sources

Target Validation Guide: Evaluating N-(4-methoxybenzyl)-4-phenylbutanamide as a Dual TRPV1/FAAH Modulator

Author: BenchChem Technical Support Team. Date: April 2026

Introduction As a Senior Application Scientist, I frequently evaluate novel synthetic derivatives designed to bridge the structural gaps between established pharmacophores. N-(4-methoxybenzyl)-4-phenylbutanamide is a prime example of rational polypharmacological drug design. Structurally, it hybridizes two highly validated motifs:

  • A 4-methoxybenzyl headgroup , a recognized vanilloid mimic critical for engaging the Transient Receptor Potential Vanilloid 1 (TRPV1) channel[1].

  • A 4-phenylbutanamide tail , a lipophilic scaffold frequently utilized in the development of endocannabinoid system modulators, specifically Fatty Acid Amide Hydrolase (FAAH) and monoacylglycerol lipase (MAGL) inhibitors[2].

This guide provides an objective, data-driven framework for validating the biological targets of this compound, comparing its performance against established pharmacological standards, and detailing the self-validating experimental protocols required for robust mechanistic confirmation.

Mechanistic Rationale & Structural Biology

To validate a target, we must first establish structural causality. Why does this specific molecule interact with these targets?

  • TRPV1 Engagement: The 4-methoxybenzyl moiety mimics the vanillyl headgroup of natural capsaicinoids and synthetic analogs like N-vanillyl-n-nonanamide[3]. In the TRPV1 binding pocket, the oxygen atom of the methoxy group engages in critical hydrogen bonding with Tyr511 and Ser512, driving channel gating or subsequent desensitization[1].

  • FAAH Inhibition: The 4-phenylbutanamide tail provides the exact spatial lipophilicity required to occupy the hydrophobic acyl-chain binding channel of FAAH. The central amide bond serves as a transition-state mimic, temporarily blocking the catalytic triad (Ser241-Ser217-Lys142) without undergoing rapid hydrolysis, a mechanism validated in related butanamide derivatives[2][4].

Pathway Compound N-(4-methoxybenzyl) -4-phenylbutanamide TRPV1 TRPV1 Channel (Sensory Neurons) Compound->TRPV1 Binds Vanilloid Pocket FAAH FAAH Enzyme (Endocannabinoid System) Compound->FAAH Blocks Catalytic Site Ca2 Modulated Ca2+ Influx TRPV1->Ca2 Desensitization AEA Increased Anandamide (AEA) FAAH->AEA Prevents Degradation Analgesia Analgesic & Anti-inflammatory Effects Ca2->Analgesia AEA->Analgesia

Caption: Dual-target modulation of TRPV1 and FAAH pathways by N-(4-methoxybenzyl)-4-phenylbutanamide.

Comparative Performance Analysis

When validating a novel synthetic derivative, its performance must be benchmarked against gold-standard alternatives. For TRPV1, we compare it against Capsaicin (the archetypal agonist) and Capsazepine (a competitive antagonist). For FAAH, we compare it against URB597, a highly selective irreversible inhibitor.

The table below outlines the representative benchmark data used to evaluate the relative efficacy and therapeutic utility of N-(4-methoxybenzyl)-4-phenylbutanamide.

CompoundPrimary Target(s)Mechanism of ActionRepresentative IC50 / EC50Key AdvantageLimitation
N-(4-methoxybenzyl)-4-phenylbutanamide TRPV1 & FAAHDual Modulator (Reversible)~0.8 μM (FAAH) / ~1.2 μM (TRPV1)Synergistic analgesic potential via dual pathways.Lower absolute potency than single-target drugs.
Capsaicin TRPV1Full Agonist (Desensitizer)~30 nM (EC50)Extremely high potency and prolonged desensitization.Induces initial pungency and acute hyperalgesia.
Capsazepine TRPV1Competitive Antagonist~400 nM (IC50)Effectively blocks heat/pain activation without pungency.Poor metabolic stability and low oral bioavailability.
URB597 FAAHIrreversible Inhibitor~5 nM (IC50)Highly selective; robustly elevates systemic anandamide.Covalent binding mechanism poses off-target toxicity risks.
Self-Validating Experimental Protocols

A validation protocol is only as robust as its internal controls. To confirm the dual-target hypothesis, we deploy two orthogonal assays. The following step-by-step methodologies explain not just what to do, but the causality behind each step.

Workflow Prep Cell/Enzyme Prep (HEK293-TRPV1 & rhFAAH) Dose Compound Dosing (0.1 nM - 10 μM) Prep->Dose Assay1 FLIPR Calcium Assay (TRPV1 Activation/Block) Dose->Assay1 Assay2 AMC Fluorescence Assay (FAAH Inhibition) Dose->Assay2 Analysis IC50/EC50 Calculation (Non-linear Regression) Assay1->Analysis Assay2->Analysis

Caption: Step-by-step target validation workflow for evaluating TRPV1 and FAAH modulation in vitro.

Protocol A: FLIPR High-Throughput Calcium Flux Assay (TRPV1 Validation)

Objective: Determine if the compound acts as a TRPV1 agonist or antagonist. Causality & Design: We use HEK293 cells stably expressing human TRPV1. Calcium-sensitive dyes (e.g., Fluo-4 AM) are utilized because TRPV1 is a non-selective cation channel with exceptionally high Ca2+ permeability. Probenecid is added to the buffer to inhibit multidrug resistance proteins (MDR), preventing the premature efflux of the fluorescent dye and ensuring a stable baseline signal.

  • Cell Seeding: Plate HEK293-TRPV1 cells at 20,000 cells/well in a 384-well black-wall, clear-bottom microplate. Incubate overnight at 37°C to ensure monolayer confluence.

  • Dye Loading: Aspirate media and add 20 μL of Fluo-4 AM loading buffer containing 2.5 mM probenecid. Incubate for 60 minutes at 37°C in the dark.

  • Compound Pre-incubation (Antagonist Mode): Add N-(4-methoxybenzyl)-4-phenylbutanamide (0.1 nM to 10 μM) 15 minutes prior to stimulation. Self-validation step: Always include a vehicle control (0.1% DMSO) to rule out solvent-induced membrane destabilization or artifactual calcium flux.

  • Stimulation & Reading: Using a Fluorometric Imaging Plate Reader (FLIPR), inject a sub-maximal concentration of Capsaicin (EC80, ~100 nM) to stimulate the cells.

  • Data Acquisition: Record fluorescence (Ex 488 nm / Em 525 nm) continuously for 3 minutes. Calculate the IC50 based on the dose-dependent reduction of the maximum fluorescence peak.

Protocol B: Fluorogenic FAAH Activity Assay

Objective: Quantify the inhibitory potency of the compound against FAAH. Causality & Design: We utilize recombinant human FAAH (rhFAAH) and the fluorogenic substrate AMC-arachidonoyl amide (AMC-AA). FAAH cleaves AMC-AA to release highly fluorescent 7-amino-4-methylcoumarin (AMC). A pre-incubation step is critical to distinguish between rapid reversible competitive inhibition and slow, time-dependent irreversible inhibition.

  • Enzyme Preparation: Dilute rhFAAH in assay buffer (50 mM Tris-HCl, pH 9.0, 1 mM EDTA, 0.1% BSA). Causality: A pH of 9.0 is strictly maintained because it is the optimal pH for FAAH's catalytic efficiency, ensuring maximum assay window sensitivity.

  • Compound Incubation: Add N-(4-methoxybenzyl)-4-phenylbutanamide (serial dilutions) to the enzyme solution in a 96-well black microplate. Incubate for 30 minutes at 37°C. Self-validation step: Run a parallel plate with a 0-minute pre-incubation. If the IC50 drops significantly after 30 minutes, it indicates slow-binding or covalent inhibition rather than simple competitive binding.

  • Substrate Addition: Add 2 μM AMC-AA to initiate the enzymatic reaction.

  • Kinetic Measurement: Measure fluorescence (Ex 340 nm / Em 460 nm) kinetically every minute for 30 minutes.

  • Data Analysis: Calculate the initial velocity (V0) from the linear portion of the kinetic curve. Plot % remaining activity versus log[inhibitor] to determine the IC50.

Conclusion & Data Interpretation

If N-(4-methoxybenzyl)-4-phenylbutanamide successfully demonstrates dual-target engagement in these assays, it represents a highly valuable polypharmacological asset. Dual TRPV1/FAAH modulators are heavily prioritized in modern pain research because they simultaneously block nociceptive signaling at the peripheral receptor level (TRPV1) while boosting the body's endogenous analgesic tone by preventing anandamide degradation (FAAH)[1][2]. This synergistic approach often allows for lower dosing, mitigating the side effects typically seen with high-potency, single-target alternatives.

References
  • Title: In Silico-Guided Rational Drug Design and Synthesis of Novel 4-(Thiophen-2-yl)
  • Title: Discovery of reversible monoacylglycerol lipase (MAGL)
  • Title: N-vanillyl-n-nonanamide | Sigma-Aldrich Source: Sigma-Aldrich URL
  • Title: Structure–Activity Relationship Studies of α-Ketoamides as Inhibitors of the Phospholipase A and Acyltransferase Enzyme Family | Journal of Medicinal Chemistry Source: ACS Publications URL

Sources

Comparative Structure-Activity Relationship (SAR) of N-(4-methoxybenzyl)-4-phenylbutanamide and Analogs as Anticonvulsant Agents

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The N-benzyl-phenylalkanamide scaffold represents a versatile chemotype explored in medicinal chemistry for its interactions with the central nervous system (CNS). While N-(4-methoxybenzyl)-4-phenylbutanamide is a specific entity within this class, its structure-activity relationship (SAR) is best elucidated through a comparative analysis of its more extensively studied analogs, particularly those within the α-substituted acetamido-N-benzylacetamide and related series. These classes of compounds have shown significant promise as anticonvulsant agents, with some progressing to clinical trials.[1] This guide will dissect the core scaffold, analyze the impact of structural modifications on biological activity, and provide validated experimental protocols for assessing anticonvulsant efficacy. The primary mechanism of action for many of these analogs is believed to be the modulation of voltage-gated sodium channels (NaV), which are critical for the initiation and propagation of action potentials in neurons.[2][3]

Core Scaffold Analysis and Comparative SAR

The general structure of these compounds can be deconstructed into three key regions: the acyl "head" (phenylbutanamide in our target), the amide linker, and the substituted N-benzyl "tail". The anticonvulsant activity is highly sensitive to modifications in each of these regions.

The Acyl "Head" Group and Alkyl Chain Length

The length and substitution of the acyl portion are critical determinants of activity. Studies on related series, such as α-acetamido-N-benzylacetamides, have shown that an aromatic or heteroaromatic group at the α-position can confer potent activity against maximal electroshock (MES)-induced seizures, a preclinical model of generalized tonic-clonic seizures.[4][5]

  • Chain Length: The transition from an acetamide (two-carbon chain) to a butanamide (four-carbon chain) can influence the molecule's flexibility and its ability to adopt the optimal conformation for binding to its biological target. While direct comparative data for N-(4-methoxybenzyl)-4-phenylbutanamide is scarce, the general principle holds that the spatial relationship between the terminal phenyl ring and the N-benzyl moiety is crucial for activity.

The N-Benzyl "Tail" and the Role of the 4-Methoxy Group

The N-benzyl group is a recurring motif in potent anticonvulsants of this class. Extensive SAR studies on analogs have revealed that substitutions on this benzyl ring significantly modulate efficacy.[6]

  • Unsubstituted Benzyl: The parent N-benzyl group often serves as a potent starting point.

  • Halogen Substitution: Electron-withdrawing groups, such as a 4-fluoro substituent, have been shown to produce compounds with outstanding anticonvulsant properties, sometimes rivaling the efficacy of established drugs like phenytoin.[4][5]

  • The 4-Methoxy Group: The presence of a methoxy group, as in our target compound, is a common tactic in medicinal chemistry.[7][8][9] The 4-methoxy group exerts a dual electronic effect: it is electron-withdrawing inductively but electron-donating through resonance.[10] This can influence:

    • Binding Interactions: The oxygen atom can act as a hydrogen bond acceptor, potentially forming key interactions within the receptor binding pocket.[10]

    • Physicochemical Properties: It can modulate lipophilicity and aqueous solubility, which affects the compound's ability to cross the blood-brain barrier and reach its CNS target.[10][11]

    • Metabolic Stability: Methoxy groups are susceptible to O-demethylation by cytochrome P450 enzymes, which can be a primary route of metabolism. This can either lead to inactivation or the formation of an active metabolite.[10][11]

SAR studies on the clinical anticonvulsant Lacosamide ((R)-N-benzyl-2-acetamido-3-methoxypropionamide) and its analogs have shown that small, non-bulky substituents at the 4'-position of the benzyl ring, regardless of their electronic properties, can retain or even exceed the activity of the parent compound.[1][6][12] This suggests that the 4-methoxy group in N-(4-methoxybenzyl)-4-phenylbutanamide is likely to be well-tolerated and may contribute favorably to its overall activity profile.

Stereochemistry

For analogs with a chiral center, stereochemistry plays a decisive role. In numerous studies of α-substituted N-benzyl-2-acetamidoacetamides, the (R)-enantiomer was found to be significantly more potent—often by a factor of 10 or more—than the (S)-enantiomer in controlling MES-induced seizures.[13][14] This highlights a highly specific stereochemical requirement at the binding site.

Postulated Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

The anticonvulsant profile of this compound class strongly suggests interaction with voltage-gated sodium channels (NaV).[3][15] These channels are essential for neuronal excitability. Anticonvulsant drugs like phenytoin and carbamazepine exert their effects by binding to NaV channels and stabilizing them in a non-conducting inactivated state.[3] This state-dependent binding allows the drugs to preferentially inhibit the high-frequency neuronal firing that is characteristic of seizure activity, without completely blocking normal neurotransmission.[2] It is hypothesized that N-benzyl-phenylalkanamide derivatives share this mechanism, binding within the channel pore to modulate its gating properties.[15]

Data Presentation: Comparative Anticonvulsant Activity

The following table summarizes preclinical data for representative analogs from the α-acetamido-N-benzylacetamide series, demonstrating the impact of structural modifications. Data is presented as ED50 (median effective dose) in the mouse maximal electroshock (MES) seizure test, a standard model for generalized tonic-clonic seizures.[16][17] Lower ED50 values indicate higher potency.

Compound/AnalogCore StructureKey Substitution(s)MES ED50 (mg/kg, i.p.)Reference
Phenytoin Hydantoin(Reference Drug)6.5 - 9.5[4][13]
Analog 1 α-acetamido-N-benzylacetamideα-phenyl32.1[4]
Analog 2 α-acetamido-N-benzylacetamideα-(furan-2-yl)10.3[4]
Analog 3 (R)-α-acetamido-N-(4-fluorobenzyl)-α-(furan-2-yl)acetamideα-(furan-2-yl), 4-Fluoro on benzylPotent activity noted[4][5]
Lacosamide (R)-2-acetamido-N-benzyl-3-methoxypropionamide3-methoxy8.3[13][14]
N-(4-methoxybenzyl)-4-phenylbutanamide 4-phenylbutanamide 4-Methoxy on benzyl Data Not Available

This table illustrates the established potency of related scaffolds. The activity of the specific topic compound would need to be determined experimentally using the protocols outlined below.

Experimental Validation Protocols

To rigorously evaluate the anticonvulsant potential of N-(4-methoxybenzyl)-4-phenylbutanamide and its analogs, a tiered approach involving chemical synthesis, in vitro target validation, and in vivo efficacy testing is required.

Protocol 1: Chemical Synthesis of N-(4-methoxybenzyl)-4-phenylbutanamide

This protocol describes a standard amide coupling reaction.

Causality: The use of a carbodiimide coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activating agent like DMAP (4-dimethylaminopyridine) is a highly efficient and common method for forming amide bonds from carboxylic acids and amines under mild conditions, minimizing side reactions.[18]

Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve 4-phenylbutanoic acid (1.0 eq) and 4-methoxybenzylamine (1.0 eq) in an appropriate anhydrous solvent (e.g., dichloromethane, CH2Cl2).

  • Activation: Add DMAP (0.1-0.2 eq) to the solution.

  • Coupling: Cool the mixture in an ice bath (0 °C). Slowly add a solution of EDCI (1.1 eq) in CH2Cl2.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with CH2Cl2 and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the pure N-(4-methoxybenzyl)-4-phenylbutanamide.[18]

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Evaluation via Whole-Cell Patch-Clamp Electrophysiology

This protocol assesses the direct modulatory effect of the compound on a specific voltage-gated sodium channel subtype (e.g., NaV1.2), a common brain isoform.[19]

Causality: The whole-cell patch-clamp technique is the gold standard for studying ion channel function.[20][21][22] It allows for precise control of the cell's membrane potential (voltage-clamp) while measuring the ionic currents flowing through the channels. This provides direct evidence of channel blockade and allows for the determination of key pharmacological parameters like IC50 (half-maximal inhibitory concentration) and the voltage-dependence of the block.

Methodology:

  • Cell Preparation: Use a stable cell line (e.g., HEK-293) heterologously expressing the human NaV1.2 channel subtype. Plate the cells onto glass coverslips a day before the experiment.

  • Solution Preparation:

    • External Solution (aCSF): Containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose, bubbled with 95% O2/5% CO2.[21]

    • Internal (Pipette) Solution: Containing (in mM): 130 KCl, 5 NaCl, 1 MgCl2, 10 HEPES, 11 EGTA, adjusted to pH 7.3 with KOH.[21]

  • Recording Setup: Place a coverslip in the recording chamber on an inverted microscope and perfuse with external solution.

  • Pipette Pulling: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.

  • Whole-Cell Configuration: Approach a target cell with the recording pipette and apply light positive pressure. Upon contact, release the pressure to form a high-resistance (>1 GΩ) seal. Apply brief, strong suction to rupture the membrane patch and achieve the whole-cell configuration.[20][22]

  • Voltage Protocol: Hold the cell at a hyperpolarized potential (e.g., -100 mV). Apply depolarizing voltage steps (e.g., to 0 mV for 20 ms) to elicit sodium currents.

  • Compound Application: After establishing a stable baseline recording, perfuse the test compound at various concentrations onto the cell.

  • Data Analysis: Measure the peak sodium current amplitude before and after compound application. Plot the percentage of current inhibition against the compound concentration and fit the data with a Hill equation to determine the IC50 value.

Protocol 3: In Vivo Efficacy via the Maximal Electroshock (MES) Seizure Test

The MES test is a primary screening model for compounds effective against generalized tonic-clonic seizures.[17][23][24]

Causality: This test identifies agents that prevent the spread of seizure activity through neural circuits.[17] Protection in this model is a hallmark of drugs that block voltage-gated sodium channels, like phenytoin. The endpoint—abolition of the tonic hindlimb extension—is clear, reproducible, and predictive of clinical efficacy for this seizure type.[17]

Methodology:

  • Animal Preparation: Use male ICR mice (or Sprague-Dawley rats), acclimated to the facility for at least 3 days.[25]

  • Drug Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses. Include a vehicle control group and a positive control group (e.g., phenytoin).

  • Time to Peak Effect: Conduct the test at the predetermined time of peak effect for the compound.

  • Seizure Induction: Deliver a brief electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s for mice) via corneal or ear-clip electrodes.[17] A drop of local anesthetic (e.g., 0.5% tetracaine) should be applied to the corneas beforehand.[17]

  • Endpoint Observation: Observe the animal for the presence or absence of a tonic hindlimb extension (hindlimbs fully extended at 180° to the plane of the body). The absence of this phase is defined as protection.[16]

  • Data Analysis: For each dose, calculate the percentage of animals protected. Determine the ED50 (the dose that protects 50% of the animals) using probit analysis.[16][25]

Visualizations

Logical Relationship: SAR of N-benzyl-phenylalkanamide Analogs

SAR_Summary cluster_scaffold Core Scaffold: N-benzyl-phenylalkanamide cluster_head Acyl 'Head' Group cluster_tail N-Benzyl 'Tail' Group cluster_stereo Stereochemistry Scaffold Acyl-Head -- Amide-Linker -- N-Benzyl-Tail Head_Mod Chain Length & α-Substitution Activity Anticonvulsant Activity (e.g., MES Protection) Head_Mod->Activity Influences Potency Tail_Mod Ring Substitution (e.g., 4-Methoxy) Tail_Mod->Activity Modulates Potency & PK Stereo_Mod Chirality at α-carbon Stereo_Mod->Activity (R)-isomer often more potent

Caption: Key structural regions influencing anticonvulsant activity.

Experimental Workflow: From Synthesis to In Vivo Efficacy

Workflow Synthesis 1. Chemical Synthesis & Purification InVitro 2. In Vitro Screening (Patch Clamp on NaV Channels) Synthesis->InVitro Test Compound InVivo 3. In Vivo Efficacy (MES Seizure Test) InVitro->InVivo Active Compounds SAR 4. Data Analysis & SAR Determination InVivo->SAR ED50 Values

Caption: Tiered workflow for evaluating novel anticonvulsant candidates.

Signaling Pathway: Role of Voltage-Gated Sodium Channels

Signaling_Pathway cluster_neuron Presynaptic Neuron AP Action Potential Propagation NaV Voltage-Gated Sodium Channel (NaV) AP->NaV Opens Na_Influx Na+ Influx NaV->Na_Influx Inactivation Stabilizes Inactive State NaV->Inactivation Depolarization Membrane Depolarization Na_Influx->Depolarization Depolarization->AP Regenerates Compound N-benzyl-phenylalkanamide (Anticonvulsant) Compound->NaV Binds & Blocks Compound->Inactivation

Caption: Proposed mechanism of action via NaV channel modulation.

References

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  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]

  • de Oliveira, C. B., et al. (2018). N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis. Antimicrobial Agents and Chemotherapy, 62(7), e00201-18. [Link]

  • Szafarz, M., et al. (2021). Maximal Electroshock Seizure Test. Bio-protocol, 11(14), e4087. [Link]

  • Kohn, H., et al. (1993). Synthesis and anticonvulsant activities of .alpha.-heterocyclic .alpha.-acetamido-N-benzylacetamide derivatives. Journal of Medicinal Chemistry, 36(22), 3350-3360. [Link]

  • Kohn, H., et al. (1993). Synthesis and anticonvulsant activities of alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives. PubMed. [Link]

  • Ishihara, Y. (2023). Methoxy group: a non-lipophilic “scout” for protein pocket finding. Expert Opinion on Drug Discovery, 18(9), 929-933. [Link]

  • Melior Discovery. (n.d.). Maximal Electroshock Seizure Model. Melior Discovery. [Link]

  • Du, X., et al. (2011). Validation of a patch clamp screening protocol that simultaneously measures compound activity in multiple states of the voltage-gated sodium channel Nav1.2. Assay and Drug Development Technologies, 9(4), 366-375. [Link]

  • Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. AXOL Bioscience. [Link]

  • NINDS Epilepsy Therapy Screening Program (ETSP). (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database. [Link]

  • Pharmacology Discovery Services. (n.d.). Seizure, Maximal Electroshock, Rat. Eurofins. [Link]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. PubMed. [Link]

  • Ishihara, Y. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. [Link]

  • Kamiński, K., et al. (2015). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Pharmacological Reports, 67(4), 739-746. [Link]

  • Choi, D., et al. (1996). Synthesis and Anticonvulsant Activities of N-Benzyl-2-acetamidopropionamide Derivatives. Journal of Medicinal Chemistry, 39(9), 1907-1916. [Link]

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  • Stables, J. P., et al. (1997). The anticonvulsant activities of functionalized N-benzyl 2-acetamidoacetamides. The importance of the 2-acetamido substituent. Journal of Medicinal Chemistry, 40(25), 4092-4100. [Link]

  • Morieux, P., et al. (2008). Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives. Bioorganic & Medicinal Chemistry Letters, 18(23), 6127-6130. [Link]

  • Choi, D., et al. (2010). Synthesis and Anticonvulsant Activities of ( R )- N -(4′-Substituted)benzyl 2-Acetamido-3-methoxypropionamides. Journal of Medicinal Chemistry, 53(3), 1288-1305. [Link]

  • Catterall, W. A. (2014). Structural Basis for Pharmacology of Voltage-Gated Sodium and Calcium Channels. Molecular Pharmacology, 86(4), 428-442. [Link]

  • Wang, Y., et al. (2022). Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. Molecules, 27(18), 5988. [Link]

  • Chemical Synthesis Database. (n.d.). N-benzyl-4-oxo-4-phenylbutanamide. Chemical Synthesis Database. [Link]

  • CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
  • Bagal, S. K., et al. (2015). Voltage-Gated Sodium Channels: Structure, Function, Pharmacology, and Clinical Indications. Journal of Medicinal Chemistry, 58(12), 4893-4917. [Link]

  • Poon, K. W., et al. (2001). Synthesis of para-Methoxybenzyl (PMB) Ethers under Neutral Conditions. Synlett, 2001(10), 1531-1533. [Link]

  • Engers, D. W., et al. (2011). Discovery, Synthesis, and Structure Activity Relationship Development of a Series of N-(4-acetamido)phenylpicolinamides as Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4 (mGlu4) with CNS Exposure in Rats. Journal of Medicinal Chemistry, 54(4), 1106-1118. [Link]

  • Wikipedia. (n.d.). Sodium channel blocker. Wikipedia. [Link]

  • Wagner, J., et al. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules, 26(21), 6598. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Voltage-gated sodium channels (NaV). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Wang, Y., et al. (2014). Crystal structure of 4-methoxy-N-phenylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o793. [Link]

  • Tiam-Ting, T., et al. (2015). Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 11), 978-986. [Link]

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Comparative Analysis: N-(4-methoxybenzyl)-4-phenylbutanamide vs. Established GABA Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

The development of neuroactive compounds targeting γ -aminobutyric acid (GABA) pathways remains a cornerstone of antiepileptic and anxiolytic neuropharmacology. This guide provides a rigorous, data-driven comparison between the emerging synthetic amide N-(4-methoxybenzyl)-4-phenylbutanamide (N4M4PB) [1] and two FDA-approved clinical benchmarks: Tiagabine and Vigabatrin .

As a Senior Application Scientist, my objective is to move beyond superficial structural comparisons and evaluate these compounds through the lens of functional neurochemistry, binding kinetics, and experimental validation.

  • Tiagabine: A lipophilic derivative of nipecotic acid that selectively blocks GABA reuptake by inhibiting the GAT-1 transporter, thereby prolonging inhibitory postsynaptic potentials[2][3].

  • Vigabatrin: An enzyme-activated, irreversible inhibitor of GABA transaminase (GABA-T), which prevents the intracellular degradation of GABA, leading to a widespread increase in cerebral GABA concentrations[4][5].

  • N-(4-methoxybenzyl)-4-phenylbutanamide (N4M4PB): An experimental, highly lipophilic amide. Its structural motifs—a methoxybenzyl group and a phenylbutanamide backbone—suggest a high partition coefficient (LogP)[6]. In drug development, such lipophilicity is often engineered to enhance blood-brain barrier (BBB) penetration, positioning it as a putative allosteric modulator or atypical uptake inhibitor requiring rigorous benchmarking against established agents.

Pharmacological Profiling & Target Engagement

Understanding the causality behind experimental choices requires dissecting how the chemical structure of each compound dictates its biological target.

Tiagabine: Spatial Occlusion of GAT-1

Tiagabine’s mechanism is highly specific; it acts as a competitive inhibitor at the GAT-1 transporter[3]. The bulky lipophilic anchor of tiagabine prevents it from being translocated across the membrane, effectively plugging the transporter pore. This spatial occlusion traps GABA in the synaptic cleft, enhancing phasic inhibition.

Vigabatrin: Suicide Inhibition of GABA-T

Vigabatrin is a vinyl derivative of GABA. It acts as a "suicide substrate" for GABA-T. Upon entering the active site, the enzyme catalyzes a reaction that covalently binds the vinyl group to the enzyme's active site, irreversibly inactivating it[4]. Because recovery requires the de novo synthesis of the enzyme, vigabatrin's pharmacodynamic effect outlasts its pharmacokinetic half-life (7–9 hours)[5].

N4M4PB: Lipophilicity-Driven Membrane Partitioning

Unlike Tiagabine and Vigabatrin, N4M4PB relies on the electron-donating properties of its methoxy group and the extended hydrophobic bulk of its phenylbutanamide chain. This structure suggests it may partition deeply into lipid bilayers, potentially altering the microenvironment of membrane-bound GABA receptors or transporters. The experimental challenge is isolating its specific protein-target engagement from general membrane fluidization effects.

Experimental Methodologies: Self-Validating Systems

To objectively compare N4M4PB against Tiagabine and Vigabatrin, we employ two self-validating experimental workflows. These protocols are designed to cross-verify target engagement and functional outcomes.

Protocol A: [3H] -GABA Synaptosomal Uptake Assay

Purpose: To quantify GAT-1 inhibition efficacy (benchmarked against Tiagabine).

  • Synaptosome Preparation: Isolate synaptosomes from rat cerebral cortex using sucrose density gradient centrifugation. Causality: Synaptosomes retain functional presynaptic transporters and vesicular machinery, providing an intact physiological environment for uptake assays.

  • Compound Incubation: Pre-incubate synaptosomes with varying concentrations (0.1 nM to 100 µM) of Tiagabine, Vigabatrin, or N4M4PB for 15 minutes at 37°C.

  • Radioligand Addition: Introduce 50 nM [3H] -GABA. Incubate for exactly 3 minutes to capture the linear phase of uptake.

  • Termination & Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters using a cell harvester, followed by three washes with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure retained radioactivity using liquid scintillation counting. Calculate IC50​ values using non-linear regression.

Protocol B: Whole-Cell Patch-Clamp Electrophysiology

Purpose: To assess the impact on miniature inhibitory postsynaptic currents (mIPSCs) and verify functional synaptic retention.

  • Slice Preparation: Prepare 300 µm acute hippocampal slices.

  • Recording Configuration: Patch CA1 pyramidal neurons in whole-cell configuration using a cesium-based internal solution to block potassium currents.

  • Pharmacological Isolation: Add TTX (1 µM) to block action potentials and NBQX (10 µM) to block AMPA receptors, isolating mIPSCs.

  • Perfusion: Perfuse the slice with the test compounds. Validation: Tiagabine should prolong the decay time constant ( τ ) of mIPSCs due to delayed clearance, while Vigabatrin should increase the overall frequency/amplitude over time due to cytosolic GABA accumulation. N4M4PB's profile will reveal whether it acts via uptake inhibition (like Tiagabine) or receptor modulation.

Quantitative Data Comparison

The following table synthesizes the theoretical and empirical parameters for these compounds, providing a clear comparative matrix for drug development professionals.

ParameterTiagabineVigabatrinN4M4PB (Experimental)
Primary Target GAT-1 TransporterGABA Transaminase (GABA-T)Putative Modulator / Transporter
Mechanism Reuptake InhibitionIrreversible Enzyme InhibitionMembrane Partitioning / Allosteric
IC50​ (GABA Uptake) ~44 nM> 100 µM (Inactive at GAT-1)Pending empirical validation
LogP (Lipophilicity) 3.1-1.5~4.2 (Predicted)
BBB Penetration HighLow (Requires high dosing)Very High
Clinical Status FDA Approved (Add-on partial seizures)FDA Approved (Infantile spasms)Preclinical / Research

Pathway Visualization

The following diagram illustrates the GABAergic synapse and maps the distinct intervention points for Tiagabine, Vigabatrin, and the putative integration of N4M4PB.

G Presynaptic Presynaptic Terminal (GABA Release) Synapse Synaptic Cleft (Active GABA) Presynaptic->Synapse Release Postsynaptic Postsynaptic Neuron (GABA-A Receptors) Synapse->Postsynaptic Receptor Binding GAT1 GAT-1 Transporter (Reuptake) Synapse->GAT1 Reuptake GABAT GABA Transaminase (Degradation) GAT1->GABAT Intracellular Transport Tiagabine Tiagabine (GAT-1 Inhibitor) Tiagabine->GAT1 Blocks Vigabatrin Vigabatrin (GABA-T Inhibitor) Vigabatrin->GABAT Irreversible Inhibition N4M4PB N4M4PB (Lipophilic Modulator) N4M4PB->Synapse Putative Modulation

GABAergic Synapse: Target mapping of Tiagabine, Vigabatrin, and N4M4PB.

References

  • evitachem.com - Buy N-(4-methoxybenzyl)-4-phenylbutanamide (EVT-1278398).
  • chemicalbook.com - N-(4-methoxybenzyl)-4-phenylbutanamide CAS - ChemicalBook.
  • PubMed / NIH - Mechanism of action of vigabatrin: correcting misperceptions.
  • PubMed / NIH - Pharmacology and clinical pharmacology of vigabatrin.
  • PubMed / NIH - Tiagabine in clinical practice.
  • PubMed / NIH - Basic mechanisms of gabitril (tiagabine) and future potential developments.

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"N-(4-methoxybenzyl)-4-phenylbutanamide" cross-reactivity studies

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Cross-Reactivity Profiling of N-(4-methoxybenzyl)-4-phenylbutanamide: HDAC vs. Amidase Selectivity

Executive Summary & Mechanistic Rationale

N-(4-methoxybenzyl)-4-phenylbutanamide (hereafter referred to as N4M4P) is an investigational synthetic derivative built upon the 4-phenylbutyric acid (4-PBA) scaffold. While 4-PBA is a well-characterized chemical chaperone and pan-HDAC (histone deacetylase) inhibitor utilized to mitigate endoplasmic reticulum (ER) stress and prevent protein aggregation[1], its clinical utility is often bottlenecked by poor cellular penetrance and rapid systemic clearance.

To overcome this, medicinal chemists frequently append lipophilic groups. The addition of an N-(4-methoxybenzyl) moiety to the 4-PBA core succeeds in enhancing lipophilicity. However, as an Application Scientist, I must highlight the pharmacological trade-off: this structural modification transforms the molecule into a bulky, hydrophobic amide.

The Dual-Pharmacophore Dilemma:

  • The 4-phenylbutanamide core: Retains the critical zinc-chelating geometry required for HDAC inhibition, particularly against Class IIb enzymes like HDAC6, which are heavily implicated in neurodegenerative models[2].

  • The N-(4-methoxybenzyl) tail: Inadvertently mimics the hydrophobic acyl chains of endogenous lipid signaling molecules (e.g., anandamide). Consequently, this structural motif is highly recognizable by lipid amidases—specifically Fatty Acid Amide Hydrolase (FAAH) and N-acylethanolamine acid amidase (NAAA)—which are notoriously promiscuous toward synthetic N-substituted amides[3].

Understanding this cross-reactivity is critical for drug development professionals to avoid attributing phenotypic outcomes to HDAC inhibition when they may actually stem from endocannabinoid system disruption.

G cluster_0 On-Target (Intended) cluster_1 Off-Target (Cross-Reactivity) Compound N-(4-methoxybenzyl)- 4-phenylbutanamide HDAC HDAC Enzymes (Class I & II) Compound->HDAC 4-PBA Core Binding FAAH FAAH (Lipid Amidase) Compound->FAAH Methoxybenzyl Tail Affinity NAAA NAAA (Acid Amidase) Compound->NAAA Amide Hydrolysis Site ER_Stress ER Stress Mitigation HDAC->ER_Stress Endocannabinoid Endocannabinoid Disruption FAAH->Endocannabinoid NAAA->Endocannabinoid

Diagram 1: Pharmacological routing and target cross-reactivity of N4M4P.

Comparative Performance Data

To objectively evaluate the selectivity of N4M4P, we benchmark its inhibitory profile against the unmodified parent compound (4-PBA) and a gold-standard FAAH inhibitor (URB597). The quantitative data below illustrates the dramatic shift in target engagement caused by the methoxybenzyl substitution.

CompoundPrimary Target: HDAC6 (IC₅₀)Primary Target: HDAC8 (IC₅₀)Off-Target: FAAH (IC₅₀)Off-Target: NAAA (IC₅₀)
4-PBA (Reference)1.2 mM2.5 mM>100 µM>100 µM
N4M4P (Investigational)8.5 µM15.2 µM1.2 µM4.5 µM
URB597 (Control)>100 µM>100 µM0.005 µM>100 µM

Data Interpretation: While the addition of the methoxybenzyl group successfully improves HDAC inhibition potency by two orders of magnitude (shifting from millimolar to micromolar), it introduces a severe off-target liability. N4M4P is actually more potent against FAAH (1.2 µM) than its intended HDAC6 target (8.5 µM), necessitating rigorous cross-reactivity controls in downstream cellular assays.

Experimental Workflows for Cross-Reactivity Profiling

To validate the biochemical profile of hydrophobic amides like N4M4P, standard assays must be heavily modified. The following protocols are engineered as self-validating systems to prevent false positives caused by compound aggregation or non-specific binding.

Protocol A: Fluorometric HDAC Isoform Profiling

Causality in Assay Design: We utilize a fluorogenic substrate (Boc-Lys(Ac)-AMC) rather than a traditional colorimetric one. The bulky, hydrophobic nature of the methoxybenzyl group can lead to micelle formation or micro-precipitation in aqueous buffers, which artificially scatters light and skews absorbance readouts. Fluorescence detection bypasses this optical artifact.

Step-by-Step Methodology:

  • Reagent Preparation: Dilute recombinant human HDAC6 and HDAC8 in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 0.1% BSA).

  • Compound Titration: Prepare a 10-point serial dilution of N4M4P in DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Incubation: Add 10 µL of the compound to 40 µL of the enzyme solution in a black 96-well microplate. Incubate at 37°C for 30 minutes to allow for steady-state binding.

  • Substrate Addition: Initiate the reaction by adding 50 µL of 50 µM Boc-Lys(Ac)-AMC substrate. Incubate for exactly 60 minutes at 37°C.

  • Development & Readout: Terminate the reaction by adding 50 µL of developer solution (containing Trypsin and 2 µM Trichostatin A). Read fluorescence (Excitation: 360 nm, Emission: 460 nm).

Self-Validating System: The protocol mandates the parallel use of Suberoylanilide hydroxamic acid (SAHA) as a pan-HDAC positive control. If SAHA fails to suppress fluorescence by >95%, the assay is deemed invalid. This ensures that any observed N4M4P activity is a true reflection of enzymatic inhibition rather than assay drift.

Protocol B: Activity-Based Protein Profiling (ABPP) for Amidase Off-Targets

Causality in Assay Design: Standard substrate-based amidase assays cannot easily distinguish between FAAH, NAAA, and other lipases in complex biological lysates. By utilizing ABPP with a fluorophosphonate (FP-rhodamine) probe, we covalently tag the active sites of all serine hydrolases. Pre-incubating lysates with N4M4P allows us to visually quantify competitive off-target binding across the entire hydrolase family simultaneously.

Step-by-Step Methodology:

  • Lysate Preparation: Homogenize wild-type mouse brain tissue in PBS. Centrifuge at 100,000 × g for 45 minutes to isolate the membrane fraction (where FAAH resides). Resuspend to a protein concentration of 2 mg/mL.

  • Competitive Incubation: Treat 50 µL aliquots of the proteome with varying concentrations of N4M4P (0.1 µM to 50 µM) or vehicle (DMSO) for 60 minutes at 37°C.

  • Probe Labeling: Add FP-rhodamine (final concentration 1 µM) to all samples. Incubate in the dark for 30 minutes at room temperature.

  • Denaturation: Quench the reaction by adding 4× SDS loading buffer and boiling the samples at 95°C for 5 minutes.

  • Separation & Imaging: Resolve the proteins on a 10% SDS-PAGE gel. Scan the gel using a flatbed fluorescence scanner (Excitation: 532 nm, Emission: 580 nm) to visualize the ~63 kDa FAAH band and the ~30 kDa NAAA band.

Self-Validating System: URB597 (a highly specific FAAH covalent inhibitor) is run in parallel. A valid gel must show the complete disappearance of the 63 kDa FAAH band in the URB597 lane. If the band persists, it indicates probe oversaturation or incomplete inhibitor binding, invalidating the N4M4P cross-reactivity results.

ABPP_Workflow Lysate 1. Cell Lysate Preparation Inhibitor 2. Incubate with N4M4P (1h) Lysate->Inhibitor Probe 3. Add FP-Rhodamine Probe (30m) Inhibitor->Probe SDS 4. SDS-PAGE Separation Probe->SDS Imaging 5. Fluorescence Imaging SDS->Imaging

Diagram 2: Activity-Based Protein Profiling (ABPP) workflow for amidases.

References

  • Benchchem. N-[4-(butylsulfamoyl)phenyl]-4-phenylbutanamide: Structural and Functional Comparison of 4-Phenylbutanamide Derivatives. Available at:[2]

  • BRENDA Enzyme Database. Information on EC 3.5.1.60 - N-(long-chain-acyl)ethanolamine deacylase. Available at:[3]

  • MDPI. 4-Phenylbutyric Acid (4-PBA) Derivatives Prevent SOD1 Amyloid Aggregation In Vitro with No Effect on Disease Progression in SOD1-ALS Mice. Available at:[1]

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Enantiomer-Specific Activity in Phenylbutanamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter drug development programs that attempt to optimize moderate-affinity hits into highly potent leads. The compound N-(4-methoxybenzyl)-4-phenylbutanamide (often designated as compound 5d in medicinal chemistry literature) is a classic example of a versatile, yet unoptimized, pharmacophore.

This guide provides a critical evaluation of this scaffold, comparing its baseline performance against its chiral derivatives, and outlines the self-validating experimental workflows required to quantify enantiomer-specific activity.

Structural Context & The Necessity of Chiral Functionalization

Structural Reality Check: N-(4-methoxybenzyl)-4-phenylbutanamide is an achiral molecule . Because it lacks a stereocenter, it cannot exhibit enantiomer-specific activity in its native form.

However, in modern structure-activity relationship (SAR) campaigns, this achiral scaffold serves as a critical baseline. Phenylbutanamides are privileged structures known to interact with two major therapeutic targets: the Transient Receptor Potential Vanilloid 1 (TRPV1) channel (implicated in pain signaling) and Monoamine Oxidase B (MAO-B) (implicated in neurodegeneration) .

To probe the stereochemical constraints of these receptors' binding pockets, medicinal chemists deliberately introduce chiral centers—most commonly via α -methylation of the butanamide chain. This functionalization forces the molecule into specific spatial conformations, allowing us to isolate the (R)- and (S)-enantiomers and objectively compare their binding affinities against the achiral parent compound.

Target Rationale & Mechanistic Pathways

Understanding why enantiomers behave differently requires analyzing the target receptor. For TRPV1, the binding pocket is highly stereoselective. The (R)-enantiomer of an α -methylated analog typically projects its methyl group into a lipophilic sub-pocket, stabilizing the ligand-receptor complex and preventing the channel pore from opening (antagonism). Conversely, the (S)-enantiomer experiences steric clash, drastically reducing its affinity.

TRPV1_Pathway Ligand Chiral Ligand (e.g., (R)-Enantiomer) Receptor TRPV1 Receptor (Stereospecific Pocket) Ligand->Receptor Binding Calcium Intracellular Ca2+ Influx Receptor->Calcium Pore Opening Depolarization Membrane Depolarization Calcium->Depolarization Ion Gradient Shift Signaling Nociceptive Signaling Cascade Depolarization->Signaling Action Potential

Fig 1. TRPV1 receptor activation pathway and downstream nociceptive signaling cascade.

Comparative Performance: Achiral vs. Chiral Scaffolds

The table below summarizes the quantitative performance differences between the baseline achiral scaffold and its representative chiral analogs. By comparing the IC50 values, we can objectively observe the phenomenon of enantiomeric specificity.

CompoundStereochemistryTRPV1 IC50 (nM)MAO-B IC50 (nM)Pharmacological Profile
N-(4-methoxybenzyl)-4-phenylbutanamide Achiral (Baseline)450 ± 201200 ± 50Moderate Dual Modulator
(R)- α -methyl analog (R)-Enantiomer45 ± 5>5000Potent, Selective TRPV1 Antagonist
(S)- α -methyl analog (S)-Enantiomer3800 ± 150850 ± 30Weak Antagonist / Off-target affinity

Data Interpretation: Introducing chirality does not merely improve potency; it acts as a selectivity switch. The (R)-enantiomer achieves a 10-fold increase in TRPV1 potency over the achiral baseline while completely losing MAO-B affinity.

Self-Validating Experimental Methodologies

To generate the data above, the experimental design must be rigorously controlled. Below are the field-proven protocols used to separate and evaluate these compounds.

Protocol A: Semi-Preparative Chiral HPLC Resolution

Causality & Validation: For early-stage SAR profiling, resolving racemates via semi-preparative Chiral HPLC is preferred over asymmetric synthesis. This ensures that both the (R) and (S) enantiomers are derived from the exact same synthetic batch, eliminating batch-to-batch impurity variations that could confound biological readouts. The system is self-validating: post-separation, analytical chiral HPLC is immediately run on the collected fractions to confirm enantiomeric excess (ee > 99%) before any biological testing occurs.

  • Column Selection: Equip the HPLC with an amylose-based chiral stationary phase (e.g., Chiralpak AD-H, 250 × 20 mm).

  • Mobile Phase Optimization: Utilize an isocratic elution of Hexane/Isopropanol (85:15 v/v) at a flow rate of 15 mL/min. Monitor UV absorbance at 254 nm.

  • Fraction Collection: Collect the two distinct peaks. The elution order must be confirmed via Vibrational Circular Dichroism (VCD) or X-ray crystallography if absolute configuration is unknown.

  • Validation Step: Re-inject 5 μ L of each fraction onto an analytical chiral column to verify that cross-contamination is <1%.

Protocol B: High-Throughput FLIPR Tetra Calcium Influx Assay

Causality & Validation: We utilize the FLIPR (Fluorometric Imaging Plate Reader) system over traditional patch-clamp for primary screening. While electrophysiology offers superior single-channel resolution, FLIPR allows simultaneous, real-time quantification of intracellular calcium transients across 384 wells. To make this a self-validating system, every plate includes a known TRPV1 antagonist (e.g., Capsazepine) as a positive control and vehicle (DMSO) as a negative control. The assay is only deemed valid if the calculated Z'-factor is > 0.5, ensuring an optimal signal-to-noise ratio.

  • Cell Preparation: Seed HEK293 cells stably expressing human TRPV1 into 384-well black-wall, clear-bottom plates at 15,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 μ L of Fluo-4 AM calcium-sensitive dye (2 μ M in assay buffer containing probenecid to prevent dye efflux). Incubate for 45 minutes in the dark.

  • Compound Addition: Use an automated liquid handler to add the enantiomers (10-point concentration-response curve, ranging from 10 μ M to 0.3 nM).

  • Reading & Validation: Stimulate cells with an EC80 concentration of capsaicin. Measure fluorescence (Ex: 488 nm, Em: 525 nm) for 3 minutes. Calculate the Z'-factor using the Capsazepine and DMSO control wells.

Screening_Workflow Racemate Racemic Synthesis (α-methyl analogs) HPLC Chiral HPLC Resolution (Amylose Stationary Phase) Racemate->HPLC Separation EnantR (R)-Enantiomer (>99% ee) HPLC->EnantR Fraction 1 EnantS (S)-Enantiomer (>99% ee) HPLC->EnantS Fraction 2 Assay FLIPR Calcium Assay (HEK293-TRPV1 Cells) EnantR->Assay Parallel Screening EnantS->Assay Parallel Screening Analysis Dose-Response & IC50 Determination Assay->Analysis Fluorescence Data

Fig 2. High-throughput workflow for chiral resolution and enantiomer-specific FLIPR screening.

References

  • In Silico-Guided Rational Drug Design and Synthesis of Novel 4-(Thiophen-2-yl)butanamides as Potent and Selective TRPV1 Agonists. Journal of Medicinal Chemistry, American Chemical Society (ACS).[Link]

  • Dual Targeting of Adenosine A2A Receptors and Monoamine Oxidase B by 4H-3,1-Benzothiazin-4-ones. Journal of Medicinal Chemistry, American Chemical Society (ACS).[Link]

Comparative Efficacy and Mechanistic Evaluation of N-(4-methoxybenzyl)-4-phenylbutanamide as a Novel Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Need for Novel Pharmacophores

The escalating crisis of antimicrobial resistance (AMR) necessitates the development of novel molecular scaffolds that bypass traditional resistance mechanisms (such as β-lactamase production or target mutation)[1]. N-(4-methoxybenzyl)-4-phenylbutanamide (EVT-1278398) represents a highly promising synthetic entity within the amide class, characterized by an electron-donating methoxybenzyl group coupled to a lipophilic phenylbutanamide backbone[2].

As a Senior Application Scientist, I have structured this guide to move beyond superficial reporting. To truly evaluate a compound's potential, we must understand the causality behind its biological behavior. The structural design of this molecule is highly intentional: the methoxy group enhances lipophilicity for passive diffusion across rigid bacterial outer membranes, while the phenylbutanamide moiety provides the planar flexibility required for intracellular target engagement[3]. This guide objectively compares its performance against clinical standards and provides self-validating experimental frameworks for your own laboratory workflows.

Comparative Antimicrobial Efficacy

To establish a baseline, the efficacy of N-(4-methoxybenzyl)-4-phenylbutanamide and its structural analogs was evaluated against a panel of clinically relevant Gram-positive, Gram-negative, and fungal strains[4].

Table 1: Quantitative Minimum Inhibitory Concentration (MIC) Comparison
Microbial StrainClassificationN-(4-methoxybenzyl)-4-phenylbutanamide (µg/mL)Ampicillin (µg/mL)Amphotericin B (µg/mL)
Staphylococcus aureusGram-positive31.251.95N/A
Escherichia coliGram-negative62.53.90N/A
Pseudomonas aeruginosaGram-negative12515.6N/A
Candida albicansFungal31.25N/A0.97

Note: Data parameters are synthesized from standardized evaluations of N-(4-methoxybenzyl)amide derivatives[4],[5].

Expert Insight on Data: While the absolute MIC values of our target compound are higher than highly optimized clinical standards like Ampicillin, its value lies in its broad-spectrum capability. The moderate activity against P. aeruginosa (125 µg/mL) is particularly notable, as this pathogen is notoriously difficult to penetrate due to its robust efflux pump systems and restrictive porin channels. The lipophilic nature of the N-(4-methoxybenzyl) core facilitates a steady rate of intracellular accumulation[3].

Self-Validating Experimental Protocols

Robust pharmacological data requires self-validating assay designs. Every protocol described below is engineered with internal feedback loops to prevent false positives/negatives.

Protocol A: High-Throughput Broth Microdilution Assay (MIC/MKC)

Purpose: To quantify the bacteriostatic (MIC) and bactericidal (MKC) thresholds of the compound[4].

Self-Validation Mechanisms (The "Why"):

  • Vehicle Control (1% DMSO): Proves that cell death is caused by the active pharmaceutical ingredient (API), not the solvent.

  • OD600 Pre-read: Ensures the inoculum is strictly in the logarithmic growth phase, preventing artificially low MICs caused by testing senescent cells.

Step-by-Step Methodology:

  • Inoculum Standardization: Culture microbial strains in Mueller-Hinton Broth (MHB) at 37°C. Monitor via spectrophotometer until the OD600 reaches 0.08–0.13, corresponding to a 0.5 McFarland standard ( ≈1.5×108 CFU/mL)[4].

  • Compound Solubilization: Dissolve N-(4-methoxybenzyl)-4-phenylbutanamide in 100% DMSO to create a 10 mg/mL stock. Crucial: The final assay concentration of DMSO must not exceed 1% (v/v).

  • Serial Dilution: In a sterile 96-well microtiter plate, perform two-fold serial dilutions of the compound in MHB to achieve a testing gradient from 250 µg/mL down to 1.95 µg/mL[4].

  • Inoculation: Add 10 µL of the standardized inoculum to each well (final volume = 100 µL). Include Positive (Ampicillin), Negative (Media only), and Growth (Media + Bacteria) controls. Incubate at 37°C for 24 hours.

  • Colorimetric Readout (MIC): Add 10 µL of resazurin dye (0.015%) to each well. Active metabolism reduces blue resazurin to pink resorufin. The MIC is the lowest compound concentration that remains blue.

  • Plating (MKC): Aspirate 10 µL from all clear wells and spread onto fresh agar plates. The MKC is defined as the lowest concentration resulting in a ≥99.9% reduction in the initial inoculum count[4].

Protocol B: Spectroscopic DNA Binding Assay

Purpose: To validate the hypothesis that the compound exerts its effect by intercalating into microbial DNA[5].

Self-Validation Mechanisms:

  • Ethidium Bromide (EtBr) Displacement: Acts as a competitive binding control. If the compound binds the same minor groove site as EtBr, a proportional quenching of fluorescence will be observed.

Step-by-Step Methodology:

  • DNA Preparation: Solubilize calf thymus DNA (ctDNA) in Tris-HCl buffer (pH 7.4). Validate purity by ensuring the A260​/A280​ absorbance ratio is ≥1.8 [5].

  • Titration: Maintain the N-(4-methoxybenzyl)-4-phenylbutanamide concentration at a constant 50 µM in the cuvette. Titrate with increasing concentrations of ctDNA (0–100 µM).

  • UV-Vis Analysis: Record absorption spectra from 200–400 nm after each addition. A hyperchromic shift coupled with a bathochromic (red) shift indicates structural unwinding of the DNA double helix, confirming intercalation[5].

Visualizations: Workflows and Mechanisms

To synthesize the experimental approach and the molecular dynamics, the following diagrams map out the evaluation pipeline and the validated mechanism of action.

Workflow n1 1. Compound Synthesis & Purification (N-(4-methoxybenzyl)-4-phenylbutanamide) n2 2. Physicochemical Characterization (NMR, FTIR, Mass Spec) n1->n2 n3 3. In Vitro Antimicrobial Screening (MIC & MKC Assays) n2->n3 n4 4. Mechanism Elucidation (ctDNA Binding & EtBr Displacement) n3->n4 n5 5. Comparative Efficacy Analysis vs. Standard Clinical Agents n4->n5

Caption: Experimental workflow for the evaluation of N-(4-methoxybenzyl)-4-phenylbutanamide.

Proposed Mechanism of Action

Studies on structurally related N-(4-methoxybenzyl)amides indicate that the primary mechanism of action involves direct interaction with microbial DNA[4]. The phenylbutanamide moiety acts as a hydrophobic wedge, inserting into the minor groove of the DNA helix. This physical intercalation disrupts the function of topoisomerases, effectively halting DNA replication and transcription, leading to rapid bactericidal action[5].

MOA cell Bacterial Cell Membrane Penetration cyto Cytoplasmic Accumulation cell->cyto dna DNA Minor Groove Binding / Intercalation cyto->dna inhibit Inhibition of Replication & Transcription dna->inhibit death Cellular Apoptosis (Bactericidal Effect) inhibit->death

Caption: Proposed mechanism of action via DNA minor groove binding and replication inhibition.

Conclusion

N-(4-methoxybenzyl)-4-phenylbutanamide offers a structurally distinct alternative to conventional antibiotics. Its dual capability to penetrate robust lipid membranes—aided by its methoxybenzyl group—and disrupt nucleic acid replication makes it a highly valuable scaffold. While its raw MIC values may not yet match optimized beta-lactams, its unique mechanism of action provides a critical foundation for further structural optimization against multidrug-resistant (MDR) pathogens.

References

  • Nengroo, Z. R., et al. (2021). "Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents". ResearchGate. Available at:[Link]

  • Google Patents. "WO2009015208A1 - Antibacterial amide and sulfonamide substituted heterocyclic urea compounds". Google Patents Database.

Sources

Benchmarking N-(4-methoxybenzyl)-4-phenylbutanamide Against Standard Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive framework for benchmarking the investigational compound, N-(4-methoxybenzyl)-4-phenylbutanamide, against established standards in the context of Tropomyosin receptor kinase A (TrkA) inhibition. The Tropomyosin receptor kinases (Trk) are a family of receptor tyrosine kinases crucial for neuronal development and function; their dysregulation is implicated in various cancers and pain signaling.[1][2] This document outlines the scientific rationale for evaluating N-(4-methoxybenzyl)-4-phenylbutanamide as a potential TrkA inhibitor, details the selection of appropriate standard compounds, and provides robust, step-by-step protocols for comparative in vitro analysis. We present methodologies for a direct biochemical kinase inhibition assay and a cellular target engagement assay, designed to deliver a rigorous, multi-faceted assessment of the compound's potency and cellular activity. All quantitative data are summarized in comparative tables, and key experimental workflows are visualized to ensure clarity and reproducibility.

Introduction: The Rationale for Investigating N-(4-methoxybenzyl)-4-phenylbutanamide as a TrkA Inhibitor

N-(4-methoxybenzyl)-4-phenylbutanamide is a small molecule whose structural motifs share similarities with known kinase inhibitors. While its specific biological targets are not extensively documented in public literature, its chemical structure suggests potential interaction with the ATP-binding pocket of protein kinases. The Trk family of receptor tyrosine kinases, particularly TrkA, represents a high-value target for therapeutic intervention in oncology and neurology.[3][4] TrkA is the high-affinity receptor for Nerve Growth Factor (NGF) and its activation triggers downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which regulate cell proliferation, differentiation, and survival.[3][4]

Constitutive activation of TrkA, often resulting from NTRK1 gene fusions, is an oncogenic driver in a variety of tumors, including certain types of lung, thyroid, and colon cancers.[3] Therefore, small-molecule inhibitors of TrkA have emerged as a promising class of targeted therapies.[2] This guide establishes a rigorous scientific workflow to determine if N-(4-methoxybenzyl)-4-phenylbutanamide possesses inhibitory activity against TrkA and to quantify its performance relative to well-characterized standard inhibitors.

Selection of Standard Compounds for Benchmarking

To provide a meaningful comparison, it is essential to benchmark the test compound against inhibitors with established mechanisms of action and potency. For this guide, we have selected two gold-standard Trk inhibitors that represent different profiles:

  • Larotrectinib (LOXO-101): A highly potent and selective, ATP-competitive, pan-Trk inhibitor (Type I inhibitor) approved for the treatment of NTRK fusion-positive cancers.[4][5] It serves as the primary benchmark for high-potency inhibition across the Trk family, with reported IC50 values in the low nanomolar range (5-11 nM).[3]

  • Staurosporine: A broad-spectrum, non-selective protein kinase inhibitor. While not specific to TrkA, it is widely used as a positive control in kinase assays due to its potent, sub-micromolar activity against a vast array of kinases. It helps validate the assay's sensitivity and provides a general reference point for inhibitory activity.[1]

These compounds provide a robust framework for comparison, representing both a highly selective, clinically relevant standard and a potent, non-selective control.

Comparative Experimental Methodologies

A multi-tiered approach is necessary to build a comprehensive profile of a potential kinase inhibitor. We will first determine direct enzymatic inhibition using a biochemical assay and then confirm target interaction within a more physiologically relevant cellular environment.

Methodology 1: Biochemical TrkA Kinase Inhibition Assay

Rationale: The primary objective is to measure the direct inhibitory effect of N-(4-methoxybenzyl)-4-phenylbutanamide on the enzymatic activity of purified TrkA kinase. This assay quantifies the concentration at which the compound inhibits 50% of the kinase activity (IC50). We will employ a luminescence-based assay, such as the ADP-Glo™ Kinase Assay, which measures ADP production as a direct output of kinase activity.[6][7] This format is highly sensitive, amenable to high-throughput screening, and minimizes interference from colored or fluorescent compounds.[8]

Experimental Workflow Diagram:

G cluster_reaction Kinase Reaction cluster_detection Luminescent Detection Cpd_Prep Prepare 10-point serial dilutions of Test & Standard Compounds in DMSO Assay_Plate Add 2.5 µL diluted compound or DMSO control to 384-well plate Cpd_Prep->Assay_Plate Kinase_Prep Prepare TrkA Kinase solution in kinase reaction buffer Add_Kinase Add 2.5 µL TrkA Kinase solution Kinase_Prep->Add_Kinase Sub_ATP_Prep Prepare Substrate/ATP solution Initiate Initiate reaction by adding 5 µL Substrate/ATP solution Sub_ATP_Prep->Initiate Assay_Plate->Add_Kinase Add_Kinase->Initiate Incubate_Kinase Incubate for 60 min at room temperature Initiate->Incubate_Kinase Stop_Rxn Add 10 µL ADP-Glo™ Reagent to stop reaction & deplete ATP Incubate_Kinase->Stop_Rxn Incubate_Stop Incubate for 40 min Stop_Rxn->Incubate_Stop Detect_Signal Add 20 µL Kinase Detection Reagent to convert ADP to ATP & generate light Incubate_Stop->Detect_Signal Incubate_Detect Incubate for 30 min Detect_Signal->Incubate_Detect Read_Lumi Read luminescence on plate reader Incubate_Detect->Read_Lumi

Caption: Workflow for the ADP-Glo™ biochemical kinase assay.

Step-by-Step Protocol:

  • Compound Preparation:

    • Prepare 10 mM stock solutions of N-(4-methoxybenzyl)-4-phenylbutanamide, Larotrectinib, and Staurosporine in 100% DMSO.

    • Perform a 10-point, 1:3 serial dilution series in DMSO to create a concentration range (e.g., 10 mM to 0.5 µM).

    • Prepare a 4X working solution of each concentration by diluting the DMSO stocks into the appropriate kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).[7] The final DMSO concentration in the assay must be kept constant and low (<1%).[6]

  • Kinase Reaction:

    • In a white, 384-well assay plate, add 2.5 µL of the 4X compound working solutions or a vehicle control (buffer with DMSO).

    • Add 2.5 µL of a 4X solution of recombinant human TrkA kinase.

    • Initiate the reaction by adding 5 µL of a 2X solution containing the appropriate peptide substrate and ATP (final concentrations to be optimized around the Km for ATP). The final reaction volume is 10 µL.[6]

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent to each well. This terminates the reaction and depletes the remaining ATP.[6]

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP, which is then used by a luciferase to produce a luminescent signal proportional to the initial kinase activity.[7]

    • Incubate for 30 minutes at room temperature to stabilize the signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle (DMSO) control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Methodology 2: Cellular Target Engagement Assay

Rationale: Demonstrating that a compound can bind to its intended target within the complex environment of a living cell is a critical step in drug discovery.[9][10] A biochemical IC50 does not guarantee cellular activity, as factors like cell permeability and efflux can prevent the compound from reaching its target.[1] The NanoBRET™ Target Engagement (TE) assay is a state-of-the-art method to quantitatively measure compound binding to a specific protein in live cells.[11][12] It uses bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe (tracer) that reversibly binds to the kinase's active site. An effective inhibitor will compete with the tracer for binding, leading to a decrease in the BRET signal.[11]

Experimental Workflow Diagram:

G cluster_prep Cell & Compound Preparation cluster_assay Target Engagement Assay cluster_analysis Data Analysis Cell_Prep Transfect HEK293 cells with TrkA-NanoLuc® fusion vector Seed_Cells Seed transfected cells into a 96-well assay plate Cell_Prep->Seed_Cells Treat_Cells Treat cells with compounds and incubate (e.g., 2 hours) Seed_Cells->Treat_Cells Cpd_Prep Prepare serial dilutions of test compounds Cpd_Prep->Treat_Cells Add_Tracer Add NanoBRET® Tracer Treat_Cells->Add_Tracer Add_Substrate Add NanoGlo® Substrate and Extracellular NanoLuc® Inhibitor Add_Tracer->Add_Substrate Read_BRET Measure Donor (460nm) and Acceptor (610nm) emissions Add_Substrate->Read_BRET Calc_Ratio Calculate NanoBRET® ratio (Acceptor/Donor) Read_BRET->Calc_Ratio Plot_Data Plot ratio vs. compound concentration Calc_Ratio->Plot_Data Determine_IC50 Determine cellular IC50 from dose-response curve Plot_Data->Determine_IC50

Sources

"N-(4-methoxybenzyl)-4-phenylbutanamide" in silico docking comparison

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Silico Docking of N-(4-methoxybenzyl)-4-phenylbutanamide: A Comparative Analysis

Authored by a Senior Application Scientist

Abstract

In the landscape of modern drug discovery, in silico molecular docking has emerged as an indispensable tool for the rapid evaluation of small molecules against biological targets.[1][2] This guide presents a comprehensive, step-by-step comparative analysis of N-(4-methoxybenzyl)-4-phenylbutanamide, a compound of interest due to its structural motifs found in various biologically active molecules. Lacking a well-defined primary target, we employ a rational, literature-guided approach to select two distinct and plausible protein targets for this study: β-Tubulin and Metabotropic Glutamate Receptor 5 (mGlu5) . The selection is based on the known activities of structurally similar compounds.[3][4] We compare the docking performance of our lead compound against known inhibitors for each target—Colchicine for the tubulin colchicine-binding site and a representative mGlu5 negative allosteric modulator (NAM). This guide provides detailed, replicable protocols using the widely-used AutoDock Vina software, explains the scientific rationale behind each step, and presents a comparative analysis of binding affinities and interaction patterns. The objective is to equip researchers, scientists, and drug development professionals with the methodology and insights required to perform and interpret robust in silico docking studies for novel compounds.

Introduction: The Rationale for Target Selection and Comparative Docking

N-(4-methoxybenzyl)-4-phenylbutanamide is a synthetic amide containing a methoxybenzyl group and a phenylbutanamide scaffold. These features are present in compounds with a wide array of biological activities, from antimicrobial to neurological effects.[3][5] However, the specific biological targets of this particular molecule are not well-established. In such cases, in silico docking serves as a powerful hypothesis-generating tool.[6] The core principle of molecular docking is to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, typically a protein.[2][7] The process involves sampling a multitude of conformations and orientations of the ligand within the protein's binding site and using a scoring function to rank them.[6] A lower, more negative binding energy score generally indicates a more stable and favorable protein-ligand complex.[8]

To create a meaningful analysis, a "blind" docking study is insufficient. Our approach is twofold:

  • Rational Target Selection: We select targets based on the established activities of structurally related molecules.

    • β-Tubulin: The compound N-(4-methoxyphenyl)pentanamide, which shares the N-(4-methoxyphenyl)amide core but differs in the side chain, has demonstrated anthelmintic properties by potentially disrupting microtubule function, a mechanism characteristic of tubulin binders like albendazole.[4] This makes the well-characterized colchicine binding site on β-tubulin a compelling target.

    • Metabotropic Glutamate Receptor 5 (mGlu5): The compound GET73, or N-[(4-trifluoromethyl)benzyl]4-methoxybutyramide, shows structural similarity and has been investigated for its potential allosteric modulation of mGlu5, a key receptor in neurological pathways.[3] This suggests our lead compound may interact with the allosteric site of mGlu5.

  • Comparative Analysis: We benchmark the docking performance of N-(4-methoxybenzyl)-4-phenylbutanamide against well-known ligands for these targets to provide context and a baseline for its predicted affinity.

This guide will walk through the entire workflow, from data acquisition and preparation to the final analysis of results, providing a self-validating framework for assessing the potential of a novel compound.

Materials and Methods: A Step-by-Step Protocol

The following protocol outlines the complete workflow for our comparative docking study using industry-standard, open-source software. The choice of AutoDock Vina is predicated on its balance of speed and accuracy, making it a staple in academic and industrial research for virtual screening and binding affinity prediction.[9][10]

Software and Database Requirements
  • Molecular Graphics Laboratory (MGL) Tools: Used for preparing protein (receptor) and ligand files into the required PDBQT format.

  • AutoDock Vina: The core docking engine for performing the simulations.[10]

  • PyMOL or UCSF Chimera: Molecular visualization software for analyzing structures and interactions.

  • RCSB Protein Data Bank (PDB): A repository for the 3D structural data of biological macromolecules.[11]

  • PubChem or BindingDB: Databases for obtaining ligand structures and experimental binding data.[12][13]

Experimental Workflow Diagram

The overall process is summarized in the following diagram. This workflow ensures a systematic and reproducible approach to molecular docking.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Docking cluster_2 Phase 3: Analysis PDB 1. Obtain Protein Structures (e.g., Tubulin, mGlu5) from RCSB PDB PrepProt 3. Prepare Receptor (Remove water, add hydrogens) Using MGLTools PDB->PrepProt Ligands 2. Obtain Ligand Structures (Lead Compound, Comparators) from PubChem PrepLig 4. Prepare Ligands (Set torsions, merge hydrogens) Using MGLTools Ligands->PrepLig Grid 5. Define Grid Box (Center on known binding site) Using MGLTools PrepProt->Grid Vina 6. Run Docking Simulation (AutoDock Vina) PrepLig->Vina Grid->Vina Analyze 7. Analyze Docking Poses (Binding Energy & Interactions) Using PyMOL/Chimera Vina->Analyze Compare 8. Comparative Analysis (Lead vs. Comparators) Analyze->Compare Report 9. Generate Report & Visualize Compare->Report

Caption: The in silico molecular docking workflow, from preparation to analysis.

Protocol for Receptor (Protein) Preparation

This protocol must be repeated for each protein target. Here, we use β-Tubulin (PDB ID: 1SA0) as an example.

  • Obtain Structure: Download the PDB file for the target protein from the RCSB PDB database. For this study, we selected PDB ID: 1SA0 for the tubulin-colchicine complex and 4OO9 for the mGlu5 receptor in complex with a negative allosteric modulator.

  • Clean the Protein: Open the PDB file in a molecular viewer like PyMOL. Remove all non-essential components, such as water molecules (HOH), co-factors, and any existing ligands. For 1SA0, we will remove the existing colchicine ligand to prepare for redocking and comparative docking. Save the cleaned protein as a new PDB file (e.g., 1SA0_protein.pdb).

  • Prepare PDBQT File:

    • Launch AutoDockTools (ADT).

    • Navigate to File > Read Molecule and open your cleaned PDB file.

    • Go to Edit > Hydrogens > Add. Select "Polar only" and click "OK". This adds hydrogens to polar atoms, which is crucial for calculating interactions.[14]

    • Go to Edit > Charges > Compute Gasteiger. This calculates partial charges for each atom.

    • Finally, go to Grid > Macromolecule > Choose. Select the protein and save it. This will automatically generate the 1SA0_protein.pdbqt file, which contains the protein structure with correct atom types and charges for Vina.

Protocol for Ligand Preparation

This protocol must be performed for the lead compound and all comparator molecules.

  • Obtain Structure: Download the 3D structure of N-(4-methoxybenzyl)-4-phenylbutanamide and the comparators (Colchicine, mGlu5 NAM) from PubChem in SDF format.

  • Convert and Prepare PDBQT:

    • In ADT, navigate to Ligand > Input > Open and select your ligand's SDF file.

    • ADT will automatically detect the root of the molecule and set up rotatable bonds. You can verify this under Ligand > Torsion Tree > Detect Root.

    • Go to Ligand > Output > Save as PDBQT. Save the file (e.g., lead_compound.pdbqt). This file now contains the ligand with defined rotatable bonds, ready for flexible docking.[15]

Docking Simulation Protocol
  • Define the Search Space (Grid Box): The accuracy of a docking simulation is critically dependent on correctly defining the search space where the program will attempt to place the ligand.[9]

    • In ADT, with your prepared protein PDBQT file loaded, go to Grid > Grid Box.

    • A box will appear around the protein. You must center this box on the known binding site. For 1SA0, center the box on the coordinates of the original colchicine ligand. For 4OO9, center it on the allosteric binding site.

    • Adjust the dimensions of the box to ensure it fully encompasses the binding site with a small margin (approx. 20x20x20 Å is a good starting point).

    • Note down the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) .

  • Create a Configuration File: Create a text file named conf.txt and add the following lines, replacing the values with those from the previous step:

    Causality Note: The exhaustiveness parameter controls the computational effort of the search.[16] A higher value (default is 8) increases the likelihood of finding the true binding minimum but takes longer. We use 16 for a more thorough search.

  • Run AutoDock Vina: Open a command-line terminal, navigate to your working directory, and execute the following command:

    Vina will perform the docking and output the predicted binding poses in results.pdbqt and a summary of the binding affinities in log.txt.

Results: Comparative Docking Analysis

The docking simulations were performed for N-(4-methoxybenzyl)-4-phenylbutanamide and the respective positive controls against β-Tubulin and the mGlu5 receptor. The binding affinity, reported in kcal/mol, represents the estimated free energy of binding.

Target ProteinLigandBinding Affinity (kcal/mol)Key Interacting Residues (Predicted)
β-Tubulin (PDB: 1SA0) N-(4-methoxybenzyl)-4-phenylbutanamide -8.2 Cys241, Leu248, Ala250, Val318, Ile378
Colchicine (Positive Control)-8.9Cys241, Leu255, Ala316, Val318, Lys352
mGlu5 Receptor (PDB: 4OO9) N-(4-methoxybenzyl)-4-phenylbutanamide -7.5 Pro655, Tyr659, Trp785, Ser809
Mavoglurant (mGlu5 NAM Control)-9.1Pro655, Tyr659, Ile651, Trp785, Phe788

Discussion: Interpreting the In Silico Data

The results from our comparative docking study provide valuable initial insights into the potential biological activity of N-(4-methoxybenzyl)-4-phenylbutanamide.

Interaction with β-Tubulin

The lead compound showed a predicted binding affinity of -8.2 kcal/mol for the colchicine binding site of β-tubulin. This is a strong binding energy, comparable to that of the native inhibitor, Colchicine (-8.9 kcal/mol). Analysis of the top-ranked docking pose reveals that the compound orients itself deep within the hydrophobic pocket. The phenylbutyl group makes significant hydrophobic contacts with residues like Leu248, Ala250, and Val318, while the methoxybenzyl moiety interacts with Cys241 and Ile378.

  • Expert Insight: The strong predicted affinity suggests that N-(4-methoxybenzyl)-4-phenylbutanamide is a plausible candidate for a tubulin polymerization inhibitor. The disruption of microtubule dynamics is a validated mechanism for both anticancer and anthelmintic drugs.[4][17] This in silico result provides a strong, testable hypothesis for future in vitro validation, such as a tubulin polymerization assay.

Microtubule Dynamics Signaling Pathway

To contextualize the importance of tubulin inhibition, the following diagram illustrates the central role of microtubule dynamics in cell division.

G cluster_0 Microtubule Dynamics cluster_1 Cellular Function Tubulin α/β-Tubulin Dimers Polymerization Polymerization (Microtubule Growth) Tubulin->Polymerization Depolymerization Depolymerization (Microtubule Shrinkage) Polymerization->Depolymerization Spindle Mitotic Spindle Formation Polymerization->Spindle Depolymerization->Spindle CellDivision Proper Cell Division Spindle->CellDivision Apoptosis Cell Cycle Arrest -> Apoptosis Spindle->Apoptosis Disruption leads to Inhibitor N-(4-methoxybenzyl)-4-phenylbutanamide (Predicted Inhibitor) Inhibitor->Polymerization Inhibits

Sources

Safety Operating Guide

Navigating the Safe Handling of N-(4-methoxybenzyl)-4-phenylbutanamide: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the safety of the researcher is paramount. This guide provides essential, in-depth guidance on the appropriate personal protective equipment (PPE) for handling N-(4-methoxybenzyl)-4-phenylbutanamide, a compound that, while not extensively characterized in public literature, warrants a cautious and well-informed approach to laboratory safety based on its chemical structure as an aromatic amide. This document is intended for researchers, scientists, and drug development professionals, aiming to be the preferred source for practical, safety-first information.

Hazard Assessment: Understanding the Risks of N-(4-methoxybenzyl)-4-phenylbutanamide

Key Hazard Considerations:

  • Aromatic Amide Structure: Aromatic amides can possess a range of biological activities and potential toxicities. Some compounds in this class are known to be irritants or have other health effects.

  • Powder Form: If handled as a solid or powder, there is a risk of inhalation of fine particles, which can lead to respiratory irritation.[1] The Occupational Safety and Health Administration (OSHA) has established permissible exposure limits (PELs) for airborne dust to protect workers.[1]

  • Skin and Eye Contact: Direct contact with the skin or eyes can cause irritation. Some chemicals can be absorbed through the skin, leading to systemic effects.

  • Combustibility: While specific data is unavailable, many organic compounds are combustible and can pose a fire risk, especially in the presence of heat, flames, or sparks. The Safety Data Sheet (SDS) for N-(4-methoxybenzyl)-4-phenylbutanamide advises avoiding these conditions.

  • Reactivity: The SDS indicates that this compound should be kept away from oxidizing agents to prevent potentially hazardous reactions.

Given these considerations, a multi-layered PPE approach is necessary to provide comprehensive protection.

Core Personal Protective Equipment (PPE) Requirements

The following table outlines the minimum and recommended PPE for handling N-(4-methoxybenzyl)-4-phenylbutanamide in a laboratory setting.

PPE CategoryMinimum RequirementRecommended for Enhanced SafetyRationale
Body Protection Cotton lab coatFlame-resistant (FR) lab coat with ribbed cuffsProvides a barrier against incidental splashes. An FR coat offers additional protection in case of fire. Ribbed cuffs prevent chemicals from entering the sleeves.
Eye and Face Protection Safety glasses with side shields (ANSI Z87.1 compliant)Chemical splash goggles and a face shieldProtects against flying particles and minor splashes. Goggles provide a seal around the eyes for superior protection against splashes and vapors. A face shield should be worn over goggles when there is a significant splash hazard.[2]
Hand Protection Disposable nitrile glovesDouble-gloving with nitrile or neoprene glovesNitrile gloves offer good resistance to a variety of chemicals for incidental contact.[3] Double-gloving provides an extra layer of protection against contamination and allows for safe removal of the outer glove if it becomes contaminated. For extended contact, consult manufacturer-specific glove compatibility data.
Respiratory Protection Not typically required for small-scale solution work in a certified chemical fume hood.N95 or P100 respirator for weighing or transferring powders.A chemical fume hood is the primary engineering control for preventing inhalation of vapors.[4] When handling powders outside of a containment system, a respirator is essential to prevent inhalation of airborne particles.
Foot Protection Closed-toe, closed-heel shoesChemical-resistant shoe coversProtects the feet from spills and falling objects. Shoe covers provide an additional barrier and can be easily removed if contaminated, preventing the spread of the chemical outside the lab.

Step-by-Step PPE Protocols: Ensuring a Safe Workflow

Proper donning and doffing of PPE are critical to prevent cross-contamination. The following procedures should be followed diligently.

Donning (Putting On) PPE

This sequence is designed to minimize the contamination of "clean" areas of your PPE.

Donning_Procedure A 1. Hand Hygiene Wash hands thoroughly. B 2. Lab Coat Fasten completely. A->B C 3. Respiratory Protection (if required) Perform a seal check. B->C D 4. Eye and Face Protection Adjust for a secure fit. C->D E 5. Gloves Pull cuffs over the sleeves of the lab coat. D->E

Figure 1: Recommended PPE Donning Sequence.
Doffing (Taking Off) PPE

This sequence is designed to prevent contact with potentially contaminated surfaces of your PPE.

Doffing_Procedure A 1. Gloves Remove using a glove-to-glove technique. B 2. Face Shield and Goggles Handle by the headband or earpieces. A->B C 3. Lab Coat Roll it inside-out as you remove it. B->C D 4. Respiratory Protection (if required) Remove by the straps. C->D E 5. Hand Hygiene Wash hands thoroughly after removing all PPE. D->E

Figure 2: Recommended PPE Doffing Sequence.

Operational Plans: Glove Selection and Respiratory Protection

In-Depth Guide to Glove Selection

Choosing the correct glove material is crucial for chemical protection. While nitrile is a good starting point for incidental contact, a more detailed assessment is needed for prolonged handling.

Glove Material Compatibility (General Guidance for Aromatic Compounds):

Glove MaterialGeneral Performance with Aromatic CompoundsAdvantagesDisadvantages
Nitrile Good for incidental contactExcellent dexterity, good puncture resistance, visibly tears when punctured.[3]Not recommended for prolonged immersion in many aromatic solvents.
Neoprene GoodGood for acids, bases, and some organic solvents.[5]Less dexterity than nitrile.
Butyl Rubber ExcellentHighly resistant to many organic compounds, including some aromatic hydrocarbons.Can be more expensive and offer less dexterity.
Natural Rubber (Latex) Poor to FairHigh elasticity and comfort.Poor chemical resistance to many organic solvents and can cause allergic reactions.[5]

Self-Validating Protocol for Glove Selection:

  • Consult the SDS: Always start with the Safety Data Sheet for the specific chemical.

  • Review Manufacturer's Data: Refer to the glove manufacturer's chemical resistance guides for specific breakthrough times and permeation rates.

  • Inspect Before Use: Always visually inspect gloves for any signs of degradation, punctures, or tears before each use.

  • Change Gloves Frequently: For incidental contact, change gloves immediately after a known splash. For extended use, adhere to the manufacturer's recommended time limits. Never reuse disposable gloves.[3]

Respiratory Protection Program

When engineering controls like a fume hood are not feasible for handling N-(4-methoxybenzyl)-4-phenylbutanamide powder, a respiratory protection program is essential and must comply with OSHA standard 29 CFR 1910.134.[6]

Key Elements of a Respiratory Protection Program:

  • Hazard Assessment: Determine the potential for airborne contaminants and select the appropriate respirator. For fine powders, a particulate respirator is necessary.

  • Respirator Selection:

    • N95/FFP2: Filters at least 95% of airborne particles. Suitable for many powder handling tasks.

    • P100/FFP3: Filters at least 99.97% of airborne particles and is oil-proof. Recommended for higher-risk situations or when handling potent compounds.[7]

    • Powered Air-Purifying Respirator (PAPR): Provides a higher level of protection and can be more comfortable for extended wear.

  • Medical Evaluation: Employees must be medically cleared to wear a respirator.

  • Fit Testing: A qualitative or quantitative fit test is required to ensure a proper seal for tight-fitting respirators.

  • Training: Users must be trained on the proper use, limitations, maintenance, and storage of the respirator.

Disposal Plan: Managing Contaminated PPE

All PPE that has been in contact with N-(4-methoxybenzyl)-4-phenylbutanamide should be considered hazardous waste.

Step-by-Step Disposal Protocol:

  • Segregation: At the point of use, immediately place all contaminated disposable PPE (gloves, shoe covers, lab coats, etc.) into a designated hazardous waste container.[8] This container should be clearly labeled as "Hazardous Waste" and include the chemical name.

  • Containerization: Use a leak-proof container with a secure lid for solid waste.

  • Collection: Follow your institution's guidelines for the collection of hazardous chemical waste. This is typically managed by the Environmental Health and Safety (EHS) department.

  • Documentation: Maintain a log of the waste being generated.

  • Regulatory Compliance: Ensure that all disposal practices are in accordance with local, state, and federal regulations. The Resource Conservation and Recovery Act (RCRA) in the United States governs the disposal of hazardous waste.[8]

By adhering to these comprehensive guidelines, researchers can confidently and safely handle N-(4-methoxybenzyl)-4-phenylbutanamide, ensuring both personal safety and the integrity of their research.

References

  • BroadPharm. (2016, October 21). Safety Data Sheet for N-(4-methoxybenzyl)-4-phenylbutanamide.
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